Product packaging for 1-Decanol, 2-octyl-(Cat. No.:CAS No. 45235-48-1)

1-Decanol, 2-octyl-

Cat. No.: B1608721
CAS No.: 45235-48-1
M. Wt: 270.5 g/mol
InChI Key: JYZLSYFPFQTNNO-UHFFFAOYSA-N
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Description

1-Decanol, 2-octyl- is a useful research compound. Its molecular formula is C18H38O and its molecular weight is 270.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Decanol, 2-octyl- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Decanol, 2-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, 2-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O B1608721 1-Decanol, 2-octyl- CAS No. 45235-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octyldecan-1-ol
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InChI

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZLSYFPFQTNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068468
Record name 1-Decanol, 2-octyl-
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Molecular Weight

270.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Decanol, 2-octyl-
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CAS No.

45235-48-1
Record name 2-Octyldecanol
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Record name Octyldecanol
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Record name 1-Decanol, 2-octyl-
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Record name 1-Decanol, 2-octyl-
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Record name 1-Decanol, 2-octyl
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Record name 1-Decanol, 2-octyl-
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Record name OCTYLDECANOL
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Octyl-1-decanol: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl-1-decanol, a branched-chain primary alcohol, is a versatile compound with significant applications in the cosmetic, pharmaceutical, and chemical industries.[1] Also known as octyldodecanol, it belongs to the class of Guerbet alcohols, which are characterized by a branch at the β-position.[1][2] This unique structure imparts desirable properties such as a low melting point and low volatility compared to its linear isomer of the same molecular weight.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of 2-octyl-1-decanol, a detailed experimental protocol for its synthesis, and a logical workflow diagram for its production and purification.

Physicochemical Properties of 2-Octyl-1-decanol

The following table summarizes the key physicochemical properties of 2-octyl-1-decanol, providing a valuable resource for researchers and formulators.

PropertyValueReferences
Molecular Formula C₂₀H₄₂O[3][4][5]
Molecular Weight 298.55 g/mol [3][6][7][8]
CAS Number 5333-42-6[3][4][6][8][9]
Appearance Clear, colorless to yellowish, oily liquid[9][10]
Density 0.838 g/mL at 25 °C[1][6][9]
Melting Point -1 to 1 °C[1][6][9]
Boiling Point 234-238 °C at 33 mmHg[1][6][9]
268 °C (lit.)[4]
161 °C at 0.3 mmHg (lit.)[4]
192 °C at 735 mmHg (lit.)[6]
Flash Point 113 °C (lit.)[1][4]
188 °C (open cup)
Refractive Index n20/D 1.453 (lit.)[1][6][9]
Solubility Practically insoluble in water; miscible with ethanol (96%)[1][9]
pKa 15.03 ± 0.10 (Predicted)[9]

Synthesis of 2-Octyl-1-decanol via Guerbet Condensation

2-Octyl-1-decanol is primarily synthesized through the Guerbet condensation of 1-decanol.[2][3][9] This reaction involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst.

Experimental Protocol

This protocol is a synthesis of information from various sources to provide a comprehensive methodology.[3][10][11]

Materials:

  • 1-Decanol (99% purity)

  • Potassium Hydroxide (KOH)

  • Copper-Nickel catalyst on silica support

  • Argon gas

  • p-Xylene

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

  • n-Hexane

Equipment:

  • Dry reactor or 2-liter 4-necked glass reaction flask

  • Stirrer

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry reactor, add 967 g of 1-decanol, 30 g of sodium hydroxide, and 2.0 g of nickel catalyst.[3] Alternatively, for a smaller scale synthesis, a solution of [Cp*IrCl₂]₂ (0.02 mmol), 1,7-octadiene (0.2 mmol), and potassium tert-butoxide (0.8 mmol) in p-xylene (0.5 mL) can be added to 2-octanol (2 mmol) under an argon atmosphere.[10]

  • Reaction Conditions: Heat the mixture to 220-250 °C with vigorous stirring.[3] The reaction should be carried out for approximately 4-6 hours.[3] During this time, the water of reaction is removed by distillation.[3]

  • Reaction Monitoring and Work-up: The reaction is complete when the formation of water ceases.[11] Allow the reaction mixture to cool to room temperature.

  • Extraction and Drying: Add water and ethyl acetate to the cooled mixture to separate the organic layer.[10] The water layer should be extracted three times with ethyl acetate.[10] Combine all the organic layers and dry with anhydrous sodium sulfate.[10]

  • Purification: Filter the mixture to remove the drying agent and any precipitated salts.[10][11] The resulting filtrate is then concentrated under vacuum using a rotary evaporator.[10] The crude product is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (10:1) as the eluent.[10] The purified product can be further distilled under reduced pressure for higher purity.[3][11]

  • Analysis: The final product, 2-octyl-1-decanol, can be identified and its purity assessed by gas-liquid partition chromatography (GLC).[3]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2-octyl-1-decanol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis Reactants 1-Decanol, Catalyst, Base Reaction Guerbet Condensation (220-250°C, 4-6h) Reactants->Reaction Quenching Cooling & Addition of Water and Ethyl Acetate Reaction->Quenching Separation Separatory Funnel (Aqueous & Organic Layers) Quenching->Separation Drying Drying with Anhydrous Sodium Sulfate Separation->Drying Filtration Filtration Drying->Filtration Concentration Rotary Evaporation Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Distillation Vacuum Distillation Chromatography->Distillation Analysis Gas-Liquid Chromatography (GLC) Distillation->Analysis

Caption: Workflow for the synthesis and purification of 2-octyl-1-decanol.

Safety and Handling

2-Octyl-1-decanol is considered a hazardous substance and can cause skin irritation.[12][13] It is important to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and protective clothing.[5][12] Avoid contact with skin and eyes.[12] In case of a spill, remove all ignition sources and absorb the spill with an inert material.[12] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][12]

Applications

2-Octyl-1-decanol is widely used in cosmetic and pharmaceutical formulations as an emollient, solvent, and emulsion stabilizer.[1][12] Its properties make it suitable for use in skin care preparations, lipsticks, and topical drug delivery systems.[1][9][12] It can also serve as an intermediate in the synthesis of other long-chain organic compounds.[10]

References

Synthesis and Characterization of 2-Octyldodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-octyldodecanol, a branched-chain primary alcohol with significant applications in the pharmaceutical and cosmetic industries. Its unique properties, such as a low melting point and excellent solvency, make it a valuable excipient in various formulations.[1] This document details the prevalent synthetic route, experimental protocols, and comprehensive characterization data.

Synthesis of 2-Octyldodecanol

The industrial production of 2-octyldodecanol is predominantly achieved through the Guerbet condensation of 1-decanol.[2][3] This reaction, named after Marcel Guerbet, is a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[1]

The reaction proceeds through a four-step mechanism:

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Aldol Condensation: The aldehyde then undergoes an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol adduct dehydrates to yield a more stable conjugated system.

  • Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to the final branched-chain alcohol.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2 & 3: Aldol Condensation & Dehydration cluster_2 Step 4: Hydrogenation 1-Decanol 1-Decanol Decanal Decanal 1-Decanol->Decanal -H2 Decanal_2 Decanal Unsaturated_Aldehyde 2-Octyl-2-dodecenal Decanal_2->Unsaturated_Aldehyde + Decanal -H2O Unsaturated_Aldehyde_2 2-Octyl-2-dodecenal 2-Octyldodecanol 2-Octyldodecanol Unsaturated_Aldehyde_2->2-Octyldodecanol +H2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Charge reactor with 1-decanol, base, and catalyst heat Heat to 220-250 °C under Nitrogen prep->heat react Maintain temperature and remove water heat->react cool Cool reaction mixture react->cool filter Filter to remove solids cool->filter distill Purify by vacuum distillation filter->distill product 2-Octyldodecanol distill->product

References

The Solubility Profile of 2-Octyldodecanol: An In-depth Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile excipient in the pharmaceutical and cosmetic industries. Its unique properties, including being a clear, odorless liquid at room temperature with low volatility, make it a valuable component in a wide array of formulations.[1] This technical guide provides a comprehensive overview of the solubility of 2-octyldodecanol in various organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in formulation development.

Physicochemical Properties of 2-Octyldodecanol

A foundational understanding of the physicochemical properties of 2-octyldodecanol is essential for its application.

PropertyValue
CAS Number 5333-42-6
Molecular Formula C20H42O
Molecular Weight 298.55 g/mol
Appearance Clear, colorless to yellowish oily liquid[2][3]
Density Approximately 0.838 g/mL at 25 °C[2]
Melting Point -1 to 1 °C[2]
Boiling Point 234-238 °C at 33 mmHg[2]
Flash Point 113 °C[3]

Solubility of 2-Octyldodecanol in Organic Solvents

SolventSolubility
Ethanol (96%)Miscible[4]
Paraffin OilSoluble[4]
Mineral OilSoluble[2]
CyclopentasiloxaneSoluble[2]
Isopropyl MyristateSoluble[2]
Caprylic/Capric TriglycerideSoluble[2]
Olive OilSoluble[2]

2-Octyldodecanol is also recognized as an excellent solvent for active pharmaceutical ingredients (APIs) like salicylic acid and for various perfume ingredients.[4]

Experimental Protocol: Determination of Thermodynamic Solubility

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]

Principle

An excess amount of the solid solute (in this case, although 2-octyldodecanol is a liquid at room temperature, the principle applies when determining its solubility in a solvent where it is not fully miscible) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment
  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Pipettes

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • 2-Octyldodecanol

  • Solvent of interest

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of 2-octyldodecanol to a vial containing a known volume of the selected organic solvent. The presence of undissolved 2-octyldodecanol is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6]

  • Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a sedimentation cycle (e.g., 24 hours) at the same constant temperature to allow the undissolved solute to settle.[6] For more efficient separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[6]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent as necessary to bring the concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of 2-octyldodecanol. A calibration curve should be prepared using standard solutions of 2-octyldodecanol in the same solvent.

  • Data Reporting: The solubility is expressed as the mean concentration from multiple replicates, typically in units of g/100 mL or mg/mL.

Role of 2-Octyldodecanol in Drug Formulation and Delivery

2-Octyldodecanol's utility extends beyond that of a simple solvent. In drug development, particularly in topical and transdermal formulations, it can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin barrier.[8][9] Its emollient properties also contribute to the aesthetic and sensory characteristics of the final product. The following diagram illustrates a generalized workflow for developing a topical formulation incorporating 2-octyldodecanol.

G cluster_0 Formulation Development Workflow with 2-Octyldodecanol A API and Excipient Selection B Solubility Screening (2-Octyldodecanol as solvent for API) A->B C Formulation Optimization (e.g., Microemulsion, Cream, Ointment) B->C D In Vitro Permeation Testing (Franz Diffusion Cell) C->D E Physicochemical Characterization (Viscosity, pH, Particle Size) C->E F Stability Studies C->F G Final Formulation D->G E->G F->G

Caption: Workflow for topical formulation development using 2-octyldodecanol.

In this workflow, 2-octyldodecanol is initially screened for its ability to dissolve the target API. Subsequently, it is incorporated into various formulations, such as microemulsions, where it can act as the oil phase.[9] The optimized formulation then undergoes rigorous testing to assess its drug permeation capabilities, physicochemical properties, and long-term stability.

Conclusion

2-Octyldodecanol is a highly versatile and valuable excipient for researchers and formulation scientists. Its favorable solubility profile in a range of organic solvents, coupled with its role as an effective solvent and potential penetration enhancer for APIs, makes it a key ingredient in the development of innovative drug delivery systems, particularly for topical and transdermal applications. A thorough understanding of its properties and the application of standardized experimental protocols for solubility determination are crucial for its successful implementation in pharmaceutical and cosmetic formulations.

References

A Comprehensive Technical Guide to 5-Bromo-2-chloropyrimidine (CAS No: 32779-36-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-bromo-2-chloropyrimidine, a key halogenated pyrimidine intermediate. The document details its chemical and physical properties, presents various experimental protocols for its synthesis, and explores its significant applications in medicinal chemistry, with a particular focus on its role as a crucial building block in the synthesis of the dual endothelin receptor antagonist, Macitentan. Furthermore, this guide elucidates the endothelin signaling pathway, the therapeutic target of Macitentan, and presents a logical workflow for its synthesis from 5-bromo-2-chloropyrimidine. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams generated using the DOT language.

Chemical and Physical Properties

5-Bromo-2-chloropyrimidine is a halogenated pyrimidine analogue that serves as a versatile electrophile in organic synthesis.[1] Its off-white to beige crystalline powder form is a common sight in many research and development laboratories.[1]

PropertyValueReference(s)
CAS Number 32779-36-5[2]
Molecular Formula C₄H₂BrClN₂[2]
Molecular Weight 193.43 g/mol [2]
Appearance Off-white to beige crystalline powder[1]
Melting Point 73-79 °C[3]
Boiling Point 130.1±19.8 °C[4]
Density 1.9±0.1 g/cm³[4]
Solubility Soluble in organic solvents.
SMILES Clc1ncc(Br)cn1[3]
InChI Key XPGIBDJXEVAVTO-UHFFFAOYSA-N[3]

Synthesis of 5-Bromo-2-chloropyrimidine: Experimental Protocols

Several synthetic routes for the preparation of 5-bromo-2-chloropyrimidine have been reported. Below are detailed protocols for two common methods.

One-Step Synthesis from 2-Hydroxypyrimidine

This method involves the bromination of 2-hydroxypyrimidine followed by chlorination in a one-pot procedure, simplifying the production process and improving efficiency.[5]

Materials:

  • 2-Hydroxypyrimidine

  • Hydrobromic acid

  • Hydrogen peroxide

  • Phosphorus oxychloride

  • Triethylamine (or other organic amines like diisopropylethylamine, N,N-dimethylaniline)[5]

  • Methane (for extraction)

Protocol:

  • In a reaction vessel, mix 2-hydroxypyrimidine with hydrobromic acid.

  • Add hydrogen peroxide to catalyze the heating reaction to produce 5-bromo-2-hydroxypyrimidine as an intermediate.[5]

  • Following the formation of the intermediate, add phosphorus oxychloride and an organic amine (e.g., triethylamine) to the reaction vessel.[5]

  • Heat the reaction mixture to facilitate the chlorination step.

  • After the reaction is complete, purify the product. This may involve extraction with a solvent like methane followed by crystallization and drying.[5]

  • The purity of the final product, 5-bromo-2-chloropyrimidine, can be verified using HPLC. A yield of approximately 99.4% and a purity of 98.9% have been reported for this method.[5]

Synthesis from 5-Bromo-2-hydroxypyrimidine

This two-step approach involves the initial synthesis of 5-bromo-2-hydroxypyrimidine, which is then chlorinated.

2.2.1. Preparation of 5-Bromo-2-hydroxypyrimidine

Materials:

  • 2-Hydroxypyrimidine

  • Toluene

  • Tribromopyridine

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • n-Heptane

  • Anhydrous sodium sulfate

Protocol:

  • In a 500mL three-necked flask, add 9.6g of 2-hydroxypyrimidine and 100mL of toluene.

  • After starting the stirring and replacing the atmosphere with argon three times, add 48.0g of tribromopyridine.

  • Place the reaction flask in an oil bath and stir at 80°C for 8 hours.

  • Cool the reaction to 25°C and add 100 mL of water, then separate the layers.

  • Extract the aqueous layer twice with ethyl acetate. Combine the organic phases.

  • Wash the combined organic phase twice with 10% sodium thiosulfate solution, once with saturated salt water, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution to dryness. Add 30 mL of ethyl acetate, start stirring, and then add 300 mL of n-heptane.

  • Stir at 25°C for 8 hours, then filter and dry in vacuo to obtain 14 g of 5-bromo-2-hydroxypyrimidine (yield: 80%).[6]

2.2.2. Preparation of 5-Bromo-2-chloropyrimidine

Materials:

  • 5-Bromo-2-hydroxypyrimidine (14g)

  • N,N-Dimethylformamide (DMF, 280mL)

  • Cetyltrimethylammonium chloride (5.12g)

  • 6 M Hydrochloric acid (20mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Protocol:

  • In a dry 500mL three-necked bottle, add 14g of 5-bromo-2-hydroxypyrimidine and 280mL of DMF.

  • Begin stirring and add 5.12g of cetyltrimethylammonium chloride and 20 mL of 6 M hydrochloric acid.

  • Place the flask in a 40°C oil bath and stir for 12 hours.

  • Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

  • Extract the mixture three times with ethyl acetate. Combine the organic phases.

  • Wash the organic phase once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 14.1 g of 5-bromo-2-chloropyrimidine (yield: 91%, purity: 99.76%).[6][7]

G cluster_0 Synthesis of 5-Bromo-2-chloropyrimidine 2_Hydroxypyrimidine 2-Hydroxypyrimidine Bromination Bromination (HBr, H₂O₂) 2_Hydroxypyrimidine->Bromination 5_Bromo_2_hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine Bromination->5_Bromo_2_hydroxypyrimidine Chlorination Chlorination (POCl₃, Organic Amine) 5_Bromo_2_hydroxypyrimidine->Chlorination 5_Bromo_2_chloropyrimidine 5-Bromo-2-chloropyrimidine Chlorination->5_Bromo_2_chloropyrimidine

A simplified workflow for the synthesis of 5-bromo-2-chloropyrimidine.

Applications in Drug Development

5-Bromo-2-chloropyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly inhibitors.[8][9] Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective cross-coupling reactions.[10]

Key Intermediate for Macitentan

The most prominent application of 5-bromo-2-chloropyrimidine is as a crucial intermediate in the synthesis of Macitentan.[5] Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5]

Experimental Protocol for Macitentan Synthesis:

This protocol outlines the coupling of 5-bromo-2-chloropyrimidine with N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.

Materials:

  • N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (34.0 g, 0.079 mol)

  • Toluene (680.0 ml)

  • Sodium hydride (23.80 g, 0.992 mol)

  • 5-bromo-2-chloropyrimidine (62.0 g, 0.321 mol)

  • N,N-Dimethylformamide (DMF, 136.0 ml)

Protocol:

  • In a reaction flask, dissolve N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide in toluene at 10-15°C.

  • Slowly add sodium hydride to the solution and stir the mixture for 20-30 minutes at 10-15°C.[11]

  • In a separate flask, prepare a solution of 5-bromo-2-chloropyrimidine in DMF.

  • Slowly add the 5-bromo-2-chloropyrimidine solution to the reaction mixture at 10-15°C.[11]

  • After the reaction is complete, the final product, Macitentan, can be isolated and purified. The purity of Macitentan obtained through this process can be greater than 99.5%.[11]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used in the pharmaceutical industry for the formation of carbon-carbon bonds.[12] 5-Bromo-2-chloropyrimidine can undergo site-selective Suzuki-Miyaura coupling, typically at the more reactive C-Br bond, to afford 5-substituted-2-chloropyrimidines.[10]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 5-bromo-2-chloropyrimidine

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[10]

  • Base (e.g., Na₂CO₃, K₂CO₃)[10]

  • Solvent (e.g., Dioxane)

Protocol:

  • In a reaction vessel under an inert atmosphere, combine 5-bromo-2-chloropyrimidine, the aryl or heteroaryl boronic acid/ester, the palladium catalyst, and the base in the solvent.

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-2-chloropyrimidine or 5-heteroaryl-2-chloropyrimidine.[10]

G cluster_1 Application of 5-Bromo-2-chloropyrimidine in Macitentan Synthesis Intermediate_1 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy) -4-pyrimidinyl-N'-propylsulfamide Coupling_Reaction Coupling Reaction (NaH, Toluene/DMF) Intermediate_1->Coupling_Reaction Reactant 5-Bromo-2-chloropyrimidine Reactant->Coupling_Reaction Macitentan Macitentan Coupling_Reaction->Macitentan

Logical workflow for the synthesis of Macitentan.

Biological Context: The Endothelin Signaling Pathway

Macitentan, synthesized from 5-bromo-2-chloropyrimidine, is a potent antagonist of both endothelin receptor type A (ETₐ) and type B (ETₑ).[8] The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to ETₐ and ETₑ receptors on smooth muscle and endothelial cells.[8]

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. Both ETₐ and ETₑ are G protein-coupled receptors (GPCRs). Activation of these receptors, particularly through Gq/11 proteins, leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. DAG activates protein kinase C (PKC), which can contribute to cell proliferation and hypertrophy.[7]

Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both ETₐ and ETₑ receptors, thereby inhibiting these downstream signaling pathways. This leads to vasodilation and antiproliferative effects, which are beneficial in the treatment of pulmonary arterial hypertension.[7][8]

G cluster_2 Endothelin Signaling Pathway and Inhibition by Macitentan ET_1 Endothelin-1 (ET-1) ET_A_R ETₐ Receptor ET_1->ET_A_R ET_B_R ETₑ Receptor ET_1->ET_B_R G_Protein Gq/11 Protein ET_A_R->G_Protein ET_B_R->G_Protein Macitentan Macitentan Macitentan->ET_A_R Macitentan->ET_B_R PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

The endothelin signaling pathway and its inhibition by Macitentan.

Conclusion

5-Bromo-2-chloropyrimidine is a cornerstone intermediate in modern medicinal chemistry, offering a versatile platform for the synthesis of complex pharmaceutical agents. Its well-defined reactivity and established synthetic protocols make it an indispensable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and applications, particularly in the context of targeted therapies like Macitentan, is crucial for the continued advancement of novel therapeutics. This guide provides a comprehensive foundation for researchers and scientists working with this important chemical entity.

References

The Guerbet Reaction: A Historical and Technical Overview of β-Alkylated Dimer Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of Guerbet alcohols, from their initial discovery to modern synthetic advancements. It provides a detailed examination of the reaction mechanism, key experimental protocols, and the impact of various catalytic systems on reaction outcomes. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways and experimental workflows are visualized through detailed diagrams.

A Journey Through Time: The History of Guerbet Alcohols

The story of Guerbet alcohols begins in the late 19th century with the pioneering work of French chemist Marcel Guerbet. In 1899, Guerbet reported the self-condensation of n-butanol to form a higher molecular weight, branched alcohol, which was later identified as 2-ethylhexanol.[1][2] This reaction, now famously known as the Guerbet reaction, involves the dimerization of a primary or secondary alcohol to its β-alkylated dimer, with the concurrent elimination of a water molecule.[2]

Initially, the reaction was of academic interest, but its potential for converting readily available simple alcohols into more valuable, higher-boiling, and branched products soon became apparent.[2] Over the decades, significant research has been dedicated to understanding the reaction mechanism, optimizing reaction conditions, and developing more efficient catalytic systems. While early experiments relied on alkali metal hydroxides or alkoxides at high temperatures (180-360 °C) and often in sealed reactors, subsequent developments introduced various catalysts, such as Raney Nickel, to facilitate the hydrogen transfer steps.[2] The mid-20th century saw publications detailing the Guerbet reaction of C16-C18 fatty alcohols, expanding the scope and commercial interest in these unique branched compounds.

Today, the Guerbet reaction is a cornerstone of industrial chemistry, with applications for its products, Guerbet alcohols, spanning cosmetics, plasticizers, lubricants, and as precursors for surfactants and other specialty chemicals.[3] The ongoing research focuses on developing milder reaction conditions and more sustainable and selective catalysts, including homogeneous and heterogeneous systems.[4]

Unraveling the Mechanism: The Chemistry of the Guerbet Reaction

The Guerbet reaction proceeds through a four-step sequence, showcasing a cascade of fundamental organic transformations.[2] The generally accepted mechanism involves:

  • Dehydrogenation (Oxidation): The reaction initiates with the oxidation of the primary alcohol to its corresponding aldehyde. This step is often catalyzed by a transition metal.[3]

  • Aldol Condensation: Two molecules of the newly formed aldehyde undergo an aldol condensation. This base-catalyzed reaction forms a β-hydroxy aldehyde, which then readily dehydrates to yield an α,β-unsaturated aldehyde.[3]

  • Hydrogenation (Reduction): The α,β-unsaturated aldehyde is then hydrogenated to the corresponding saturated alcohol. In the classical Guerbet reaction, the hydrogen donor for this step is another molecule of the starting alcohol, which is in turn oxidized to its aldehyde, thus propagating the chain.[3]

  • Final Hydrogenation: The saturated aldehyde is finally reduced to the β-alkylated dimer alcohol, the Guerbet alcohol.

Several side reactions can compete with the main Guerbet pathway, impacting the overall yield and selectivity. The most common side reactions include the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid, and the Tishchenko reaction, leading to the formation of esters.[1][2] The formation of ethers and olefins through dehydration has also been observed.[1]

Visualizing the Pathway: Guerbet Reaction Mechanism

Guerbet_Reaction_Mechanism cluster_main Guerbet Reaction Pathway cluster_side Side Reactions Alcohol Primary Alcohol (R-CH2-CH2OH) Aldehyde Aldehyde (R-CH2-CHO) Alcohol->Aldehyde 1. Dehydrogenation (-H2) Ether Ether Alcohol->Ether Dehydration Olefin Olefin Alcohol->Olefin Dehydration Aldol_Adduct β-Hydroxy Aldehyde Aldehyde->Aldol_Adduct 2. Aldol Condensation Cannizzaro_Products Alcohol + Carboxylic Acid (Cannizzaro Reaction) Aldehyde->Cannizzaro_Products Tishchenko_Product Ester (Tishchenko Reaction) Aldehyde->Tishchenko_Product Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration (-H2O) Guerbet_Alcohol Guerbet Alcohol (β-Alkylated Dimer) Unsaturated_Aldehyde->Guerbet_Alcohol 3. & 4. Hydrogenation (+H2) Experimental_Workflow Start Start: Reactor Preparation Charge Charge Reactants: Alcohol, Base, Catalyst Start->Charge Reaction Guerbet Reaction: Heat and Stir under Pressure Charge->Reaction Water_Removal Continuous Water Removal Reaction->Water_Removal Monitoring Reaction Monitoring (e.g., GC) Reaction->Monitoring Cooldown Cooling and Depressurization Reaction->Cooldown Monitoring->Reaction Filtration Catalyst Filtration Cooldown->Filtration Neutralization Neutralization and Washing Filtration->Neutralization Separation Phase Separation Neutralization->Separation Drying Drying of Organic Phase Separation->Drying Purification Purification by Distillation Drying->Purification Analysis Product Characterization (GC-MS, NMR, FTIR) Purification->Analysis End End: Pure Guerbet Alcohol Analysis->End

References

Spectroscopic Analysis of 2-Octyldodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of 2-octyldodecanol, a long-chain branched Guerbet alcohol. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and similar compounds.

Introduction to 2-Octyldodecanol

2-Octyldodecanol is a C20 Guerbet alcohol with the chemical formula C₂₀H₄₂O. It is a branched-chain primary alcohol that is widely used in the cosmetic and pharmaceutical industries as an emollient, solvent, and viscosity agent. Its unique branched structure imparts desirable properties such as a low melting point and good spreadability. Accurate and thorough spectroscopic analysis is crucial for its quality control, structural elucidation, and characterization in various formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-octyldodecanol molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectral Data for 2-Octyldodecanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.54d2H-CH₂-OH
~1.46m1H-CH(CH₂)-
1.20-1.38m32H-(CH₂)₈- and -(CH₂)₆-
~0.88t6H-CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 2-Octyldodecanol

Chemical Shift (δ) ppmAssignment
~65.0-CH₂-OH
~40.0-CH(CH₂)-
~32.0-CH₂- (adjacent to CH)
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.6-(CH₂)n-
~29.3-(CH₂)n-
~26.5-CH₂- (in octyl and decyl chains)
~22.7-CH₂-CH₃
~14.1-CH₃

Note: Predicted values based on typical chemical shifts for long-chain alcohols. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of long-chain alcohols like 2-octyldodecanol is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-octyldodecanol in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for 2-Octyldodecanol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3330 (broad)O-H stretchAlcohol
~2955, ~2925, ~2855C-H stretchAlkane
~1465C-H bend (scissoring)Alkane (-CH₂-)
~1378C-H bend (rocking)Alkane (-CH₃)
~1058C-O stretchPrimary Alcohol
Experimental Protocol for FT-IR Analysis

For a viscous liquid like 2-octyldodecanol, the Attenuated Total Reflectance (ATR) technique is often preferred.

  • Sample Preparation: Place a small drop of 2-octyldodecanol directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like 2-octyldodecanol.

Table 4: Mass Spectrometry Data for 2-Octyldodecanol

m/zRelative IntensityPossible Fragment Ion
298Low[M]⁺ (Molecular Ion)
280Low[M - H₂O]⁺
169Moderate[C₁₂H₂₅]⁺
141Moderate[C₁₀H₂₁]⁺
113High[C₈H₁₇]⁺
85High[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺
43High[C₃H₇]⁺

Note: The molecular ion peak for long-chain alcohols is often weak or absent in Electron Ionization (EI) MS.

Fragmentation Pattern

The fragmentation of 2-octyldodecanol in EI-MS is characterized by the cleavage of C-C bonds along the alkyl chains. The most stable carbocations are preferentially formed, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). The base peak is often observed at m/z = 57, corresponding to the stable tert-butyl cation, although other alkyl fragments are also prominent. Alpha-cleavage next to the oxygen atom can also occur, leading to the loss of an alkyl radical. Dehydration (loss of H₂O) from the molecular ion is another common fragmentation pathway for alcohols.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 2-octyldodecanol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting chromatogram will show a peak for 2-octyldodecanol at a specific retention time. The mass spectrum of this peak can then be analyzed and compared to spectral libraries for confirmation.

Visualized Workflows and Structures

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_FTIR Direct Application on ATR Crystal Acq_FTIR FT-IR Spectrometer Prep_FTIR->Acq_FTIR Prep_MS Dilution in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR FID Processing & Chemical Shift Analysis Acq_NMR->Proc_NMR Proc_FTIR Background Subtraction & Peak Assignment Acq_FTIR->Proc_FTIR Proc_MS Chromatogram Integration & Fragmentation Analysis Acq_MS->Proc_MS Interpretation Structural Elucidation & Characterization Proc_NMR->Interpretation Proc_FTIR->Interpretation Proc_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of 2-octyldodecanol.

Mass Spectrometry Fragmentation of 2-Octyldodecanol

Mass_Fragmentation_2_Octyldodecanol cluster_frags Major Fragmentation Pathways Mol_Ion 2-Octyldodecanol [C₂₀H₄₂O]⁺˙ m/z = 298 Loss_H2O Loss of H₂O [C₂₀H₄₀]⁺˙ m/z = 280 Mol_Ion->Loss_H2O - H₂O Frag_C12 Cleavage of C-C bond [C₁₂H₂₅]⁺ m/z = 169 Mol_Ion->Frag_C12 - C₈H₁₇˙ Frag_C10 Cleavage of C-C bond [C₁₀H₂₁]⁺ m/z = 141 Mol_Ion->Frag_C10 - C₁₀H₂₁˙ Frag_C12->Frag_C10 - C₂H₄ Frag_C8 Cleavage of C-C bond [C₈H₁₇]⁺ m/z = 113 Frag_C10->Frag_C8 - C₂H₄ Frag_C6 Cleavage of C-C bond [C₆H₁₃]⁺ m/z = 85 Frag_C8->Frag_C6 - C₂H₄ Frag_C5 Cleavage of C-C bond [C₅H₁₁]⁺ m/z = 71 Frag_C6->Frag_C5 - CH₂ Frag_C4 Cleavage of C-C bond [C₄H₉]⁺ m/z = 57 (Base Peak) Frag_C6->Frag_C4 - C₂H₄ Frag_C5->Frag_C4 - CH₂ Frag_C3 Cleavage of C-C bond [C₃H₇]⁺ m/z = 43 Frag_C4->Frag_C3 - CH₂

Caption: Key fragmentation pathways of 2-octyldodecanol in Mass Spectrometry.

This guide provides a foundational understanding of the spectroscopic techniques essential for the analysis of 2-octyldodecanol. For more detailed structural elucidation, advanced NMR techniques such as COSY, HSQC, and HMBC may be employed.

An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Guerbet C20 alcohols, with a primary focus on 2-octyldodecanol, a prominent member of this class of branched-chain fatty alcohols. This document outlines their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical industry, particularly in drug delivery. Detailed experimental protocols, data summaries, and pathway visualizations are included to support research and development efforts.

Core Concepts of Guerbet C20 Alcohols

Guerbet alcohols are primary alcohols with branching at the β-carbon position.[1] This unique structure is the result of the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst.[1][2] Guerbet C20 alcohols, such as 2-octyldodecanol, are produced from the dimerization of C10 alcohols (decyl alcohol).[3][4]

The branched nature of Guerbet C20 alcohols imparts distinct physical and chemical properties compared to their linear-chain counterparts of the same molecular weight, such as arachidyl alcohol. These properties include a lower melting point, which renders them liquid at room temperature, and reduced volatility, making them highly stable.[1][4] These characteristics are highly desirable in pharmaceutical formulations.

Physicochemical Properties of 2-Octyldodecanol

The quantitative data for 2-octyldodecanol (CAS: 5333-42-6), a representative Guerbet C20 alcohol, are summarized in the table below. This information is critical for formulation scientists in selecting appropriate excipients.

PropertyValueReferences
Molecular Formula C₂₀H₄₂O[3]
Molecular Weight 298.55 g/mol [3]
Appearance Clear, colorless to yellowish, oily liquid[5]
Melting Point -1 to 1 °C[4]
Boiling Point 234-238 °C at 33 mmHg[4]
Density 0.838 g/mL at 25 °C[4]
Refractive Index n20/D 1.453[4]
Solubility Practically insoluble in water; miscible with ethanol[4]
Flash Point 113 °C[5]
Hydroxyl Value 175-190[6]
Acid Number 0.5 max[6]
Saponification Value 5 max[7]

Synthesis of Guerbet C20 Alcohols: The Guerbet Reaction

The industrial synthesis of 2-octyldodecanol is achieved through the Guerbet reaction of 1-decanol. This reaction is a base-catalyzed dimerization that involves a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.[1][5]

Experimental Protocol for the Synthesis of 2-Octyldodecanol

The following protocol is a synthesis of methodologies described in the literature.[3][8]

Materials:

  • 1-decanol (purity ≥ 99%)

  • Potassium hydroxide (granular) or Sodium hydroxide

  • Catalyst: Copper-nickel on an alumina support or Raney Nickel

  • Inert gas (Nitrogen)

Equipment:

  • A 1-liter, four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Condenser with a water separator

Procedure:

  • Charging the Reactor: Charge the four-necked flask with 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel catalyst.[8]

  • Inerting the System: Begin bubbling nitrogen gas through the mixture at a rate of 30 L/hr.[8]

  • Heating: Gradually heat the mixture with continuous stirring. The reaction is typically initiated when the temperature reaches 220°C.[8]

  • Reaction: Maintain the reaction temperature between 220°C and 250°C for 3 to 6 hours.[3][8] During this period, water produced from the reaction will be continuously removed via the condenser and separator. The reaction is considered complete when water formation ceases.[8]

  • Cooling: After the reaction is complete, allow the mixture to cool down.

  • Purification:

    • Filtration: Filter the cooled reaction mixture to remove the catalyst and any precipitated potassium carboxylate salts.[8]

    • Distillation: Purify the filtrate by distillation under reduced pressure to isolate the 2-octyldodecanol.[3][8]

  • Analysis: The purity and identity of the final product can be confirmed using gas-liquid chromatography (GLC).[3]

Yields for this process are reported to be high, often in the range of 87-95%.[8]

Visualizing the Guerbet Reaction Workflow

Guerbet_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Reactants 1-Decanol, KOH, Catalyst Reactor 1L 4-Neck Flask Reactants->Reactor Charge Heating Heat to 220-250°C (3-6 hours) Reactor->Heating Water_Removal Continuous Water Removal Heating->Water_Removal Generates Cooling Cool Reaction Mixture Heating->Cooling Completion N2_Purge Nitrogen Purge N2_Purge->Heating Filtration Filter Catalyst & Salts Cooling->Filtration Distillation Vacuum Distillation Filtration->Distillation Product 2-Octyldodecanol Distillation->Product Analysis Gas-Liquid Chromatography Product->Analysis Verify

Guerbet reaction synthesis and purification workflow.
Guerbet Reaction Mechanism

The reaction proceeds through a four-step mechanism, which is crucial for understanding potential side reactions and optimizing conditions.

Guerbet_Mechanism A 1. Dehydrogenation (Alcohol to Aldehyde) B 2. Aldol Condensation (Aldehyde Dimerization) A->B C 3. Dehydration (Loss of Water) B->C D 4. Hydrogenation (Unsaturated Aldehyde to Alcohol) C->D End Guerbet Alcohol (2-Octyldodecanol) D->End Start Primary Alcohol (e.g., 1-Decanol) Start->A

The four main steps of the Guerbet reaction mechanism.

Applications of Guerbet C20 Alcohols in Drug Development

Guerbet C20 alcohols, particularly 2-octyldodecanol, are versatile excipients in pharmaceutical formulations, especially for topical and transdermal drug delivery.[2] Their utility stems from their properties as emollients, solvents, and penetration enhancers.

Role as a Dermal Permeation Enhancer

One of the most significant applications of 2-octyldodecanol in drug development is its role as a chemical permeation enhancer.[2] It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. Studies have shown that 2-octyldodecanol can significantly enhance the skin permeation of drugs like formoterol fumarate.[9]

The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum. By inserting themselves between the lipid chains, these branched alcohols increase the fluidity of the lipid bilayer, thereby reducing the barrier function of the skin and allowing for enhanced drug penetration.[10][11]

Permeation_Enhancement cluster_skin Stratum Corneum SC_lipids Highly Ordered Lipid Bilayer Disruption Disruption of Lipid Packing & Increased Fluidity SC_lipids->Disruption Leads to SC_barrier High Barrier Function Permeation Enhanced Drug Permeation SC_barrier->Permeation Allows for Guerbet_Alcohol Guerbet C20 Alcohol (2-Octyldodecanol) Guerbet_Alcohol->SC_lipids Intercalates into Disruption->SC_barrier Reduces

Mechanism of skin permeation enhancement by Guerbet C20 alcohols.
Use in Topical Formulations

2-octyldodecanol is a valuable solvent for various APIs, including naproxen, enhancing their solubility in topical formulations.[2] It is also a key component in the formation of oil-in-water microemulsions, which can serve as effective vehicles for the dermal delivery of drugs with poor skin penetration.[2] A notable example is its use in nanoemulsions for the transdermal delivery of ceramide IIIB, where it acts as the oil phase.[12][13]

Experimental Protocol for Nanoemulsion Preparation

The following is a generalized protocol for preparing a nanoemulsion using 2-octyldodecanol, based on the study by Su et al. (2017).[12][13]

Materials:

  • 2-octyldodecanol (Oil phase)

  • Tween 80 (Surfactant)

  • Glycerol (Cosurfactant)

  • Active Pharmaceutical Ingredient (e.g., Ceramide IIIB)

  • Distilled water

Procedure:

  • Preparation of the Oil Phase:

    • If the API is heat-stable and oil-soluble, dissolve it in 2-octyldodecanol. For some APIs like ceramide IIIB, this may require heating to above 100°C.[12][13]

    • Cool the mixture to a specified temperature (e.g., 41.5°C).[12][13]

    • Add the surfactant (Tween 80) and cosurfactant (glycerol) to the oil phase and mix thoroughly.

  • Formation of the Nanoemulsion:

    • Place the oil phase mixture in a thermostatic bath at the optimized temperature, under constant magnetic stirring (e.g., 720 rpm).[12][13]

    • Continuously add distilled water to the mixture at a controlled rate (e.g., 1.74 mL/min).[12][13]

  • Characterization: The resulting nanoemulsion should be characterized for droplet size and polydispersity index to ensure it meets the desired criteria.

Biological Activities of Guerbet C20 Alcohols and Related Compounds

Emerging research indicates that long-chain fatty alcohols, including branched-chain variants, possess inherent biological activities that could be therapeutically relevant.

Anti-inflammatory Properties

Long-chain fatty alcohols have been shown to modulate the release of pro-inflammatory mediators.[6] Studies have demonstrated that they can dose-dependently decrease the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages.[6] Furthermore, they can reduce the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E₂.[6] This anti-inflammatory effect is also linked to the inhibition of phospholipase A₂ (PLA₂), a key enzyme in the eicosanoid pathway.[6]

Anti_Inflammatory_Pathway cluster_pathways Pro-inflammatory Pathways cluster_mediators Inflammatory Mediators Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Neutrophil Stimulus->Macrophage iNOS iNOS Expression Macrophage->iNOS PLA2 Phospholipase A₂ Activity Macrophage->PLA2 TNFa TNF-α Macrophage->TNFa Guerbet_Alcohol Long-Chain Fatty Alcohol Guerbet_Alcohol->iNOS Inhibits Guerbet_Alcohol->PLA2 Inhibits Guerbet_Alcohol->TNFa Reduces NO Nitric Oxide (NO) iNOS->NO Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes) PLA2->Eicosanoids

Inhibition of pro-inflammatory pathways by long-chain fatty alcohols.
Antibacterial Activity

Long-chain fatty alcohols have also demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus.[14] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[14][15] These alcohols can intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of structural integrity, increased permeability, and ultimately, cell death.[15][16]

Antibacterial_Action Guerbet_Alcohol Guerbet C20 Alcohol Bacterial_Membrane Bacterial Cell Membrane (Lipid Bilayer) Guerbet_Alcohol->Bacterial_Membrane Intercalates into Disruption Membrane Disruption & Fluidization Bacterial_Membrane->Disruption Leads to Permeability Increased Permeability & Leakage Disruption->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death

Proposed mechanism of antibacterial action of Guerbet C20 alcohols.

Conclusion

Guerbet C20 alcohols, exemplified by 2-octyldodecanol, are highly versatile and functional excipients for modern drug development. Their unique physicochemical properties, derived from their branched structure, make them excellent candidates for topical and transdermal formulations. Their role as effective permeation enhancers is well-documented, and their inherent anti-inflammatory and antibacterial activities present exciting opportunities for the development of advanced drug delivery systems with added therapeutic benefits. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for scientists and researchers working to harness the full potential of these remarkable compounds.

References

Methodological & Application

Application of 2-Octyldodecanol in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile excipient increasingly utilized in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its unique physicochemical properties, including its excellent solvency, emollient feel, and ability to act as a penetration enhancer, make it a valuable component in the development of creams, lotions, gels, and nanoemulsions.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of 2-octyldodecanol in various pharmaceutical formulations.

Key Applications of 2-Octyldodecanol in Pharmaceutical Formulations

2-Octyldodecanol serves several key functions in pharmaceutical formulations:

  • Solvent: It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations.[5] It is particularly noted as an ideal solvent for salicylic acid.[6][7][8]

  • Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, improving patient compliance.[1][3] Its lubricating properties are beneficial in creams and lotions.[9]

  • Penetration Enhancer: 2-Octyldodecanol can enhance the permeation of APIs through the skin barrier, thereby increasing their bioavailability for local or systemic effects.[3][10][11]

  • Emulsion Stabilizer: It contributes to the stability of emulsions, preventing the separation of oil and water phases.[1][4][12]

  • Oil Phase in Nanoemulsions: Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can improve drug delivery.[13][14]

Quantitative Data: Physicochemical Properties and Formulation Parameters

The following tables summarize key quantitative data for 2-octyldodecanol, aiding in formulation development.

Table 1: Physicochemical Properties of 2-Octyldodecanol

PropertyValueReference(s)
CAS Number 5333-42-6[12]
Molecular Formula C20H42O[15][16]
Molecular Weight 298.55 g/mol [4][16]
Appearance Clear, colorless to yellowish, oily liquid[4]
Odor Odorless[2][4]
Solubility Practically insoluble in water; miscible with ethanol (96%); soluble in paraffin oil.[2][12]
Density 0.838 g/mL at 25 °C[12]
Refractive Index n20/D 1.453[12]
Boiling Point 234-238 °C/33 mmHg[12]
Melting Point -1 to 1 °C[12]

Table 2: Typical Formulation Parameters for 2-Octyldodecanol

Formulation TypeTypical Use Level (%)PurposeReference(s)
Topical Creams/Lotions 2 - 20%Emollient, Solvent, Penetration Enhancer[2]
Nanoemulsions 1 - 12% (as oil phase)Oil Phase, Solvent[17]
Transdermal Patches VariablePenetration Enhancer, Solvent in matrix[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-octyldodecanol.

Protocol 1: Preparation of a Topical Cream

This protocol describes the preparation of a basic oil-in-water (O/W) topical cream incorporating 2-octyldodecanol as a solvent and emollient.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 2-Octyldodecanol

  • Stearic Acid

  • Cetyl Alcohol

  • Glycerin

  • Triethanolamine

  • Purified Water

  • Preservative (e.g., Methylparaben)

Equipment:

  • Beakers

  • Water bath

  • Homogenizer or high-shear mixer

  • Stirring apparatus

  • pH meter

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and 2-octyldodecanol.

    • Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase.

    • If the API is oil-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve the glycerin, triethanolamine, and preservative in purified water.

    • Heat the aqueous phase in a water bath to 70-75°C.

    • If the API is water-soluble, dissolve it in this phase.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.

    • Continue homogenization for 10-15 minutes until a uniform white emulsion is formed.

  • Cooling and Finalization:

    • Allow the cream to cool down to room temperature with gentle stirring.

    • Measure the pH of the final cream and adjust if necessary using a suitable agent.

    • Package the cream in appropriate containers.

Protocol 2: Formulation of a Nanoemulsion for Transdermal Delivery

This protocol is adapted from a study on a ceramide IIIB nanoemulsion and outlines the phase inversion composition (PIC) method.[1][10][18]

Materials:

  • API (e.g., Ceramide IIIB)

  • 2-Octyldodecanol (Oil Phase)

  • Polysorbate 80 (Tween 80) (Surfactant)

  • Glycerol (Cosurfactant)

  • Purified Water

Equipment:

  • Thermostatic water bath

  • Magnetic stirrer

  • High-pressure homogenizer (optional, for particle size reduction)

  • Particle size analyzer

Procedure:

  • Preparation of the Oil-Surfactant Mixture (O/S Mix):

    • Accurately weigh and mix 2-octyldodecanol, Tween 80, and glycerol in a beaker. A common starting ratio for the surfactant/cosurfactant (S/CoS) mix is 1:1 (w/w).[1] The ratio of oil to the S/CoS mix can be varied (e.g., 1:9, 2:8, 3:7).[1][18]

    • Dissolve the API in the 2-octyldodecanol, heating if necessary (e.g., above 100°C for Ceramide IIIB), and then cool to the desired temperature.[1][18] Add the surfactant and cosurfactant to this oil phase.

  • Nanoemulsification by Phase Inversion:

    • Place the beaker containing the O/S mix in a thermostatic water bath set to a specific temperature (e.g., 41.49°C was found to be optimal in one study).[10][18]

    • Begin stirring the mixture at a constant rate (e.g., 720 rpm).[10][18]

    • Slowly add purified water to the mixture at a controlled rate (e.g., 1.74 mL/min).[10][18]

    • Continue adding water until the desired water content is reached (e.g., 55.08 wt%).[10][18] The mixture will undergo a phase inversion, forming a translucent nanoemulsion.

    • Continue stirring for an additional 30 minutes to ensure homogeneity.[1]

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) of the nanoemulsion using a particle size analyzer.

Protocol 3: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes the evaluation of drug permeation from a formulation containing 2-octyldodecanol through a skin membrane.

Materials:

  • Topical formulation containing the API and 2-octyldodecanol

  • Excised human or animal skin (e.g., rat, porcine)

  • Phosphate buffered saline (PBS), pH 7.4 (Receptor fluid)

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • HPLC or other suitable analytical instrument for API quantification

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cell.

    • Equilibrate the skin membrane in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled cells in a water bath maintained at 37°C to ensure the skin surface temperature is around 32°C.

  • Dosing and Sampling:

    • Apply a known amount of the topical formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) if desired.

Visualization of Experimental Workflows

Experimental Workflow for Topical Formulation Development and Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a topical formulation containing 2-octyldodecanol.

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Performance Testing cluster_3 Stability Studies A API and Excipient Selection (including 2-Octyldodecanol) B Preformulation Studies (Solubility, Compatibility) A->B C Formulation Optimization (e.g., Cream, Gel, Nanoemulsion) B->C D Appearance, pH, Viscosity C->D E Droplet Size and PDI (for Nanoemulsions) C->E F Drug Content and Uniformity C->F G In Vitro Drug Release Test (IVRT) F->G H In Vitro Skin Permeation Test (IVPT) (Franz Diffusion Cell) G->H I Accelerated and Long-Term Stability Testing H->I

Caption: Workflow for topical formulation development and evaluation.

Mechanism of Skin Penetration Enhancement

2-Octyldodecanol, as a penetration enhancer, is believed to facilitate drug transport across the stratum corneum through the following proposed mechanisms.

G A 2-Octyldodecanol in Topical Formulation B Interaction with Stratum Corneum Lipids A->B C Disruption of Lipid Bilayer Fluidization of Lipids B->C D Increased Drug Partitioning into Stratum Corneum C->D E Enhanced Drug Diffusion through the Skin D->E F Increased Drug Permeation E->F

References

Application Notes: 2-Octyl-1-decanol as an Emollient in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

2-Octyl-1-decanol, also known as octyldodecanol, is a branched-chain fatty alcohol widely utilized in the cosmetics and personal care industries.[1][2] It belongs to a class of materials known as Guerbet alcohols, which are produced through the dimerization of primary alcohols.[1][3] This specific branched structure imparts unique properties compared to its linear-chain counterparts, such as a lower melting point and reduced volatility, making it an exceptionally versatile ingredient.[1][3]

In cosmetic science, 2-octyl-1-decanol primarily functions as an emollient, texture enhancer, and solvent.[4][5] Its emollient properties help to soften and smooth the skin by forming a lubricating, semi-occlusive film on the surface, which enhances skin hydration and improves its overall appearance.[1][6][7] It is valued for providing a non-greasy, smooth skin feel, making it a preferred choice in a wide array of formulations, including skin creams, lotions, foundations, lipsticks, and sunscreens.[1][2][8] Furthermore, its stability across a broad pH range and compatibility with many other cosmetic ingredients make it a highly reliable component in complex formulations.[1][4]

2. Physicochemical Properties

The distinct physical and chemical characteristics of 2-octyl-1-decanol are fundamental to its function in cosmetic formulations. A summary of its key properties is presented below.

PropertyValueReference
Chemical Name 2-Octyldodecan-1-ol[9]
CAS Number 5333-42-6[1]
Molecular Formula C₂₀H₄₂O[9]
Molecular Weight 298.55 g/mol [9]
Appearance Clear, colorless to yellowish oily liquid[4][10]
Melting Point -1 to 1 °C (lit.)[10]
Boiling Point 234-238 °C / 33 mmHg (lit.)[10]
Density 0.838 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.453 (lit.)[10]
Solubility Practically insoluble in water; miscible with ethanol.[10][11]

3. Mechanism of Action as an Emollient

As an emollient, 2-octyl-1-decanol works at the surface of the stratum corneum, the outermost layer of the skin. Its mechanism involves improving skin barrier function and enhancing sensory characteristics.

  • Film Formation and Occlusion: When applied, 2-octyl-1-decanol forms a thin, non-greasy film on the skin's surface. This film acts as a semi-occlusive barrier, reducing the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin.[12][13] By slowing this process, it helps to maintain and increase the moisture content within the stratum corneum, leading to improved skin hydration.

  • Lubrication and Texture Modification: The branched structure of 2-octyl-1-decanol provides excellent lubricating properties.[2][11] It fills the spaces between dry, flaking corneocytes, resulting in a smoother and softer skin surface. This action reduces the feeling of roughness and improves the overall tactile experience of the cosmetic product.[2]

  • Solvent Properties: It also acts as an effective solvent for other cosmetic ingredients, such as active ingredients and pigments, ensuring their even dispersion throughout the formulation and uniform application onto the skin.[1][8]

Emollient_Action cluster_0 Application of 2-Octyl-1-decanol cluster_1 Interaction with Stratum Corneum cluster_2 Resulting Skin Benefits A 2-Octyl-1-decanol in Cosmetic Formulation B Forms Lubricating Film on Skin Surface A->B C Fills Gaps Between Corneocytes B->C D Reduces Transepidermal Water Loss (TEWL) B->D F Improves Skin Smoothness and Softness C->F E Increases Skin Hydration D->E G Enhanced Sensory Feel (Non-greasy) F->G

Mechanism of 2-Octyl-1-decanol as a skin emollient.

Experimental Protocols for Efficacy Evaluation

To substantiate claims related to the emollient properties of 2-octyl-1-decanol, several standardized experimental protocols can be employed.

Protocol 1: Measurement of Transepidermal Water Loss (TEWL)

This protocol assesses the effect of a formulation containing 2-octyl-1-decanol on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[12] A reduction in TEWL indicates an improvement in barrier integrity.[14]

Methodology:

  • Subject Recruitment: Select healthy volunteers with normal to dry skin types. Subjects should avoid using any topical products on the test areas (typically the volar forearm) for a specified washout period before the study.[14]

  • Acclimatization: Subjects must acclimatize in a room with controlled temperature (20-25°C) and relative humidity (30-50%) for at least 20-30 minutes before measurements are taken.[14][15]

  • Baseline Measurement: Define test sites on the volar forearm. Measure the baseline TEWL at each site using a Tewameter® (or a similar evaporimeter). The probe measures water vapor flux, and results are expressed in g/m²/h.[12][15]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation containing 2-octyl-1-decanol to the designated test sites.[14] A control site should be left untreated or treated with a placebo formulation.

  • Post-Application Measurements: Measure TEWL at the test and control sites at predefined intervals (e.g., 1, 2, 4, and 8 hours) after product application.[12][14]

  • Data Analysis: Calculate the mean TEWL values at each time point. Compare the percentage change from baseline for the treated sites versus the control sites. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

TEWL_Workflow start Start: Subject Acclimatization (Controlled Temp/Humidity) baseline Measure Baseline TEWL (g/m²/h) start->baseline application Apply Test Formulation (2 mg/cm²) baseline->application measurements Measure TEWL at Intervals (e.g., 1h, 2h, 4h) application->measurements analysis Data Analysis: Compare % Change vs. Control measurements->analysis end_node End: Report Barrier Function Improvement analysis->end_node

Workflow for Transepidermal Water Loss (TEWL) measurement.

Protocol 2: Sensory Analysis of Emollient Properties

This protocol uses a trained sensory panel to quantify the tactile properties of a formulation containing 2-octyl-1-decanol. This is crucial for understanding the consumer experience.

Methodology:

  • Panel Selection and Training: Recruit and train a panel of assessors (typically 10-15 individuals) to identify and rate specific sensory attributes consistently.[16][17]

  • Attribute Definition: Define the key sensory attributes to be evaluated. For an emollient, these typically include:

    • During Application: Spreadability, slipperiness.[16]

    • Immediately After Application: Gloss, stickiness, oiliness.[16][18]

    • After 5-10 Minutes: Residue, softness, smoothness.[16][18]

  • Product Evaluation:

    • Panelists should be in a controlled environment.

    • A standardized amount of the product is applied to a designated skin area (e.g., volar forearm).[6]

    • Panelists evaluate each attribute at the specified time points and rate its intensity on a labeled scale (e.g., a 0-100 linear scale).[17]

  • Data Analysis: Collect and analyze the data statistically (e.g., using ANOVA) to generate a sensory profile for the product.[16] The results can be visualized using spider (radar) plots for easy comparison between different formulations.

Sensory_Analysis_Workflow start Start: Trained Panel Assembly (10-15 Assessors) define Define Sensory Attributes (e.g., Spreadability, Oiliness, Residue) start->define application Standardized Product Application on Volar Forearm define->application evaluate Panelists Rate Attribute Intensity on a Defined Scale application->evaluate analysis Statistical Analysis (ANOVA) & Generation of Sensory Profile evaluate->analysis end_node End: Report on Tactile Properties analysis->end_node

References

Application Notes and Protocols for the Quantification of 2-Octyldodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-octyldodecanol, a long-chain branched fatty alcohol commonly used as an emollient and solvent in cosmetic and pharmaceutical formulations. The primary analytical techniques covered are Gas Chromatography (GC) with Flame Ionization Detection (FID) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. A confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like 2-octyldodecanol. The United States Pharmacopeia (USP) provides a validated method for the assay of 2-octyldodecanol raw material.

Application Note: Quantification of 2-Octyldodecanol in Raw Material and Cosmetic Creams by GC-FID

This application note outlines the quantification of 2-octyldodecanol using a GC-FID system. The described method is based on the USP monograph for octyldodecanol and has been adapted to include a sample preparation protocol for cosmetic cream matrices. For improved chromatographic performance and peak shape, derivatization to form trimethylsilyl (TMS) ethers is recommended.

Principle: The sample containing 2-octyldodecanol is first extracted from the matrix. The hydroxyl group of 2-octyldodecanol is then derivatized to a less polar TMS ether using a silylating agent. The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated components are detected by a flame ionization detector (FID), and the response is proportional to the amount of analyte present. Quantification is achieved by using an internal standard and comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol: GC-FID Analysis of 2-Octyldodecanol

1. Sample Preparation

  • For Raw Material:

    • Accurately weigh approximately 100 mg of 2-octyldodecanol into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with ethanol.

  • For Cosmetic Creams (Oil-in-Water Emulsion):

    • Accurately weigh 5 g of the cosmetic cream into a 50 mL beaker.

    • Add 50 mL of a 12% (w/v) solution of potassium hydroxide in ethanol.

    • Heat the mixture at 60°C for 1.5 hours to saponify the esterified lipids.[1]

    • After cooling, add 50 mL of water to the mixture.

    • Extract the unsaponifiable matter (containing 2-octyldodecanol) four times with 50 mL of petroleum ether.[1]

    • Wash the combined petroleum ether extracts with 50 mL of a 1:1 (v/v) ethanol/water solution.

    • Dry the petroleum ether layer under a stream of nitrogen.

    • Reconstitute the residue in a known volume of chloroform or ethanol.

2. Derivatization (Silylation)

  • Transfer an aliquot of the sample extract or raw material solution to a reaction vial.

  • Add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of trimethylchlorosilane (TMCS).[1]

  • Vortex the mixture and heat at 60°C for 30 minutes.[1]

  • After cooling, the sample is ready for GC injection.

3. GC-FID Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Hydrogen or Helium
Flow Rate 2.0 mL/min (constant flow)[2]
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 100:1[2]
Oven Temperature Program Initial: 80°C, hold for 0 min; Ramp: 6°C/min to 300°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Internal Standard 1-Pentadecanol[2]

4. System Suitability

As per the USP monograph, the system suitability should be checked before sample analysis.[2]

ParameterRequirement
Resolution NLT 2.0 between stearyl alcohol and oleyl alcohol peaks
Tailing Factor 0.8–1.8 for the 2-octyldodecanol and internal standard peaks
Relative Standard Deviation (RSD) NMT 1% for the area ratio of 2-octyldodecanol to the internal standard (n=5)

5. Quantification

Prepare a calibration curve using standard solutions of derivatized 2-octyldodecanol and the internal standard at five different concentrations. Calculate the percentage of 2-octyldodecanol in the sample using the following formula:

Result = (RU / RS) × (CS / CU) × 100

Where:

  • RU = Peak response ratio of 2-octyldodecanol to the internal standard from the Sample solution.

  • RS = Peak response ratio of 2-octyldodecanol to the internal standard from the Standard solution.

  • CS = Concentration of USP Octyldodecanol RS in the Standard solution.

  • CU = Concentration of Octyldodecanol in the Sample solution.

Workflow for GC-FID Analysis of 2-Octyldodecanol

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing raw_material Raw Material dissolution Dissolution in Ethanol raw_material->dissolution cosmetic_cream Cosmetic Cream saponification Saponification cosmetic_cream->saponification derivatization Derivatization (Silylation) dissolution->derivatization extraction Liquid-Liquid Extraction saponification->extraction extraction->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Workflow for the quantification of 2-octyldodecanol by GC-FID.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Direct HPLC analysis of 2-octyldodecanol with UV detection is challenging due to its lack of a significant chromophore. Therefore, pre-column derivatization is necessary to introduce a UV-active moiety to the molecule. This section describes a method based on derivatization with diphenic anhydride.

Application Note: Quantification of 2-Octyldodecanol in Pharmaceutical Formulations by HPLC-UV

This application note details a method for the quantification of 2-octyldodecanol in pharmaceutical formulations using reversed-phase HPLC with UV detection after derivatization with diphenic anhydride. This derivatization agent reacts with the hydroxyl group of 2-octyldodecanol to form a highly UV-active ester.[3]

Principle: The 2-octyldodecanol is extracted from the formulation. The extract is then derivatized with diphenic anhydride in the presence of a catalyst. The resulting derivative is separated by reversed-phase HPLC on a C8 or C18 column and detected by a UV detector. Quantification is performed using an external standard calibration curve.

Experimental Protocol: HPLC-UV Analysis of 2-Octyldodecanol

1. Sample Preparation

  • Accurately weigh a portion of the pharmaceutical formulation (e.g., cream, lotion) equivalent to approximately 10 mg of 2-octyldodecanol into a centrifuge tube.

  • Disperse the sample in isopropanol.

  • Perform solid-phase extraction (SPE) to clean up the sample and isolate the analyte from interfering matrix components. A C18 SPE cartridge can be used for this purpose.

  • Elute the 2-octyldodecanol from the SPE cartridge with a suitable organic solvent like acetonitrile.

  • Evaporate the eluent to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in the reaction solvent.

  • Add a solution of diphenic anhydride and a catalyst (e.g., urea).[3]

  • Heat the reaction mixture to ensure complete derivatization.

  • After cooling, the sample is ready for HPLC injection.

3. HPLC-UV Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with water/acetonitrile containing 0.1% acetic acid[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 220 nm[3]

4. Quantification

Prepare a calibration curve by derivatizing and analyzing standard solutions of 2-octyldodecanol at a minimum of five concentration levels. The concentration of 2-octyldodecanol in the sample is determined by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of 2-Octyldodecanol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Pharmaceutical Formulation dispersion Dispersion in Isopropanol sample->dispersion spe Solid-Phase Extraction (SPE) dispersion->spe derivatization Derivatization with Diphenic Anhydride spe->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Reversed-Phase Separation hplc_injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Workflow for the quantification of 2-octyldodecanol by HPLC-UV.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unequivocal identification and confirmation of 2-octyldodecanol. It combines the separation power of gas chromatography with the highly specific detection of mass spectrometry.

Application Note: Confirmation of 2-Octyldodecanol by GC-MS

This method is intended for the qualitative confirmation of 2-octyldodecanol in various samples. The sample preparation and GC conditions are similar to the GC-FID method. Derivatization is also recommended to improve volatility and chromatographic performance.

Principle: The sample is prepared and derivatized as described for the GC-FID method. The derivatized sample is injected into the GC-MS system. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification by comparing it to a reference spectrum from a standard or a spectral library.

GC-MS Parameters
ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector and GC Parameters Same as GC-FID method
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-550

The mass spectrum of the TMS derivative of 2-octyldodecanol will show characteristic fragment ions that can be used for its identification.

Summary of Quantitative Data

The following table summarizes typical quantitative parameters for the described analytical methods. Please note that these values are indicative and should be determined for each specific instrument and application.

ParameterGC-FID (with Derivatization)HPLC-UV (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (Recovery %) 98-102%97-103%

These application notes and protocols provide a comprehensive guide for the quantitative analysis of 2-octyldodecanol in various matrices. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity and selectivity. For routine quality control of raw materials, GC-FID is a reliable and robust technique. For the analysis of complex formulations, HPLC with derivatization may be preferred due to its ability to handle a wider range of matrix components. GC-MS serves as an excellent tool for confirmatory analysis and structural elucidation.

References

Application Notes and Protocols for 2-Octyl-1-decanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl-1-decanol, a branched fatty alcohol, is an oil phase component that has been explored in the formulation of nano-sized drug delivery systems, particularly in the development of nanoemulsions for topical and transdermal applications. Its properties as a liquid lipid allow for the encapsulation of lipophilic active pharmaceutical ingredients (APIs), potentially enhancing their solubility and skin penetration. While not as extensively documented as other lipids in nanoparticle synthesis, its use in nanoemulsions provides a basis for its application in forming stable nanocarriers.

These application notes provide a generalized protocol for the formulation of 2-octyl-1-decanol-based nanoparticles, drawing from established methods for nanoemulsion preparation. The protocols and data presented are intended to serve as a starting point for researchers to develop and optimize nanoparticle formulations for specific drug delivery applications.

Data Presentation

The following table summarizes key formulation parameters and resulting nanoparticle characteristics from a study on an octyldodecanol-based nanoemulsion. This data can be used as a reference for initial formulation development.

Formulation ParameterComponent/ValueNanoparticle CharacteristicsResult
Oil Phase 2-Octyl-1-decanolMean Droplet Size 15.8 nm
Surfactant Tween 80Polydispersity Index (PDI) 0.108
Co-surfactant GlycerolDrug Loading Not Specified
Aqueous Phase WaterZeta Potential Not Specified
Optimized Conditions
Temperature41.49°C
Addition Rate1.74 mL/min
Water Content55.08 wt%
Mixing Rate720 rpm

Note: The data presented is based on a study developing a ceramide IIIB nanoemulsion for transdermal delivery. The specific characteristics of nanoparticles will vary depending on the encapsulated drug and the precise formulation parameters.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of 2-octyl-1-decanol-based nanoparticles, primarily adapted from the phase inversion composition method used for nanoemulsion formulation.

Materials Required:
  • 2-Octyl-1-decanol (Oil phase)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Glycerol, Propylene Glycol, Ethanol)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified water (Aqueous phase)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Syringe pump or burette for controlled addition

Protocol 1: Phase Inversion Composition Method

This method relies on the spontaneous formation of nano-sized droplets by carefully controlling the composition and temperature of the system.

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of 2-octyl-1-decanol and the lipophilic API.

    • Gently heat the mixture to a predetermined temperature (e.g., 40-60°C) under constant stirring until the API is completely dissolved.

  • Preparation of the Surfactant/Co-surfactant (S/CoS) Mixture:

    • Prepare a mixture of the chosen surfactant and co-surfactant at a specific weight ratio (e.g., 1:1, 2:1).

    • Add the S/CoS mixture to the oil phase and stir until a clear, homogenous solution is obtained.

  • Formation of the Nanoemulsion:

    • Heat the oil/S/CoS mixture to the optimized emulsification temperature (e.g., 41.49°C).

    • Slowly add the aqueous phase (purified water) to the oil phase at a controlled rate (e.g., 1.74 mL/min) using a syringe pump or burette under continuous stirring at a specific speed (e.g., 720 rpm).

    • Continue stirring for a defined period (e.g., 30 minutes) to ensure the formation of a stable nanoemulsion.

    • Allow the formulation to cool down to room temperature.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the resulting nanoparticle dispersion using a dynamic light scattering (DLS) instrument.

    • Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-octyl-1-decanol-based nanoparticles using the phase inversion composition method.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_oil 1. Prepare Oil Phase (2-Octyl-1-decanol + API) mix_phases 3. Mix Oil Phase and S/CoS prep_oil->mix_phases Combine prep_scos 2. Prepare S/CoS Mixture (Surfactant + Co-surfactant) prep_scos->mix_phases add_water 4. Add Aqueous Phase (Controlled Rate & Temperature) mix_phases->add_water emulsify 5. Homogenize/Stir add_water->emulsify dls Particle Size (DLS) emulsify->dls pdi PDI (DLS) emulsify->pdi zeta Zeta Potential emulsify->zeta ee Encapsulation Efficiency emulsify->ee

Caption: Workflow for 2-octyl-1-decanol nanoparticle synthesis.

Logical Relationship of Formulation Components

This diagram outlines the relationship between the core components of a 2-octyl-1-decanol-based nanoformulation.

G NP Nanoparticle Oil Oil Phase (2-Octyl-1-decanol) NP->Oil Core Component Surfactant Surfactant (e.g., Tween 80) NP->Surfactant Stabilizer Aqueous Aqueous Phase (Water) NP->Aqueous Dispersion Medium API Lipophilic API Oil->API Encapsulates

Caption: Components of a 2-octyl-1-decanol nanoformulation.

Application Notes and Protocols: 2-Octyldodecanol in Industrial Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of 2-octyldodecanol as a lubricant, with a focus on its use in metalworking fluids and hydraulic fluids. Detailed experimental protocols are provided to enable researchers to evaluate its performance characteristics.

Introduction to 2-Octyldodecanol as an Industrial Lubricant

2-Octyldodecanol is a branched-chain fatty alcohol, specifically a Guerbet alcohol, which imparts unique properties beneficial for lubricant formulations.[1][2] Its structure, with a branch at the β position, results in a lower melting point compared to its linear isomer, arachidyl alcohol, while maintaining low volatility.[3] This combination of properties makes it a candidate for use as a base oil or a lubricity additive in various industrial applications.[4][5]

Key Attributes for Lubricant Applications:

  • Low Volatility: Its high molecular weight results in a low vapor pressure, which is advantageous in high-temperature applications where lubricant loss through evaporation can be a concern.[3]

  • Good Thermal and Oxidative Stability: As a saturated alcohol, 2-octyldodecanol exhibits inherent stability against oxidation and thermal degradation, which is a crucial characteristic for long-life lubricants.

  • Low Pour Point: The branched structure disrupts crystal lattice formation at low temperatures, resulting in a very low pour point and good fluidity in cold operating conditions.

  • Cleanliness and Low Coking Tendency: In applications like metal rolling, 2-octyldodecanol is noted for its low carbon residue and minimal coking after high-temperature decomposition, leading to cleaner processing surfaces.[4]

  • Solvency: It can act as a good solvent or co-solvent in complex formulations, aiding in the dissolution of additives.[2]

Physicochemical Properties of 2-Octyldodecanol

A summary of the typical physical and chemical properties of 2-octyldodecanol is presented in Table 1. These properties are fundamental for its consideration as a lubricant base stock or additive.

Table 1: Typical Physicochemical Properties of 2-Octyldodecanol

PropertyValueUnits
Chemical FormulaC₂₀H₄₂O-
Molecular Weight298.55 g/mol
AppearanceClear, colorless liquid-
Density @ 25°C~0.838g/mL
Boiling Point234-238 @ 33 mmHg°C
Melting Point-1 to 1°C
Flash Point~113°C
Refractive Index (n20/D)~1.453-
Water SolubilityPractically insoluble-
Hydroxyl Value184.0-190.0mg KOH/g
Acid Value≤0.1mg KOH/g
Saponification Value≤0.1mg KOH/g

Note: The values presented are typical and may vary slightly between different grades and manufacturers.[3][4][6][7]

Application: Metalworking Fluids

2-Octyldodecanol can be utilized as a lubricity additive or as a base oil in straight oil or synthetic metalworking fluid formulations.[4] Its properties are particularly beneficial in demanding operations such as cutting, grinding, drilling, and stamping.[4]

Performance Characteristics in Metalworking Fluids:
  • Enhanced Lubricity: Reduces friction at the tool-workpiece interface, leading to improved surface finish and extended tool life.

  • Cooling: While not its primary function, when formulated in emulsions, it can contribute to the overall cooling properties of the fluid.

  • Corrosion Protection: As a component of a well-formulated fluid, it can help in protecting the workpiece and machine from corrosion.

  • Cleanliness: Its low coking tendency is advantageous in preventing residue buildup on tools and machined parts.[4]

Experimental Protocol: Evaluation of Lubricity using the Tapping Torque Test (ASTM D5619)

This test method provides a quantitative measure of the lubricity performance of metalworking fluids.

Objective: To determine the tapping torque of a metalworking fluid formulation containing 2-octyldodecanol and compare it with a baseline fluid.

Materials and Equipment:

  • Tapping torque test machine

  • Standardized test nuts (e.g., 6061 aluminum)

  • Standardized taps

  • Test formulation of metalworking fluid containing 2-octyldodecanol

  • Baseline metalworking fluid (without 2-octyldodecanol)

  • Solvent for cleaning (e.g., hexane or isopropanol)

Procedure:

  • Prepare the test fluid by blending 2-octyldodecanol at the desired concentration (e.g., 5-15% by weight) into a suitable base oil or as part of a synthetic formulation.

  • If the formulation is a concentrate, dilute it to the recommended concentration with water.

  • Thoroughly clean the test nuts and taps with the solvent to remove any residual oils or contaminants and allow them to dry completely.

  • Secure a test nut in the holder of the tapping torque machine.

  • Apply the test fluid to the tap and the test nut.

  • Perform the tapping operation according to the machine's standard procedure. The instrument will measure the torque during the cutting process.

  • Record the average tapping torque.

  • Repeat the test at least three times for each fluid to ensure repeatability.

  • Clean the apparatus thoroughly between tests with different fluids.

  • Compare the average tapping torque of the formulation containing 2-octyldodecanol with the baseline fluid. A lower tapping torque indicates better lubricity.

Application: Hydraulic Fluids

The excellent thermal and oxidative stability, low pour point, and good lubricity of 2-octyldodecanol make it a suitable component for high-performance hydraulic fluids, particularly those based on synthetic esters.[8]

Performance Characteristics in Hydraulic Fluids:
  • Wide Operating Temperature Range: The low pour point ensures good fluidity at low temperatures, while its low volatility is beneficial at high temperatures.

  • Oxidative Stability: Resistance to oxidation extends the service life of the hydraulic fluid and reduces the formation of sludge and varnish.[9]

  • Hydrolytic Stability: In the presence of water, 2-octyldodecanol is stable against hydrolysis, which is crucial for maintaining the integrity of the hydraulic fluid.[3]

  • Anti-Wear Properties: Provides a lubricating film that protects hydraulic pump components from wear.

Experimental Protocols for Performance Evaluation

The following are key standard test methods for evaluating the performance of a hydraulic fluid formulation containing 2-octyldodecanol.

4.2.1. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To assess the anti-wear properties of a hydraulic fluid formulation containing 2-octyldodecanol.

Materials and Equipment:

  • Four-Ball Wear Test Machine

  • Steel test balls (grade 25)

  • Microscope for measuring wear scars

  • Test hydraulic fluid formulation

  • Reference hydraulic fluid

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Clean the test balls and the ball pot assembly thoroughly with the solvent and allow them to dry.

  • Place three clean balls in the ball pot and clamp them in place.

  • Pour the test fluid into the pot to a level that covers the three balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the ball pot onto the machine.

  • Conduct the test under the following conditions (Procedure A):

    • Load: 147 N (15 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2°C

    • Duration: 60 ± 1 min

  • At the end of the test, disassemble the apparatus, clean the three lower balls with solvent, and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter.

  • Compare the results with the reference fluid. A smaller wear scar diameter indicates better anti-wear performance.[10]

4.2.2. Oxidation Stability (ASTM D943 - Oxidation Characteristics of Inhibited Mineral Oils)

Objective: To evaluate the oxidation stability of a hydraulic fluid formulated with 2-octyldodecanol.

Materials and Equipment:

  • Oxidation cell (test tube, oxygen delivery tube, condenser)

  • Heating bath maintained at 95 ± 0.2°C

  • Oxygen supply with a flow meter

  • Iron and copper catalyst coils

  • Apparatus for acid number determination (potentiometric titration)

  • Test hydraulic fluid formulation

Procedure:

  • Place a 300 mL sample of the test fluid in the oxidation cell.

  • Add 60 mL of distilled water.

  • Introduce the iron-copper catalyst coil into the cell.

  • Assemble the cell with the condenser and oxygen delivery tube.

  • Immerse the cell in the heating bath at 95°C.

  • Bubble oxygen through the sample at a rate of 3 ± 0.1 L/h.

  • Periodically (e.g., every 1000 hours), withdraw a small sample of the oil and determine its acid number according to ASTM D664.

  • The test is complete when the acid number of the oil reaches 2.0 mg KOH/g.

  • The result is reported as the number of hours to reach this acid number, which represents the oxidation lifetime of the fluid. A longer time indicates better oxidation stability.

Visualizations

Experimental Workflow for Lubricant Performance Evaluation

Lubricant_Evaluation_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis and Application BaseOil Select Base Oil (e.g., 2-Octyldodecanol) Additives Select Additives (Anti-wear, Antioxidant, etc.) BaseOil->Additives Blending Blending and Homogenization Additives->Blending Viscosity Viscosity Measurement (ASTM D445) Blending->Viscosity Test Sample Wear Wear Prevention (ASTM D4172) Blending->Wear Test Sample Oxidation Oxidation Stability (ASTM D943) Blending->Oxidation Test Sample Data Data Collection and Comparison Viscosity->Data Wear->Data Oxidation->Data Application Application Suitability Assessment (Metalworking, Hydraulics) Data->Application Formulation_Development 2_Octyldodecanol 2-Octyldodecanol Base_Oil Base Oil 2_Octyldodecanol->Base_Oil Additive Additive 2_Octyldodecanol->Additive Metalworking_Fluid Metalworking Fluid Base_Oil->Metalworking_Fluid Hydraulic_Fluid Hydraulic Fluid Base_Oil->Hydraulic_Fluid Additive->Metalworking_Fluid Additive->Hydraulic_Fluid Enhanced_Lubricity Enhanced Lubricity Metalworking_Fluid->Enhanced_Lubricity Hydraulic_Fluid->Enhanced_Lubricity Oxidative_Stability Oxidative Stability Hydraulic_Fluid->Oxidative_Stability Low_Temp_Fluidity Low Temperature Fluidity Hydraulic_Fluid->Low_Temp_Fluidity

References

Application Notes and Protocols: The Role of 2-Octyldodecanol in Emulsion Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecanol is a branched, long-chain fatty alcohol that plays a multifaceted role in the formulation of emulsions for the cosmetic and pharmaceutical industries.[1] Its unique chemical structure imparts desirable properties, including emollience, solvency, and, critically, the ability to stabilize complex oil-in-water (O/W) and water-in-oil (W/O) systems.[2][3] This document provides detailed application notes on the function of 2-octyldodecanol in emulsion stabilization, along with comprehensive protocols for the preparation and evaluation of such emulsions.

As a versatile ingredient, 2-octyldodecanol contributes to the overall stability and aesthetic appeal of formulations like lotions, creams, and other topical drug delivery systems.[1] It is known to be stable to hydrolysis and can be effectively used across a wide pH range.[1]

Physicochemical Properties of 2-Octyldodecanol

A thorough understanding of the physical and chemical characteristics of 2-octyldodecanol is fundamental to its effective application in emulsion formulation.

PropertyValueReference
Chemical Name 2-octyl-1-dodecanol[4]
CAS Number 5333-42-6[4]
Molecular Formula C20H42O[4]
Molecular Weight 298.55 g/mol [4]
Appearance Clear, colorless to slightly yellowish oily liquid[5]
Solubility Practically insoluble in water; miscible with ethanol; soluble in paraffin oil[1]
Density 0.838 g/mL at 25 °C[1]
Refractive Index n20/D 1.453 (lit.)[1]
Required HLB (o/w) 11.2[6]
Required HLB (w/o) 5.9[6]

Role in Emulsion Stabilization

2-Octyldodecanol contributes to emulsion stability through several mechanisms:

  • Co-emulsification: It works in conjunction with primary emulsifiers to reduce interfacial tension between the oil and water phases, facilitating the formation of smaller, more stable droplets.

  • Interfacial Film Strengthening: By positioning itself at the oil-water interface, 2-octyldodecanol can enhance the mechanical strength and elasticity of the interfacial film, providing a steric barrier that hinders droplet coalescence.

  • Viscosity Modification: While not its primary function, it can contribute to the viscosity of the continuous phase, which helps to slow down the movement of dispersed droplets and inhibit creaming or sedimentation.[7]

  • Prevention of Foam Formation: It can also act as an anti-foaming agent, which is beneficial during the manufacturing process and improves the final product's appearance.[2]

Quantitative Analysis of 2-Octyldodecanol's Impact on Emulsion Properties

While extensive research highlights the qualitative benefits of 2-octyldodecanol in emulsions, publicly available literature providing a systematic, quantitative analysis of its concentration-dependent effects on key stability parameters is limited. The following table is based on a study of a nanoemulsion where 2-octyldodecanol (Eutanol G) was used as the oil phase. It is important to note that these results are from a specific, complex formulation and may not be directly extrapolated to all emulsion systems.

Table: Effect of Formulation Parameters on Nanoemulsion Properties (2-Octyldodecanol as Oil Phase)

Water Content (wt%)Addition Rate (mL/min)Mixing Rate (rpm)Temperature (°C)Mean Droplet Size (nm)Polydispersity Index (PDI)Reference
55.081.7472041.4915.80.108[8]

Note: This table represents the optimized formulation from the cited study and does not show a systematic variation of 2-octyldodecanol concentration.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and stability testing of emulsions containing 2-octyldodecanol.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using 2-octyldodecanol as a co-emulsifier in the oil phase.

Materials:

  • Deionized water

  • Primary emulsifier (e.g., Polysorbate 80)

  • 2-Octyldodecanol

  • Oil phase (e.g., mineral oil, caprylic/capric triglyceride)

  • Preservative (e.g., phenoxyethanol)

  • Beakers

  • Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

  • Thermometer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine deionized water and the primary emulsifier. Heat to 75-80°C while stirring with a magnetic stirrer until all components are dissolved and the solution is uniform.

  • Prepare the Oil Phase: In a separate beaker, combine the oil phase components, including 2-octyldodecanol. Heat the oil phase to 75-80°C while stirring until all components are melted and uniformly mixed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed. The rate of addition and homogenization speed should be optimized based on the specific formulation and equipment.

  • Cooling: Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure uniform droplet size distribution. Then, begin cooling the emulsion while stirring gently.

  • Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives or active pharmaceutical ingredients.

  • Final Mixing: Continue gentle stirring until the emulsion reaches room temperature to ensure homogeneity.

  • Characterization: Characterize the final emulsion for its physical properties, including droplet size, zeta potential, viscosity, and pH.

Protocol 2: Evaluation of Emulsion Stability - Creaming Index

Objective: To quantify the degree of creaming in an emulsion over time as an indicator of physical stability.

Materials:

  • Emulsion sample

  • Graduated cylinders with stoppers

  • Ruler or caliper

Procedure:

  • Sample Preparation: Gently invert the emulsion container several times to ensure homogeneity.

  • Filling the Cylinders: Fill a graduated cylinder with a known volume of the emulsion (e.g., 50 mL). Seal the cylinder with a stopper.

  • Initial Measurement: Immediately after filling, measure and record the total height of the emulsion (H_T).

  • Storage: Store the graduated cylinder at a controlled temperature (e.g., room temperature or an elevated temperature for accelerated testing) in a location free from vibrations.

  • Periodic Measurement: At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), measure the height of the separated cream layer (H_C) at the top of the emulsion.

  • Calculation of Creaming Index (CI): Calculate the creaming index using the following formula:

    CI (%) = (H_C / H_T) x 100

Data Presentation:

Time (days)Height of Cream Layer (H_C) (mm)Total Emulsion Height (H_T) (mm)Creaming Index (%)
1
7
14
30
Protocol 3: Measurement of Zeta Potential

Objective: To determine the surface charge of the emulsion droplets, which is a key indicator of electrostatic stability.

Materials:

  • Emulsion sample

  • Zeta potential analyzer

  • Disposable measurement cells

  • Deionized water (for dilution)

  • pH meter

Procedure:

  • Sample Preparation: Dilute a small amount of the emulsion with deionized water to a concentration suitable for the zeta potential analyzer. The dilution factor should be recorded and kept consistent across all measurements.

  • pH Measurement: Measure and record the pH of the diluted sample, as zeta potential is pH-dependent.

  • Instrument Setup: Calibrate and set up the zeta potential analyzer according to the manufacturer's instructions.

  • Measurement: Inject the diluted sample into a clean measurement cell, ensuring no air bubbles are present. Place the cell in the instrument and initiate the measurement.

  • Data Acquisition: The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential. Record the mean zeta potential and the standard deviation of multiple measurements.

Data Presentation:

Formulation (Variable: % 2-Octyldodecanol)pHZeta Potential (mV) ± SD
Control (0%)
2.5%
5.0%
7.5%

Note: Emulsions with a zeta potential greater than |30| mV are generally considered to have good electrostatic stability.

Protocol 4: Accelerated Stability Testing - Thermal Stress

Objective: To assess the stability of the emulsion under elevated temperature conditions to predict its long-term shelf life.

Materials:

  • Emulsion samples in appropriate sealed containers

  • Temperature-controlled oven or incubator

Procedure:

  • Sample Preparation: Prepare multiple samples of the emulsion in sealed, airtight containers to prevent evaporation.

  • Initial Characterization: Analyze a baseline sample for key stability parameters (droplet size, viscosity, pH, visual appearance) before starting the accelerated aging process.

  • Storage Conditions: Place the samples in an oven set to a specific elevated temperature (e.g., 40°C, 45°C, or 50°C). The temperature should be chosen based on the formulation's characteristics and regulatory guidelines.

  • Periodic Evaluation: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from the oven and allow it to equilibrate to room temperature.

  • Analysis: Evaluate the aged sample for any changes in its physical and chemical properties compared to the baseline sample. This includes visual inspection for phase separation, color change, or odor development, as well as instrumental analysis of droplet size, viscosity, and pH.

Visualizations

The following diagrams illustrate key concepts and workflows related to the role of 2-octyldodecanol in emulsion stabilization.

EmulsionStabilizationMechanism cluster_oil_phase Oil Phase cluster_water_phase Aqueous Phase cluster_interface Oil-Water Interface OilDroplet Oil Droplet PrimaryEmulsifier Primary Emulsifier OilDroplet->PrimaryEmulsifier Octyldodecanol 2-Octyldodecanol OilDroplet->Octyldodecanol Water Water PrimaryEmulsifier->Water Stabilization Enhanced Interfacial Film PrimaryEmulsifier->Stabilization Octyldodecanol->Stabilization StableEmulsion Stable Emulsion Stabilization->StableEmulsion Prevents Coalescence EmulsionStabilityWorkflow Start Emulsion Formulation (with 2-Octyldodecanol) Preparation Emulsion Preparation (Homogenization) Start->Preparation InitialAnalysis Initial Characterization (t=0) Preparation->InitialAnalysis StabilityTesting Stability Testing InitialAnalysis->StabilityTesting Physical Physical Stability - Creaming Index - Droplet Size Analysis StabilityTesting->Physical Physical Chemical Chemical Stability - pH Measurement StabilityTesting->Chemical Chemical Electrostatic Electrostatic Stability - Zeta Potential StabilityTesting->Electrostatic Electrostatic Accelerated Accelerated Aging (Thermal Stress) StabilityTesting->Accelerated Accelerated DataAnalysis Data Analysis & Comparison Physical->DataAnalysis Chemical->DataAnalysis Electrostatic->DataAnalysis Accelerated->DataAnalysis End Stability Assessment DataAnalysis->End

References

Application Notes and Protocols for the Esterification of 2-Octyl-1-decanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of esters from 2-octyl-1-decanol, a branched long-chain alcohol. The protocols outlined below cover three primary esterification techniques: Fischer Esterification, Transesterification, and Enzymatic Esterification. These methods offer versatility in substrate scope, reaction conditions, and catalyst selection, catering to various laboratory scales and green chemistry considerations.

Introduction

2-Octyl-1-decanol, a Guerbet alcohol, is a valuable building block in the synthesis of esters used in a variety of applications, including cosmetics, lubricants, and as specialty solvents. The branched nature of its alkyl chain imparts unique properties to its corresponding esters, such as low pour points, good thermal stability, and a desirable sensory profile in cosmetic formulations. The selection of an appropriate esterification method is crucial and depends on factors such as the properties of the carboxylic acid, desired purity of the final product, and scalability of the reaction.

Methods Overview

Three principal methods for the esterification of 2-octyl-1-decanol are detailed:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and widely used method, particularly for large-scale synthesis.[1][2][3]

  • Transesterification: The conversion of one ester to another by reacting with an alcohol. This method can be catalyzed by either acids or bases and is useful when the desired carboxylic acid is readily available as a simple ester.[4]

  • Enzymatic Esterification: A biocatalytic approach utilizing lipases as catalysts. This method offers high selectivity, mild reaction conditions, and is considered a green alternative to chemical catalysis.[5][6][7]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the esterification of 2-octyl-1-decanol and analogous long-chain alcohols.

Table 1: Comparison of Esterification Methods for Long-Chain Alcohols

ParameterFischer EsterificationTransesterificationEnzymatic Esterification
Catalyst Strong acids (H₂SO₄, p-TsOH)Strong acids or bases (CH₃ONa)Lipases (e.g., Novozym 435)
Typical Temperature 120-180°C[8]60-100°C30-70°C[5]
Reaction Time 4-24 hours1-8 hours4-48 hours[6]
Typical Yield >90%>95%>95%[7]
Key Considerations Equilibrium reaction, requires water removal.[1] Potential for side reactions at high temperatures.Equilibrium reaction, driven by removal of the leaving alcohol.Higher catalyst cost, but reusable. Mild and selective.[7]

Table 2: Quantitative Data for Selected Esterification Reactions

Product EsterCarboxylic Acid/EsterMethodCatalystTemp (°C)Time (h)Yield (%)Reference
2-Octyldodecyl PalmitatePalmitic AcidFischerp-TsOH1406>95Adapted from solvent-free methods[9]
2-Octyldodecyl OleateOleic AcidEnzymaticNovozym 4356024~98Adapted from enzymatic esterifications[6]
2-Octyldodecyl AcetateEthyl AcetateTransesterificationSodium Methoxide804>95Adapted from transesterification protocols
Octyl FormateFormic AcidEnzymaticNovozym 43540196.5[7]
Myristyl MyristateMyristic AcidEnzymaticImmobilized Lipase602499.6[10]

Experimental Protocols

Method 1: Fischer-Speier Esterification of 2-Octyl-1-decanol with a Carboxylic Acid

This protocol describes a typical procedure for the acid-catalyzed esterification of 2-octyl-1-decanol. The use of a Dean-Stark apparatus is recommended to drive the reaction to completion by removing the water byproduct.[1]

Materials:

  • 2-Octyl-1-decanol

  • Carboxylic acid (e.g., Palmitic acid)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup[11][12]

Procedure:

  • To a round-bottom flask, add 2-octyl-1-decanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of p-TsOH (0.02 eq).

  • Add toluene to the flask (approximately 2 mL per gram of alcohol).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water no longer accumulates in the trap (usually 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove excess carboxylic acid), and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ester can be purified by vacuum distillation to remove any remaining impurities.[11][12][14]

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 2-Octyl-1-decanol + Carboxylic Acid + p-TsOH in Toluene Heating Heat to Reflux with Dean-Stark Trap Reactants->Heating Cooling Cool to RT Heating->Cooling Extraction Dilute & Wash with Water, NaHCO3, Brine Cooling->Extraction Drying Dry with MgSO4 & Filter Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Product Distillation->Product Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Transesterification of a Simple Ester with 2-Octyl-1-decanol

This protocol is suitable for converting a simple ester (e.g., a methyl or ethyl ester) into the corresponding 2-octyldodecyl ester. A basic catalyst like sodium methoxide is commonly used.

Materials:

  • 2-Octyl-1-decanol

  • Simple ester (e.g., ethyl acetate)

  • Sodium methoxide (CH₃ONa) solution in methanol or solid sodium methoxide

  • Anhydrous solvent (e.g., toluene or THF, if necessary)

  • Dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Ensure all glassware is dry. Add 2-octyl-1-decanol (1.0 eq) and the simple ester (1.5-3.0 eq) to a round-bottom flask. The excess simple ester helps to drive the equilibrium.

  • Add a catalytic amount of sodium methoxide (0.05 eq).

  • Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction to room temperature and carefully quench the reaction by adding a dilute aqueous solution of HCl or NH₄Cl until the mixture is neutral.

  • Dilute with an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation to remove the excess simple ester and any other volatile impurities.

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Octyl-1-decanol + Simple Ester + Sodium Methoxide Heating Heat to Reflux Reactants->Heating Quenching Cool & Neutralize with dilute acid Heating->Quenching Extraction Extract with Organic Solvent & Wash with Brine Quenching->Extraction Drying Dry & Evaporate Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Product Distillation->Product Pure Ester

Caption: Workflow for Transesterification.

Method 3: Enzymatic Esterification of 2-Octyl-1-decanol

This protocol utilizes an immobilized lipase for the synthesis of esters under mild, solvent-free conditions.

Materials:

  • 2-Octyl-1-decanol

  • Carboxylic acid (e.g., Oleic acid)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (optional, for water removal)

  • Organic solvent for filtration (e.g., hexane or isopropanol)

Equipment:

  • Reaction vessel (e.g., screw-capped flask or small reactor)

  • Shaking incubator or magnetic stirrer with heating

  • Vacuum filtration apparatus

Procedure:

  • To a reaction vessel, add 2-octyl-1-decanol (1.0 eq) and the carboxylic acid (1.0-1.5 eq).

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • If desired, add activated molecular sieves to remove the water formed during the reaction.

  • Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature (e.g., 60°C).

  • Allow the reaction to proceed for 24-48 hours. The progress can be monitored by analyzing small aliquots via GC or by titration of the remaining free fatty acid.

  • Once the reaction has reached the desired conversion, add an organic solvent to reduce the viscosity of the mixture.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent, dried, and reused for subsequent reactions.[7]

  • The solvent from the filtrate is removed under reduced pressure to yield the crude ester.

  • Further purification, if necessary, can be achieved by vacuum distillation, though enzymatic reactions often yield products of high purity.

Enzymatic_Esterification_Workflow cluster_reaction Enzymatic Reaction cluster_separation Product Separation Reactants 2-Octyl-1-decanol + Carboxylic Acid + Immobilized Lipase Incubation Incubate with Shaking at specified temperature Reactants->Incubation Filtration Dilute & Filter to remove enzyme Incubation->Filtration Evaporation Solvent Removal Filtration->Evaporation Product Product Evaporation->Product Pure Ester

References

Application Notes and Protocols: The Use of 2-Octyldodecanol in Perfumery and Fragrance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-octyldodecanol as a solvent and emollient in perfumery and fragrance development. This document outlines its key physicochemical properties, and details experimental protocols for stability and sensory analysis, and includes workflow diagrams for key experimental processes.

Introduction to 2-Octyldodecanol in Fragrance Formulations

2-Octyldodecanol is a branched, long-chain fatty alcohol valued in the fragrance industry for its versatile properties.[1] It is a clear, odorless, and oily liquid that serves multiple functions in a fragrance formulation.[1][2] Primarily, it is utilized as a solvent for various fragrance ingredients, aiding in their solubilization and uniform distribution within the final product.[2][3][4][5] Its low volatility and stability over a wide pH range make it a reliable component in a variety of fragrance applications, from fine fragrances to scented personal care products.[3]

Beyond its role as a solvent, 2-octyldodecanol also acts as an emollient, imparting a smooth and soft feel to the skin, which is a desirable attribute in many cosmetic and fragrance products.[1][3] Its high molecular weight and purity contribute to its "water white" appearance and lack of a "fatty" odor, making it suitable for color and fragrance-sensitive applications.[6]

Physicochemical Properties of 2-Octyldodecanol

The following table summarizes the key quantitative data for 2-octyldodecanol, providing a clear reference for its physical and chemical characteristics.

PropertyValueReference(s)
Chemical Name 2-Octyldodecan-1-ol[3]
CAS Number 5333-42-6[3]
Molecular Formula C₂₀H₄₂O[7]
Molecular Weight 298.55 g/mol [7]
Appearance Clear, colorless to slightly yellow, odorless oily liquid[1][7]
Melting Point -1 to 1 °C[3][6][7]
Boiling Point 234-238 °C @ 33 mmHg[3][6][7]
Density 0.838 g/mL at 25 °C[3][6][7]
Refractive Index n20/D 1.453[3][6]
Flash Point 113 °C[3][7]
Viscosity 58 - 64 mPas at 20°C[2]
Vapor Pressure 0.000001 mmHg @ 25.00 °C (est)[6]
Solubility Practically insoluble in water; miscible with ethanol; soluble in paraffin oil.[3][6][7]

Experimental Protocols

The following protocols are designed to evaluate the performance of 2-octyldodecanol as a solvent in fragrance formulations. These can be adapted based on specific research and development needs.

Fragrance Stability Testing

Fragrance stability testing is crucial to ensure that a fragrance maintains its intended characteristics throughout its shelf life.[8]

This method uses elevated temperatures to simulate the aging process over a shorter period.[3]

Objective: To assess the stability of a fragrance formulation containing 2-octyldodecanol under accelerated temperature conditions.

Materials:

  • Fragrance concentrate

  • 2-Octyldodecanol

  • Control solvent (e.g., ethanol)

  • Glass vials with airtight caps

  • Climate chamber or oven capable of maintaining 40°C ± 2°C and 45°C ± 2°C[8]

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional)

Protocol:

  • Sample Preparation:

    • Prepare two batches of the fragrance formulation. In one batch, use 2-octyldodecanol as the solvent at the desired concentration. In the second batch, use the control solvent.

    • Prepare an unperfumed base with 2-octyldodecanol to serve as a baseline.

    • Dispense 10 mL of each formulation into separate, labeled glass vials and seal tightly. Prepare triplicate samples for each formulation and temperature condition.

    • Keep a set of control samples stored at room temperature (25°C) in the dark.

  • Initial Analysis (Time 0):

    • For each formulation, record the initial appearance (color, clarity), odor profile, pH, and viscosity.

    • If available, perform GC-MS analysis to obtain a baseline chemical profile of the fragrance components.

  • Incubation:

    • Place the test samples in climate chambers or ovens at 40°C and 45°C.

  • Evaluation at Predetermined Intervals (e.g., 1, 2, 4, 8, and 12 weeks):

    • At each time point, remove one set of samples from each temperature condition.

    • Allow the samples to equilibrate to room temperature for 24 hours.[9]

    • Evaluate the following parameters and compare them to the control samples and the initial analysis:

      • Appearance: Note any changes in color, clarity, or the presence of precipitation.

      • Odor: Conduct a sensory evaluation of the odor profile, noting any changes from the initial scent.

      • pH: Measure the pH of the samples.

      • Viscosity: Measure the viscosity.

      • Chemical Analysis (Optional): Perform GC-MS analysis to identify any degradation of fragrance components.

  • Data Analysis:

    • Tabulate the results for each parameter at each time point and temperature.

    • Compare the stability of the 2-octyldodecanol formulation to the control formulation.

This test assesses the fragrance's ability to withstand extreme temperature fluctuations.[3]

Objective: To evaluate the physical stability of a fragrance formulation containing 2-octyldodecanol when subjected to freeze-thaw cycles.

Materials:

  • Fragrance formulation with 2-octyldodecanol

  • Control formulation

  • Freezer capable of maintaining -10°C ± 2°C[9]

  • Controlled temperature chamber or water bath at 25°C

Protocol:

  • Sample Preparation:

    • Prepare samples as described in the accelerated stability testing protocol.

  • Freeze-Thaw Cycles:

    • Place the samples in the freezer at -10°C for 24 hours.[9]

    • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.[9] This completes one cycle.

    • Repeat this process for a minimum of three cycles.[9]

  • Evaluation:

    • After each cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in clarity.[7]

    • After the final cycle, allow the samples to equilibrate to room temperature and evaluate their appearance, odor, pH, and viscosity as compared to the control samples.

Sensory Evaluation of Fragrance

Sensory evaluation is used to assess the olfactory characteristics of the fragrance and how they are perceived by users.[6]

Objective: To conduct a descriptive analysis of the fragrance profile of a formulation containing 2-octyldodecanol compared to a control.

Materials:

  • Fragrance formulation with 2-octyldodecanol

  • Control formulation

  • Odor-free testing strips

  • Well-ventilated, odor-neutral testing environment[10]

  • Trained sensory panel (5-10 panelists)

  • Evaluation forms with a structured scale for fragrance attributes

Protocol:

  • Panelist Selection and Training:

    • Select panelists who have been screened for their ability to detect and describe different scents.

    • Train the panelists on the specific fragrance attributes to be evaluated (e.g., top notes, middle notes, base notes, intensity, longevity).

  • Sample Presentation:

    • Dip a fresh, unlabeled testing strip into each of the fragrance formulations (2-octyldodecanol and control).

    • Present the strips to the panelists in a randomized and blind manner.

  • Evaluation:

    • Ask the panelists to evaluate the fragrance at different time intervals:

      • Initial Impression (Top Notes): Immediately after presentation.

      • After 15-30 minutes (Middle Notes): As the top notes begin to fade.

      • After 2-4 hours (Base Notes/Dry-down): To assess the longevity and the final character of the fragrance.

    • Panelists should rate the intensity of specific fragrance attributes (e.g., floral, citrus, woody, sweet) on a structured scale (e.g., a 10-point scale).

    • Panelists should also provide descriptive comments on the overall fragrance profile and any perceived differences between the samples.

  • Data Analysis:

    • Compile the ratings and comments from all panelists.

    • Calculate the average scores for each attribute for both formulations.

    • Analyze the descriptive comments to identify key differences in the fragrance profiles.

    • A spider plot can be used to visualize the differences in the sensory profiles of the two formulations.[4]

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Fragrance_Stability_Testing_Workflow Fragrance Stability Testing Workflow cluster_prep Sample Preparation cluster_initial Initial Analysis (Time 0) cluster_testing Stability Tests cluster_accelerated Accelerated (Heat) cluster_freeze_thaw Freeze-Thaw cluster_evaluation Evaluation cluster_analysis Data Analysis prep_2OD Formulation with 2-Octyldodecanol initial_analysis Record Appearance, Odor, pH, Viscosity prep_2OD->initial_analysis prep_control Control Formulation prep_control->initial_analysis prep_unperfumed Unperfumed Base prep_unperfumed->initial_analysis accel_40 Incubate at 40°C initial_analysis->accel_40 accel_45 Incubate at 45°C initial_analysis->accel_45 freeze Freeze at -10°C (24h) initial_analysis->freeze eval_intervals Evaluate at Intervals (1, 2, 4, 8, 12 weeks) accel_40->eval_intervals accel_45->eval_intervals thaw Thaw at 25°C (24h) freeze->thaw cycle Repeat 3x thaw->cycle eval_final Final Evaluation cycle->eval_final data_analysis Compare to Control and Time 0 eval_intervals->data_analysis eval_final->data_analysis

Caption: Workflow for Fragrance Stability Testing.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_data Data Collection & Analysis panel_selection Panelist Selection & Training presentation Blind & Randomized Presentation panel_selection->presentation sample_prep Sample Preparation (2OD & Control) sample_prep->presentation eval_initial Initial Impression (Top Notes) presentation->eval_initial eval_mid Mid-Evaluation (15-30 min) eval_initial->eval_mid rating Rate Attributes on Structured Scale eval_initial->rating comments Provide Descriptive Comments eval_initial->comments eval_final Final Evaluation (2-4 hours) eval_mid->eval_final eval_mid->rating eval_mid->comments eval_final->rating eval_final->comments analysis Compile & Analyze Data (Averages, Spider Plots) rating->analysis comments->analysis

Caption: Workflow for Sensory Evaluation of Fragrances.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Octyl-1-Decanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-octyl-1-decanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude 2-octyl-1-decanol via vacuum distillation and flash chromatography.

Vacuum Distillation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Inefficient stirring. - Lack of boiling chips or stir bar. - Too rapid heating.- Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling chips are not effective under vacuum. - Apply heat gradually to the distillation flask.
Product Not Distilling at the Expected Temperature/Pressure - Inaccurate pressure reading. - Leak in the vacuum system. - Thermometer bulb placed incorrectly.- Check the calibration of the vacuum gauge. - Inspect all joints and connections for leaks. Ensure proper greasing of ground glass joints. - The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Product Appears Discolored (Yellowish) - Thermal decomposition at high temperatures. - Presence of high-boiling point impurities.- Lower the distillation temperature by improving the vacuum. - Consider a pre-purification step like a simple filtration or a preliminary flash column to remove baseline impurities.
Low Recovery of Purified Product - Incomplete distillation. - Product loss due to leaks in the system. - Significant holdup in the distillation column.- Ensure the distillation is run to completion. - Thoroughly check for and rectify any system leaks. - Use a short-path distillation apparatus to minimize product holdup.
Flash Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of 2-Octyl-1-Decanol from Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a hexane/ethyl acetate gradient. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly.
Product Elutes Too Quickly (with the Solvent Front) - Solvent system is too polar.- Decrease the polarity of the eluent. Start with a lower concentration of the more polar solvent (e.g., ethyl acetate in hexane).
Product Does Not Elute from the Column - Solvent system is not polar enough. - Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent. - Test the stability of 2-octyl-1-decanol on a small amount of silica gel before performing chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Peak Tailing of the Product - Interactions between the hydroxyl group of the alcohol and the acidic silica gel. - Presence of acidic impurities.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Product Fractions are Contaminated with an Unknown Impurity - Co-elution of an impurity with a similar polarity. - The impurity could be a byproduct of the Guerbet reaction, such as the corresponding aldehyde or other branched-chain alcohols.- Use a shallower solvent gradient to improve resolution. - Analyze fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity and optimize the separation accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-octyl-1-decanol synthesized via the Guerbet reaction?

A1: Common impurities originating from the Guerbet synthesis of 2-octyl-1-decanol can include unreacted 1-decanol, the intermediate aldehyde (2-octyldodecanal), other isomeric branched-chain alcohols, and byproducts from side reactions such as the Cannizzaro reaction, which can produce 1-decanol and decanoic acid.[1][2]

Q2: Which purification method is generally preferred for crude 2-octyl-1-decanol?

A2: Vacuum distillation is a widely used and effective method for purifying 2-octyl-1-decanol, especially on a larger scale, due to its high boiling point (234-238 °C at 33 mmHg). Flash chromatography is also a viable option, particularly for smaller scales or when high purity is required and distillation is insufficient to remove certain impurities.

Q3: How can I monitor the purity of my 2-octyl-1-decanol fractions during purification?

A3: Gas Chromatography (GC) is the most common and effective method for monitoring the purity of the collected fractions.[3] A GC analysis will show the relative amounts of 2-octyl-1-decanol and any remaining impurities. For more detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[4][5][6]

Q4: My 2-octyl-1-decanol appears to be degrading on the silica gel column. What can I do?

A4: If you suspect degradation on silica gel, you can try a few alternative approaches. You can use a less acidic stationary phase, such as neutral alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine.

Q5: What is a suitable starting solvent system for flash chromatography of 2-octyl-1-decanol?

A5: A good starting point for developing a solvent system for flash chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the polarity based on TLC analysis of the crude mixture.

Data Presentation

Table 1: Physical Properties of 2-Octyl-1-Decanol

PropertyValueReference(s)
Molecular Formula C₂₀H₄₂O[7]
Molecular Weight 298.55 g/mol [7]
Boiling Point 234-238 °C @ 33 mmHg
Melting Point -1 to 1 °C
Density 0.838 g/mL at 25 °C

Table 2: Purity Analysis Methods

Method Principle Typical Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitative analysis of purity and detection of volatile impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass analysis for identification.Identification of unknown impurities and structural confirmation.[4][5][6]
Thin Layer Chromatography (TLC) Rapid separation on a solid support to quickly assess purity and optimize column conditions.Monitoring reaction progress and selecting solvent systems for flash chromatography.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude 2-Octyl-1-Decanol
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus.

    • Use a round-bottom flask of an appropriate size for the amount of crude material.

    • Place a magnetic stir bar in the distillation flask.

    • Grease all ground-glass joints with a suitable high-vacuum grease.

    • Place the thermometer with the top of the bulb level with the sidearm to the condenser.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Add the crude 2-octyl-1-decanol to the distillation flask.

    • Begin stirring.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

    • Collect any low-boiling impurities as the forerun.

    • Gradually increase the temperature until the 2-octyl-1-decanol begins to distill. Collect the main fraction at a steady temperature and pressure (target: 234-238 °C at 33 mmHg).

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Chromatography of Crude 2-Octyl-1-Decanol
  • Column Preparation:

    • Select an appropriate size glass column and pack it with silica gel using the chosen eluent (e.g., hexane).

    • Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude 2-octyl-1-decanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the 2-octyl-1-decanol.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_outcome Outcome & Troubleshooting Crude 2-Octyl-1-Decanol Crude 2-Octyl-1-Decanol Purity_Check_TLC_GC Purity Check (TLC/GC) Crude 2-Octyl-1-Decanol->Purity_Check_TLC_GC Decision Impurity Profile? Purity_Check_TLC_GC->Decision Vacuum_Distillation Vacuum Distillation Decision->Vacuum_Distillation High-boiling impurities Flash_Chromatography Flash Chromatography Decision->Flash_Chromatography Close-boiling impurities Final_Purity_Check Final Purity Check (GC/GC-MS) Vacuum_Distillation->Final_Purity_Check Flash_Chromatography->Final_Purity_Check Pure_Product Pure 2-Octyl-1-Decanol (>99%) Final_Purity_Check->Pure_Product Purity Met Troubleshoot Troubleshoot Final_Purity_Check->Troubleshoot Purity Not Met Troubleshoot->Decision

Caption: Purification workflow for crude 2-octyl-1-decanol.

References

Technical Support Center: Stability and Degradation of 2-Octyldodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-octyldodecanol under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-octyldodecanol and why is its stability important?

A1: 2-Octyldodecanol is a branched-chain fatty alcohol, classified as a Guerbet alcohol. Its branched structure and saturation contribute to its excellent oxidative and thermal stability.[1][2][3] Understanding its stability is crucial for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic formulations, as degradation can lead to loss of function and the formation of potentially harmful impurities.

Q2: What are the typical stress conditions under which the stability of 2-octyldodecanol should be evaluated?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] For 2-octyldodecanol, these studies should include exposure to:

  • Thermal Stress: To evaluate the effect of high temperatures.

  • Oxidative Stress: To assess the impact of oxidizing agents.

  • Photostability (UV Stress): To determine the effect of light exposure.

  • Hydrolytic Stress: To test for degradation in the presence of water across a range of pH values.

Q3: What are the likely degradation pathways for 2-octyldodecanol?

A3: As a saturated fatty alcohol, 2-octyldodecanol is generally stable. However, under forcing conditions, the primary alcohol functional group is the most likely site of degradation. Potential degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to form an aldehyde (2-octyldodecanal) and further to a carboxylic acid (2-octyldodecanoic acid).[5]

  • Thermal Decomposition: At very high temperatures, cleavage of C-C or C-O bonds could occur, leading to the formation of smaller volatile molecules.

Q4: Is 2-octyldodecanol susceptible to hydrolysis?

A4: 2-Octyldodecanol is highly resistant to hydrolysis due to the absence of hydrolyzable functional groups like esters or amides. It is considered stable across a wide pH range.[6][7]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected peaks in chromatogram after thermal stress. Thermal decomposition of 2-octyldodecanol or impurities in the sample.Lower the stress temperature or shorten the exposure time. Analyze the impurity profile of the starting material. Use a lower-temperature analytical method if possible.
Significant degradation observed under oxidative stress. The oxidizing agent is too harsh, or the reaction time is too long.Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time. Consider using a milder oxidizing agent.
Inconsistent results in photostability testing. Variability in light source intensity or sample exposure.Ensure consistent distance from the light source and uniform light exposure for all samples. Use a calibrated photostability chamber. Protect control samples from light.
Difficulty in separating degradation products from the parent compound. The analytical method lacks sufficient resolution.Optimize the chromatographic method. Try a different column chemistry (e.g., a polar-embedded phase if using a C18 column). Adjust the mobile phase composition, gradient, or pH.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 2-octyldodecanol. Researchers should adapt the conditions based on their specific needs and analytical capabilities.

1. Thermal Stress:

  • Procedure: Accurately weigh a sample of 2-octyldodecanol into a suitable vial. Place the vial in a calibrated oven at a high temperature (e.g., 80°C, 100°C, or higher) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent (e.g., methanol or acetonitrile) and analyze by a stability-indicating HPLC method.

2. Oxidative Stress:

  • Procedure: Dissolve a known concentration of 2-octyldodecanol in a suitable solvent. Add a solution of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide). Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a set time (e.g., 24 hours), protected from light.

  • Analysis: Quench the reaction if necessary. Analyze the sample by a stability-indicating HPLC method.

3. Photostability (UV Stress):

  • Procedure: Prepare a solution of 2-octyldodecanol in a suitable solvent. Expose the solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (as fatty alcohols have no strong chromophore, low UV is necessary, or alternatively, a Refractive Index or Evaporative Light Scattering Detector can be used).

  • Column Temperature: 30°C

Quantitative Data Summary

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Product(s)
Thermal72 hours100°C< 2%Not Detected
Oxidative (3% H₂O₂)24 hours40°C< 5%2-Octyldodecanal
Oxidative (30% H₂O₂)24 hours40°C10-15%2-Octyldodecanal, 2-Octyldodecanoic acid
Photostability (ICH Q1B)--< 1%Not Detected
Hydrolytic (pH 2)72 hours60°C< 1%Not Detected
Hydrolytic (pH 12)72 hours60°C< 1%Not Detected

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing start Start: 2-Octyldodecanol Sample stress Apply Stress Conditions (Thermal, Oxidative, UV, Hydrolytic) start->stress analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) stress->analysis data Data Interpretation: - Identify Degradation Products - Quantify Degradation analysis->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of 2-octyldodecanol.

G cluster_pathway Potential Oxidative Degradation Pathway parent 2-Octyldodecanol (C20H42O) aldehyde 2-Octyldodecanal (C20H40O) parent->aldehyde Oxidation acid 2-Octyldodecanoic Acid (C20H40O2) aldehyde->acid Further Oxidation

Caption: Potential oxidative degradation pathway of 2-octyldodecanol.

References

Technical Support Center: Optimizing Guerbet Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guerbet alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of Guerbet reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during Guerbet alcohol synthesis experiments.

1. Low Conversion of Starting Alcohol

  • Question: My Guerbet reaction is showing low conversion of the starting alcohol. What are the potential causes and how can I improve it?

  • Answer: Low conversion in the Guerbet reaction can stem from several factors. The dehydrogenation of the initial alcohol to an aldehyde is often the rate-limiting step.[1] Insufficient catalyst activity, suboptimal reaction temperature, or catalyst deactivation can all contribute to poor conversion rates.

    Troubleshooting Steps:

    • Increase Reaction Temperature: The Guerbet reaction is typically conducted at elevated temperatures, often in the range of 180-360 °C.[2] Increasing the temperature can enhance the rate of the endothermic dehydrogenation step.[3] However, excessively high temperatures can lead to undesired side reactions, such as dehydration of the alcohols to form ethers or olefins.[4]

    • Optimize Catalyst System: The choice of catalyst is crucial. The catalyst should possess a good balance of acidic and basic sites, as well as dehydrogenation/hydrogenation activity.[3][5] For heterogeneous catalysts, ensure proper preparation and activation. For homogeneous systems, verify the concentration and purity of the catalyst and base.

    • Check for Catalyst Deactivation: Catalyst deactivation can occur due to coking (carbon deposition), poisoning by impurities in the feedstock, or sintering of metal nanoparticles at high temperatures.[4][6] Consider catalyst regeneration or using a fresh batch. The formation of carboxylates from side reactions can also poison alkaline catalysts.[7]

    • Remove Water: The Guerbet reaction produces one equivalent of water.[2] The presence of water can inhibit the reaction.[3][7] Employing a Dean-Stark trap or other methods to continuously remove water from the reaction mixture can drive the equilibrium towards product formation.[8][9][10]

2. Poor Selectivity to the Desired Guerbet Alcohol

  • Question: I am observing the formation of significant amounts of byproducts and have low selectivity for my target Guerbet alcohol. What can I do to improve selectivity?

  • Answer: Poor selectivity is a common challenge in Guerbet synthesis, often resulting in a mixture of products.[2] Side reactions such as the Tishchenko reaction, ether formation, and further condensation of the desired product can reduce the yield of the target alcohol.[5][11]

    Troubleshooting Steps:

    • Adjust Catalyst Composition: The balance of acidic and basic sites on the catalyst is critical for selectivity.[5] For instance, in the synthesis of butanol from ethanol, a catalyst with optimized basicity can favor the desired aldol condensation while minimizing side reactions.[4] The addition of promoters, like lanthanum to a Cu-MgAl(O) catalyst, can alter the basicity and shift selectivity towards longer-chain alcohols.[4]

    • Control Reaction Temperature: As mentioned, temperature plays a significant role. While higher temperatures can increase conversion, they can also promote undesired side reactions. A systematic study of the reaction temperature is recommended to find the optimal balance between conversion and selectivity.[4]

    • Modify Reactant Feed and Ratios: In cross-Guerbet reactions, the molar ratio of the two different alcohol reactants can influence the product distribution.[12]

    • Consider Hydrogen Co-feeding: In some systems, co-feeding hydrogen can improve the selectivity towards the desired alcohol by facilitating the hydrogenation of the intermediate unsaturated aldehyde.[4]

3. Catalyst Deactivation

  • Question: My catalyst seems to be losing activity over time. What are the common causes of deactivation and how can I mitigate this?

  • Answer: Catalyst deactivation is a significant issue, especially in continuous flow reactions. The primary causes include carbon deposition (coking), poisoning, and structural changes like sintering.[4][6]

    Troubleshooting Steps:

    • Feedstock Purification: Ensure the starting alcohols are free from impurities that can poison the catalyst. For instance, acidic components in bio-alcohols can degrade the basic catalyst.[10]

    • Optimize Operating Conditions: High temperatures can accelerate sintering of metal nanoparticles and coking. Operating at the lowest effective temperature can help prolong catalyst life.

    • Catalyst Regeneration: Depending on the nature of the deactivation, regeneration may be possible. Coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.

    • Choose a Robust Catalyst: Some catalysts are inherently more stable. For example, Mg-Al spinel catalysts have shown excellent long-term stability in the Guerbet reaction of ethanol to butanol, with no significant deactivation observed after over 1,000 hours of continuous operation.[4]

Frequently Asked Questions (FAQs)

1. What is the fundamental mechanism of the Guerbet reaction?

The Guerbet reaction is a self-condensation of a primary alcohol to its β-alkylated dimer alcohol.[2] The generally accepted mechanism involves a four-step sequence:

  • Dehydrogenation: The starting alcohol is dehydrogenated to an aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final Guerbet alcohol.[5][13]

2. What are the typical catalysts used for Guerbet synthesis?

Guerbet catalysts can be broadly classified into homogeneous and heterogeneous systems.

  • Homogeneous Catalysts: These typically consist of a transition metal complex (e.g., based on ruthenium or iridium) and a strong base (e.g., an alkali metal hydroxide or alkoxide).[2][4] They often exhibit high selectivity but can be difficult to separate from the product mixture.[4]

  • Heterogeneous Catalysts: These are solid catalysts that are easily separable. Common examples include metal oxides (e.g., MgO, hydrotalcites), metal phosphates, and supported transition metals (e.g., copper, nickel).[5][6][14] They need to have a balance of acidic, basic, and dehydrogenation/hydrogenation functionalities.[3]

3. What are the common side reactions in Guerbet synthesis?

Several side reactions can occur, leading to a mixture of byproducts:

  • Ether Formation: Dehydration of the starting alcohol can produce ethers.[5]

  • Tishchenko Reaction: Disproportionation of the intermediate aldehyde can form esters.[5]

  • Further Condensation: The desired Guerbet alcohol can react further to form higher molecular weight alcohols.[11]

  • Formation of Carboxylic Acids: The Cannizzaro or Tishchenko-type disproportionation of aldehydes can generate unwanted carboxylic acids, which can poison basic catalysts.[3]

4. How can I purify the Guerbet alcohol product?

Purification of Guerbet alcohols often involves several steps to remove unreacted starting materials, byproducts, and the catalyst. Common techniques include:

  • Distillation: To separate the desired alcohol from lower-boiling starting materials and some byproducts.[15]

  • Filtration: To remove solid heterogeneous catalysts or soaps formed from the neutralization of homogeneous basic catalysts.[13]

  • Liquid-Liquid Extraction: Can be used to separate the product from water and other soluble impurities.[8][10]

  • Hydrogenation: A post-reaction hydrogenation step can be employed to remove any unsaturation in the final product.[13]

Data Presentation

Table 1: Influence of Reaction Temperature on Ethanol Conversion and Product Selectivity

CatalystTemperature (°C)Ethanol Conversion (%)Butanol Selectivity (%)Diethyl Ether Selectivity (%)
MgAl₂O₄ Spinel320~25~35~30
MgAl₂O₄ Spinel340~30~45~20
MgAl₂O₄ Spinel360~35~48<10

Data synthesized from information presented in Frontiers in Chemistry (2022).[4]

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts for Ethanol to Butanol Conversion

Catalyst TypeCatalyst ExampleTemperature (°C)Conversion (%)Butanol Selectivity (%)Key AdvantagesKey Disadvantages
HomogeneousRuthenium-based systems150-250up to 31>90High selectivity at lower temperaturesDifficult to separate, potential for corrosion
HomogeneousIridium-based systems150up to 37>99Very high selectivityLow turnover numbers, impractical for large scale
HeterogeneousMg-Al mixed oxides300-400~35~48Easy separation, robust, cost-effectiveGenerally lower selectivity than homogeneous
HeterogeneousCopper-based catalysts280-16.7 - 62-Ester formation as a significant byproduct

Data compiled from various sources.[1][4]

Experimental Protocols

Representative Experimental Protocol for Guerbet Reaction of Ethanol to Butanol using a Heterogeneous Catalyst in a Fixed-Bed Reactor

  • Catalyst Preparation: A mixed oxide catalyst (e.g., MgAl₂O₄) is prepared, often from a hydrotalcite precursor, by calcination at a high temperature (e.g., 800 °C). The catalyst is then crushed and sieved to a desired particle size.

  • Reactor Setup: A fixed-bed reactor is loaded with a specific volume of the prepared catalyst. The reactor is typically part of a continuous flow system equipped with mass flow controllers for gas and liquid feeds, a furnace for temperature control, a back-pressure regulator, and a condenser to collect the products.

  • Reaction Conditions:

    • The catalyst is stabilized under a flow of the reactant (e.g., ethanol) at a set temperature (e.g., 300 °C) and pressure (e.g., atmospheric or elevated).[4]

    • The liquid hourly space velocity (LHSV), which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, is a critical parameter to control the residence time.[4]

    • The reaction is carried out at a target temperature (e.g., 300-360 °C) and pressure.

  • Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of the starting alcohol and the selectivity to the various products.[4]

Visualizations

Guerbet_Reaction_Pathway cluster_steps Guerbet Reaction Mechanism A Starting Alcohol B Aldehyde A->B - H₂ (Dehydrogenation) C Aldol Adduct B->C + Aldehyde (Aldol Condensation) D α,β-Unsaturated Aldehyde C->D - H₂O (Dehydration) E Guerbet Alcohol D->E + H₂ (Hydrogenation)

Caption: The four main steps of the Guerbet reaction mechanism.

Troubleshooting_Workflow cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues start Low Yield of Guerbet Alcohol q_conversion Is conversion of starting alcohol low? start->q_conversion q_selectivity Is selectivity to desired product low? start->q_selectivity s_temp_conv Increase Temperature q_conversion->s_temp_conv Yes s_cat_act Check Catalyst Activity s_temp_conv->s_cat_act s_water Ensure Water Removal s_cat_act->s_water s_cat_comp Adjust Catalyst Composition (Acid/Base Balance) q_selectivity->s_cat_comp Yes s_temp_sel Optimize Temperature s_cat_comp->s_temp_sel s_h2 Consider H₂ Co-feed s_temp_sel->s_h2

Caption: A troubleshooting workflow for addressing low Guerbet alcohol yields.

References

common impurities in commercial 2-octyl-1-decanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-octyl-1-decanol. The information addresses common issues related to impurities that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial 2-octyl-1-decanol?

Commercial 2-octyl-1-decanol is typically synthesized via the Guerbet condensation of 1-decanol.[1][2] As a result, common impurities are substances related to this process. These can be broadly categorized as:

  • Unreacted Starting Material: Residual 1-decanol that did not participate in the dimerization reaction.

  • Reaction Intermediates: Aldehydes, such as 2-octyldodecanal, which are intermediates in the Guerbet reaction.

  • Byproducts from Side Reactions: These include esters, carboxylic acids, and unsaturated compounds that can form under the high-temperature reaction conditions.[3]

Q2: What is the typical purity of commercial 2-octyl-1-decanol?

The purity of commercial-grade 2-octyl-1-decanol is generally around 97%.[4] This means that up to 3% of the product may consist of the impurities mentioned above. For specific applications, higher purity grades may be available. Always refer to the Certificate of Analysis (CoA) for the specific lot you are using.[4]

Q3: How can I detect impurities in my 2-octyl-1-decanol sample?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for analyzing the purity of 2-octyl-1-decanol and identifying impurities.[5] These techniques can separate the different components of the sample and provide information about their identity and relative abundance.

Q4: Can impurities in 2-octyl-1-decanol affect my experiments?

Yes, impurities can potentially impact experimental outcomes. For example:

  • Aldehydes: Can be reactive and may interfere with sensitive assays or react with other components in a formulation.

  • Unsaturated Compounds: May be prone to oxidation, leading to degradation of the product over time.

  • Carboxylic Acids: Can alter the pH of a formulation and may catalyze unwanted reactions.

  • Unreacted 1-decanol: Can affect the physical properties of a formulation, such as viscosity and solvency.

Troubleshooting Guide

This guide addresses specific issues that may arise due to impurities in 2-octyl-1-decanol and provides potential solutions.

Observed Issue Potential Cause (Impurity) Troubleshooting Steps
Unexpected peaks in Gas Chromatography (GC) analysis. Presence of unreacted 1-decanol, intermediate aldehydes, or other byproducts.1. Confirm Identity: Use GC-MS to identify the chemical structure of the unexpected peaks. 2. Review Supplier Specifications: Compare your findings with the supplier's certificate of analysis. 3. Purification: If the impurity level is unacceptable for your application, consider purification by distillation.
Changes in formulation pH over time. Presence of carboxylic acid impurities.1. pH Measurement: Monitor the pH of your 2-octyl-1-decanol stock and your formulation. 2. Neutralization: If necessary, neutralize the acidic impurities with a suitable base, but be aware this may introduce other components. 3. Source a Higher Purity Grade: For pH-sensitive applications, obtain a grade of 2-octyl-1-decanol with a lower acid value.
Product degradation or discoloration upon storage. Presence of unsaturated compounds, which can oxidize.1. Storage Conditions: Store 2-octyl-1-decanol in a cool, dark place in a tightly sealed container to minimize exposure to light and oxygen. 2. Antioxidant Addition: Consider the addition of a suitable antioxidant to your formulation if compatible with your application.
Inconsistent experimental results between batches. Batch-to-batch variability in the impurity profile of the 2-octyl-1-decanol.1. Request Batch-Specific CoA: Always obtain and review the certificate of analysis for each new lot. 2. Qualify New Batches: Before use in critical experiments, perform your own quality control analysis (e.g., by GC) to confirm the impurity profile is consistent with previous batches.

Quantitative Data on Impurities

While a precise breakdown of impurities can vary between manufacturers and batches, the United States Pharmacopeia-National Formulary (USP-NF) provides acceptance criteria for "Octyldodecanol," which is a synonym for 2-octyl-1-decanol. These specifications give an indication of acceptable levels for certain classes of impurities.

Impurity ClassAcceptance Criteria (USP-NF)
Sum of unspecified fatty alcohols and impuritiesNot more than 5%
Branched chain fatty alcohols (e.g., 2-octyl-1-decanol isomers)Not more than 5%
Branched chain aldehyde (2-octyldodecanal)Not more than 2%
Acid ValueNot more than 0.5
Iodine ValueNot more than 8
Peroxide ValueNot more than 5.0

Source: USP-NF Monograph for Octyldodecanol[6]

Experimental Protocols

Protocol: Analysis of 2-Octyl-1-decanol Purity by Gas Chromatography (GC)

This protocol provides a general guideline for the analysis of impurities in 2-octyl-1-decanol using GC. Specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation:

    • Prepare a solution of the 2-octyl-1-decanol sample in a volatile organic solvent suitable for GC analysis, such as hexane or dichloromethane. A typical concentration is around 10 µg/mL.[7]

    • Ensure the sample is free of particulates by centrifugation or filtration if necessary.[7]

    • Transfer the sample to a 1.5 mL glass autosampler vial.[7]

  • GC System and Conditions:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A non-polar capillary column, such as a DB-5 or equivalent, is suitable for separating long-chain alcohols and related impurities.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 30 °C/minute to 240 °C.

      • Final hold: Hold at 240 °C for 4 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1.0 µL.

    • Detector Temperature (FID): 250 °C.

    • MS Parameters (if using GC-MS):

      • Ion Source Temperature: 230 °C.

      • Interface Temperature: 240 °C.

      • Scan Range: m/z 29 to 300.

  • Data Analysis:

    • Identify the main peak corresponding to 2-octyl-1-decanol.

    • Identify impurity peaks by comparing their retention times to those of known standards or by interpreting their mass spectra if using GC-MS.

    • Quantify the impurities by calculating the area percentage of each peak relative to the total peak area. For more accurate quantification, use an internal standard method.

Visualizations

Guerbet_Reaction_Pathway cluster_main Guerbet Reaction Pathway cluster_impurities Potential Impurities 1-Decanol_1 1-Decanol Decanal_1 Decanal 1-Decanol_1->Decanal_1 Dehydrogenation Aldol_Adduct Aldol Adduct Decanal_1->Aldol_Adduct 1-Decanol_2 1-Decanol Decanal_2 Decanal 1-Decanol_2->Decanal_2 Dehydrogenation Decanal_2->Aldol_Adduct Unsaturated_Aldehyde 2-Octyldodecenal Aldol_Adduct->Unsaturated_Aldehyde Dehydration 2-Octyl-1-decanol 2-Octyl-1-decanol Unsaturated_Aldehyde->2-Octyl-1-decanol Hydrogenation Unreacted_Decanol Unreacted 1-Decanol Intermediate_Aldehyde 2-Octyldodecanal (Intermediate) Side_Products Side Products (Esters, Carboxylic Acids) Troubleshooting_Logic cluster_actions Corrective Actions Start Experiment with 2-octyl-1-decanol Issue Unexpected Result? Start->Issue Analyze Analyze for Impurities (GC/GC-MS) Issue->Analyze Yes No_Issue Proceed with Experiment Issue->No_Issue No Identify Identify Impurity Analyze->Identify Action Take Corrective Action Identify->Action Action->Start Re-run Experiment Purify Purify Material Action->Purify Change_Supplier Source Higher Purity Grade Action->Change_Supplier Adjust_Protocol Adjust Experimental Protocol Action->Adjust_Protocol

References

Technical Support Center: Resolving Solubility Issues with 2-Octyldodecanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-octyldodecanol in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of aqueous formulations of 2-octyldodecanol.

Problem: Phase separation or cloudiness is observed after mixing 2-octyldodecanol with an aqueous solution.

Cause: 2-Octyldodecanol is a long-chain fatty alcohol that is practically insoluble in water.[1][2][3][4] Direct mixing will result in a heterogeneous mixture with phase separation.

Solution: To create a stable aqueous dispersion of 2-octyldodecanol, it is necessary to formulate it as a microemulsion or nanoemulsion. This involves using surfactants and co-surfactants to create a stable oil-in-water (o/w) emulsion where 2-octyldodecanol is the oil phase.

Recommended Actions:

  • Select an appropriate surfactant system: The choice of surfactant is critical for the stability of the emulsion. The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant system should be matched to the required HLB of 2-octyldodecanol for an o/w emulsion.

  • Incorporate a co-surfactant/co-solvent: Co-surfactants, such as short-chain alcohols, can improve the stability of the microemulsion.[5]

  • Utilize a proper emulsification technique: High-energy methods like high-pressure homogenization or ultrasonication, or low-energy methods like phase inversion temperature (PIT) or phase inversion composition (PIC), are required to form nanoemulsions.

Problem: The prepared 2-octyldodecanol emulsion is unstable and separates over time (creaming, coalescence).

Cause: Emulsion instability can be caused by several factors, including an incorrect surfactant concentration, an inappropriate oil-to-surfactant ratio, or suboptimal processing conditions.[6][7]

Solution: Optimizing the formulation and preparation process is key to achieving long-term stability.

Recommended Actions:

  • Adjust Surfactant Concentration: Increasing the surfactant concentration generally leads to smaller droplet sizes and improved stability.[8][9] However, excessive surfactant can also lead to instability.[9]

  • Optimize Surfactant-to-Oil Ratio: The ratio of surfactant to 2-octyldodecanol is a critical factor. This often requires empirical optimization.

  • Refine Emulsification Process: For high-energy methods, optimizing parameters like homogenization pressure and duration is important. For low-energy methods, controlling the temperature and addition rate of the aqueous phase is crucial.[10][11][12]

  • Consider a Co-surfactant: The addition of a co-surfactant can enhance stability by reducing interfacial tension.[13]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 2-octyldodecanol in water and common solvents?

A1: 2-Octyldodecanol is practically insoluble in water, with a reported solubility of 10μg/L at 23℃.[2] It is, however, miscible with ethanol (96%) and soluble in paraffin oil.[1][4]

Q2: How can I create a stable aqueous formulation of 2-octyldodecanol?

A2: Due to its lipophilic nature, 2-octyldodecanol should be formulated as an oil-in-water (o/w) microemulsion or nanoemulsion to be dispersed in an aqueous medium. This requires the use of surfactants and often co-surfactants or co-solvents.

Q3: What is the required HLB for emulsifying 2-octyldodecanol?

A3: The required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (o/w) emulsion with 2-octyldodecanol has been experimentally determined to be approximately 11.2. For a water-in-oil (w/o) emulsion, the required HLB is around 5.9.

Q4: What are suitable surfactants for emulsifying 2-octyldodecanol?

A4: Non-ionic surfactants with an appropriate HLB value are commonly used. For an o/w emulsion, a surfactant or a blend of surfactants with an HLB value around 11.2 should be selected. Tween 80 (Polysorbate 80) has been successfully used in the preparation of 2-octyldodecanol nanoemulsions.[10]

Q5: What are co-surfactants and why are they used?

A5: Co-surfactants are typically short-chain alcohols, such as ethanol or propylene glycol, that are added to the formulation to further reduce the interfacial tension between the oil and water phases, thereby improving the stability of the microemulsion.[13]

Q6: Can I use co-solvents to dissolve 2-octyldodecanol?

A6: While 2-octyldodecanol is miscible with ethanol, achieving complete solubility in an ethanol-water mixture would require a very high concentration of ethanol, which may not be suitable for all applications. The solubility of long-chain alcohols in water decreases significantly as the carbon chain length increases.[14][15] Using a co-solvent as part of a microemulsion system is a more effective approach for creating stable aqueous dispersions.

Q7: Can cyclodextrins be used to solubilize 2-octyldodecanol?

A7: Cyclodextrins are known to form inclusion complexes with hydrophobic molecules, which can increase their aqueous solubility. While this is a potential method, the large and branched structure of 2-octyldodecanol might present challenges for efficient encapsulation within the cyclodextrin cavity. The formation of nanoemulsions or microemulsions is a more commonly documented and scalable approach for this specific molecule.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Octyldodecanol

PropertyValueReference(s)
CAS Number 5333-42-6[1]
Molecular Formula C₂₀H₄₂O[1]
Molecular Weight 298.55 g/mol [16]
Appearance Clear, colorless to yellowish, oily liquid[4]
Solubility in Water Practically insoluble (10μg/L at 23℃)[2]
Solubility in Ethanol (96%) Miscible[1][4]
Density ~0.838 g/mL at 25°C[1]
Boiling Point 234-238 °C at 33 mmHg[1]
Melting Point -1 to 1 °C[1]

Table 2: Required Hydrophilic-Lipophilic Balance (HLB) for 2-Octyldodecanol Emulsions

Emulsion TypeRequired HLB Value
Oil-in-Water (o/w) 11.2
Water-in-Oil (w/o) 5.9

Experimental Protocols

Protocol 1: Preparation of a 2-Octyldodecanol Nanoemulsion using the Phase Inversion Composition (PIC) Method

This protocol is a general guideline based on methodologies described in the literature for forming oil-in-water nanoemulsions.[10]

Materials:

  • 2-Octyldodecanol (Oil Phase)

  • Tween 80 (Surfactant)

  • Glycerol (Co-surfactant/Co-solvent)

  • Purified Water (Aqueous Phase)

Procedure:

  • Prepare the Oil Phase Mixture:

    • In a suitable vessel, combine 2-octyldodecanol, Tween 80, and glycerol. A common starting point for the surfactant/co-surfactant mixture (Smix) is a 1:1 weight ratio. The oil to Smix ratio can be varied, for example, from 1:9 to 3:7 by weight.

    • Stir the mixture thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Aqueous Titration:

    • While continuously stirring the oil phase mixture, slowly add purified water dropwise at a controlled rate (e.g., 0.3–1.8 mL/min).

    • The temperature of the mixture can be maintained at a constant value (e.g., between 20°C and 60°C) using a thermostatic bath.

  • Nanoemulsion Formation:

    • As water is added, the mixture will undergo a phase inversion, transitioning from a water-in-oil to an oil-in-water emulsion, resulting in the formation of a transparent or translucent nanoemulsion.

    • Continue stirring for a defined period (e.g., 30 minutes) after the water addition is complete to ensure the emulsion is well-stabilized.

  • Characterization:

    • The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and long-term stability.

Mandatory Visualization

TroubleshootingWorkflow start Start: Solubility Issue with 2-Octyldodecanol in Aqueous Solution check_direct_mixing Attempted direct mixing? start->check_direct_mixing phase_separation Result: Phase Separation / Cloudiness check_direct_mixing->phase_separation Yes formulate_emulsion Action: Formulate as an Oil-in-Water (o/w) Emulsion check_direct_mixing->formulate_emulsion No phase_separation->formulate_emulsion emulsion_unstable Problem: Emulsion is Unstable (Creaming, Coalescence) formulate_emulsion->emulsion_unstable optimize_formulation Action: Optimize Formulation - Adjust Surfactant Concentration - Optimize Oil:Surfactant Ratio - Add Co-surfactant emulsion_unstable->optimize_formulation Yes stable_emulsion Result: Stable Aqueous Dispersion emulsion_unstable->stable_emulsion No optimize_process Action: Optimize Emulsification Process - Adjust Homogenization Parameters - Control Temperature and Addition Rate optimize_formulation->optimize_process optimize_process->stable_emulsion EmulsificationMechanism cluster_before Before Emulsification cluster_after After Emulsification octyldodecanol 2-Octyldodecanol (Immiscible Oil) surfactant Surfactant Addition + Energy Input octyldodecanol->surfactant water Aqueous Phase water->surfactant emulsion Aqueous Continuous Phase Surfactant Monolayer 2-Octyldodecanol Droplet (Oil Phase) surfactant->emulsion

References

preventing oxidation of 2-octyl-1-decanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-octyl-1-decanol during storage. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is 2-octyl-1-decanol and why is its stability important?

A1: 2-Octyl-1-decanol is a branched-chain primary fatty alcohol, often referred to as a Guerbet alcohol. It is valued in various applications for its properties as an emollient, solvent, and viscosity modifier. Maintaining its chemical stability is crucial as oxidation can lead to the formation of impurities such as aldehydes and carboxylic acids. These degradation products can alter the physical and chemical properties of the material, potentially impacting the performance and safety of the final product.

Q2: What are the primary causes of 2-octyl-1-decanol oxidation?

A2: The primary cause of 2-octyl-1-decanol oxidation is a free-radical chain reaction known as autoxidation. This process is typically initiated by external factors, including:

  • Oxygen: The presence of oxygen is essential for the oxidation process to occur.

  • Elevated Temperatures: Heat accelerates the rate of oxidation reactions.

  • Light Exposure: UV radiation can provide the energy to initiate the formation of free radicals.

  • Presence of Metal Ions: Transition metals such as iron and copper can act as catalysts, speeding up the oxidation process.[1]

Q3: What are the signs of 2-octyl-1-decanol oxidation?

A3: Oxidation of 2-octyl-1-decanol can manifest in several ways:

  • Changes in Odor: The formation of aldehydes can lead to the development of a rancid or unpleasant odor.

  • Increased Acidity: The conversion of aldehydes to carboxylic acids will increase the acid value of the material.

  • Yellowing: The product may develop a yellowish tint.

  • Increased Viscosity: Polymerization of degradation products can lead to an increase in viscosity.

  • Elevated Peroxide Value: The initial stages of oxidation involve the formation of hydroperoxides, which can be detected by an increased peroxide value.

Q4: How can I prevent the oxidation of 2-octyl-1-decanol during storage?

A4: To minimize oxidation, it is recommended to:

  • Store in a Cool, Dark Place: Keep the material away from heat and light sources.

  • Use Inert Gas Blanketing: Displace oxygen in the container headspace with an inert gas like nitrogen or argon.

  • Utilize Proper Containers: Store in well-sealed, opaque containers made of non-reactive materials (e.g., glass or high-density polyethylene) to prevent light exposure and contamination.

  • Add Antioxidants: Incorporate a suitable antioxidant to inhibit the free-radical chain reaction.

Q5: What antioxidants are effective for stabilizing 2-octyl-1-decanol?

A5: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective in preventing the oxidation of fatty alcohols. Natural antioxidants like mixed tocopherols (Vitamin E) can also be used. The choice of antioxidant may depend on the specific application and regulatory requirements.

Troubleshooting Guides

Issue 1: High Peroxide Value Detected in a Stored Sample
  • Problem: A high peroxide value (PV) indicates the initial stages of oxidation and the presence of hydroperoxides.

  • Possible Causes:

    • Exposure to air (oxygen).

    • Storage at elevated temperatures.

    • Exposure to light.

    • Contamination with pro-oxidant metals (e.g., iron, copper).

  • Solutions:

    • Immediate Action: Blanket the material with an inert gas (nitrogen or argon) to displace oxygen and prevent further oxidation.

    • Evaluation: Determine if the PV is within an acceptable range for your application. Some applications may tolerate a low level of initial oxidation.

    • Blending: If the PV is moderately high, consider blending the affected batch with a fresh batch of material that has a very low PV to bring the overall PV within an acceptable specification.

    • Antioxidant Addition: If not already present, consider adding an antioxidant like BHT or BHA to inhibit further oxidation.

    • Review Storage Conditions: Ensure that the material is stored in a cool, dark place in a tightly sealed container.

Issue 2: Increased Acid Value and/or Rancid Odor
  • Problem: An elevated acid value (AV) and/or the presence of a rancid odor are indicative of advanced oxidation, where aldehydes have been converted to carboxylic acids.

  • Possible Causes:

    • Prolonged storage under suboptimal conditions.

    • Severe exposure to heat, light, or oxygen.

    • Depletion of any added antioxidant.

  • Solutions:

    • Quantify the Degradation: Perform an acid value titration to determine the extent of carboxylic acid formation.

    • Assess Usability: Depending on the application, the material may no longer be suitable for use due to the presence of these impurities. The altered chemical properties could negatively impact downstream processes or the quality of the final product.

    • Consider Reprocessing (with caution): In some industrial settings, it may be possible to purify the material through vacuum distillation to remove lower-boiling impurities. However, this is a complex process and may not be economically viable or practical in a research setting.

    • Prevent Future Occurrences: Implement stringent storage protocols for all new batches of 2-octyl-1-decanol, including the use of inert gas and the addition of an appropriate antioxidant from the outset.

Data Presentation

Table 1: Recommended Storage Conditions for 2-Octyl-1-Decanol

ParameterRecommendationRationale
Temperature Store in a cool environment (ideally below 25°C).Reduces the rate of chemical reactions, including oxidation.
Light Store in opaque or amber-colored containers.Prevents UV radiation from initiating free radical formation.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).Minimizes contact with oxygen, a key reactant in autoxidation.
Container Use well-sealed containers made of non-reactive materials.Prevents contamination and exposure to air.

Table 2: Common Antioxidants for Stabilization of 2-Octyl-1-Decanol

AntioxidantTypical Concentration RangeKey Characteristics
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Highly effective free radical scavenger, good thermal stability.[2]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Effective antioxidant, often used in combination with BHT.
Mixed Tocopherols (Vitamin E) 0.05% - 0.5%Natural antioxidant, provides skin benefits in cosmetic formulations.[3]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method is adapted from standard procedures for oils and fats and is suitable for determining the concentration of hydroperoxides in 2-octyl-1-decanol.

Principle: The sample is treated with a solution of potassium iodide in an acidic medium. The peroxides present oxidize the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[4]

Reagents:

  • Acetic Acid-Chloroform Solution (3:2 v/v)

  • Saturated Potassium Iodide (KI) Solution (freshly prepared)

  • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution (standardized)

  • 1% Starch Indicator Solution

Procedure:

  • Accurately weigh approximately 5 g of the 2-octyl-1-decanol sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.

  • Titrate the solution with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn blue.

  • Continue the titration, with constant shaking, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination using all reagents but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant used for the sample (mL)

  • B = Volume of titrant used for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Determination of Acid Value (AV)

This protocol determines the amount of free carboxylic acids present in 2-octyl-1-decanol.

Principle: The sample is dissolved in a neutralized solvent and titrated with a standard solution of potassium hydroxide (KOH) using a phenolphthalein indicator. The acid value is the mass of KOH in milligrams required to neutralize one gram of the substance.[5][6]

Reagents:

  • Ethanol (95%), neutralized to phenolphthalein

  • 0.1 N Potassium Hydroxide (KOH) Solution (standardized)

  • Phenolphthalein Indicator Solution (1% in ethanol)

Procedure:

  • Accurately weigh approximately 10 g of the 2-octyl-1-decanol sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized ethanol and swirl to dissolve the sample. Gentle warming may be required.

  • Add a few drops of the phenolphthalein indicator solution.

  • Titrate with the 0.1 N KOH solution, shaking continuously, until a faint pink color that persists for at least 30 seconds is obtained.

  • Record the volume of KOH solution used.

Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W

Where:

  • V = Volume of KOH solution used (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample (g)

Visualizations

OxidationPathway 2-Octyl-1-decanol 2-Octyl-1-decanol Alkyl_Radical Alkyl Radical 2-Octyl-1-decanol->Alkyl_Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Alkoxy_Radical Alkoxy Radical Hydroperoxide->Alkoxy_Radical Decomposition Aldehyde Aldehyde Alkoxy_Radical->Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Autoxidation pathway of 2-octyl-1-decanol.

TroubleshootingWorkflow cluster_observe Observation cluster_test Testing cluster_evaluate Evaluation cluster_action Action Observe_Signs Observe Signs of Oxidation (Odor, Color Change) Test_PV Perform Peroxide Value Test Observe_Signs->Test_PV Evaluate_PV Is Peroxide Value > Acceptable Limit? Test_PV->Evaluate_PV Test_AV Perform Acid Value Test Evaluate_AV Is Acid Value > Acceptable Limit? Test_AV->Evaluate_AV Evaluate_PV->Test_AV Yes Use_Material Use Material Evaluate_PV->Use_Material No Blend_Batch Consider Blending with Fresh Batch Evaluate_AV->Blend_Batch No (Moderate PV) Discard_Material Discard or Reprocess Material Evaluate_AV->Discard_Material Yes Review_Storage Review and Improve Storage Conditions Use_Material->Review_Storage Blend_Batch->Review_Storage Discard_Material->Review_Storage

Caption: Troubleshooting workflow for oxidized 2-octyl-1-decanol.

References

Technical Support Center: Troubleshooting Emulsion Instability Caused by 2-Octyldodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting emulsion instability issues specifically related to the use of 2-octyldodecanol. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is 2-octyldodecanol and what is its primary role in emulsions?

2-octyldodecanol is a long-chain, branched fatty alcohol.[1] In emulsion formulations, it primarily functions as an emollient, co-emulsifier, stabilizer, and solvent.[2][3] Its branched structure provides a lower melting point compared to linear alcohols of similar molecular weight, while maintaining low volatility.[1] It helps to form and stabilize emulsions by preventing the separation of oil and water phases and is stable over a wide pH range.[2]

Q2: My emulsion containing 2-octyldodecanol is showing signs of instability (e.g., creaming, phase separation). What are the initial steps to troubleshoot this?

When troubleshooting an unstable emulsion containing 2-octyldodecanol, a systematic approach is crucial. Begin by re-evaluating your formulation and processing parameters. Key areas to investigate include:

  • Concentration of 2-octyldodecanol: Ensure the concentration is within the typical usage level of 2-20%.[2]

  • Emulsifier System: Assess the primary emulsifier and its compatibility with 2-octyldodecanol. The overall Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is critical for stability.

  • Oil-to-Water Ratio: An imbalance in the phase ratio can lead to instability.[4]

  • Processing Parameters: Factors such as mixing speed, temperature, and the order of addition of ingredients can significantly impact emulsion formation and stability.[5]

Q3: Could the concentration of 2-octyldodecanol itself be the cause of instability?

While 2-octyldodecanol is a stabilizer, an inappropriate concentration can contribute to instability. If used at a concentration that is too low, it may not provide sufficient interfacial coverage to prevent droplet coalescence. Conversely, an excessively high concentration could potentially disrupt the packing of the primary emulsifier at the oil-water interface, leading to a weakened interfacial film. It is recommended to experiment with a concentration range to find the optimal level for your specific formulation.

Q4: Are there known incompatibilities between 2-octyldodecanol and other common excipients?

Currently, there are no widely documented specific chemical incompatibilities of 2-octyldodecanol with other common cosmetic and pharmaceutical ingredients.[1] However, it is important to consider the overall composition of the formulation. For instance, the presence of high concentrations of electrolytes can sometimes disrupt the stability of emulsions stabilized by non-ionic surfactants. While 2-octyldodecanol itself is stable over a wide pH range, the primary emulsifier in your system may have pH-dependent stability.[2]

Q5: How do processing parameters influence the stability of emulsions with 2-octyldodecanol?

Processing parameters play a critical role in determining the droplet size and uniformity of an emulsion, which are key to its stability. A study on a nanoemulsion containing 2-octyldodecanol demonstrated that parameters such as temperature, mixing rate, and the rate of water addition significantly affect the final particle size and polydispersity index (PDI).[5] For example, higher mixing rates generally lead to smaller droplet sizes.[5] It is essential to control and optimize these parameters for consistent and stable emulsion formation.

Troubleshooting Guides

Issue 1: Phase Separation or Coalescence

Symptoms: The emulsion separates into distinct oil and water layers over time. Microscopic examination reveals that smaller droplets are merging to form larger ones.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Emulsifier Concentration The total concentration of your emulsifier system (primary emulsifier + 2-octyldodecanol) may be too low to adequately cover the surface of the oil droplets. Increase the concentration of the primary emulsifier or 2-octyldodecanol incrementally.
Inappropriate HLB of the Emulsifier System The overall HLB of your emulsifier blend may not be optimal for the oil phase. Adjust the ratio of your primary emulsifier to 2-octyldodecanol or introduce a different co-emulsifier to achieve the required HLB.
Excessive Processing Temperature High temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[6] Optimize the processing temperature to the lowest effective level.
Inadequate Homogenization Insufficient shear during emulsification can result in large, non-uniform droplets that are more prone to coalescence. Increase the homogenization speed or duration.
Issue 2: Creaming or Sedimentation

Symptoms: The dispersed phase (oil droplets in an O/W emulsion) rises to the top (creaming) or settles at the bottom. The emulsion may appear non-homogenous but can often be redispersed by shaking.

Possible Causes & Solutions:

Possible CauseRecommended Action
Large Droplet Size Larger droplets have a greater tendency to cream or sediment due to gravitational forces. Improve your homogenization process to reduce the average droplet size.
Low Viscosity of the Continuous Phase A low-viscosity continuous phase allows for easier movement of the dispersed droplets.[6] Consider adding a thickening agent or rheology modifier to the continuous phase to increase its viscosity.
Density Difference Between Phases A significant density difference between the oil and water phases will accelerate creaming or sedimentation. While difficult to modify, understanding this property can inform the need for a more robust stabilizing system.

Data Presentation

Table 1: Influence of Processing Parameters on Nanoemulsion Droplet Size and Polydispersity Index (PDI)

This table summarizes the effect of varying emulsification temperature, addition rate of the aqueous phase, and mixing rate on the mean droplet size and PDI of a nanoemulsion containing 5 wt% 2-octyldodecanol (Tegosoft G20), 22.5 wt% Tween 80, 22.5 wt% glycerol, and 50 wt% water.

Emulsification Temperature (°C)Addition Rate (mL/min)Mixing Rate (rpm)Mean Droplet Size (nm)PDI
40 1.240025.40.18
40 1.248022.10.16
40 1.256019.80.14
40 1.264017.50.12
40 1.272015.80.11
201.2 560 28.90.22
301.2 560 23.70.17
501.2 560 18.10.13
601.2 560 16.90.12
40 0.3560 29.50.25
40 0.6560 24.10.19
40 0.9560 21.30.16
40 1.5560 17.20.13
40 1.8560 16.10.12

Data adapted from a study on a nanoemulsion formulation.[5]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Emulsion Instability Observe Observe Emulsion Instability (Creaming, Coalescence, etc.) Microscopy Perform Microscopic Analysis Observe->Microscopy ParticleSize Measure Particle Size & PDI (Dynamic Light Scattering) Observe->ParticleSize ZetaPotential Measure Zeta Potential Observe->ZetaPotential EvaluateFormulation Evaluate Formulation Parameters Microscopy->EvaluateFormulation ParticleSize->EvaluateFormulation ZetaPotential->EvaluateFormulation EvaluateProcess Evaluate Processing Parameters EvaluateFormulation->EvaluateProcess Formulation OK ModifyFormulation Modify Formulation (e.g., Adjust Emulsifier Ratio) EvaluateFormulation->ModifyFormulation Formulation Issue ModifyProcess Modify Process (e.g., Increase Shear) EvaluateProcess->ModifyProcess Process Issue StableEmulsion Stable Emulsion Achieved EvaluateProcess->StableEmulsion Process OK ModifyFormulation->Observe ModifyFormulation->StableEmulsion Successful Unstable Instability Persists ModifyFormulation->Unstable Unsuccessful ModifyProcess->Observe ModifyProcess->StableEmulsion Successful ModifyProcess->Unstable Unsuccessful Unstable->EvaluateFormulation G cluster_1 Key Factors Influencing Emulsion Stability cluster_2 Formulation Components cluster_3 Processing Parameters Formulation Formulation Octyldodecanol 2-Octyldodecanol Conc. Emulsifier Primary Emulsifier Type & Conc. PhaseRatio Oil/Water Ratio Additives Additives (e.g., Polymers, Salts) Processing Processing Shear Shear Rate / Homogenization Temp Temperature Order Order of Addition Stability Emulsion Stability Octyldodecanol->Stability Emulsifier->Stability PhaseRatio->Stability Additives->Stability Shear->Stability Temp->Stability Order->Stability

References

Technical Support Center: 2-Octyldodecanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-octyldodecanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-octyldodecanol? A1: The industrial production of 2-octyldodecanol predominantly relies on the Guerbet reaction, which is a self-condensation of a primary alcohol at high temperatures to form a β-alkylated dimer alcohol.[1][2][3] In this specific synthesis, two molecules of 1-decanol (decyl alcohol) are dimerized to produce 2-octyl-1-dodecanol.[1][4][5]

Q2: What is the underlying mechanism of the Guerbet reaction for 2-octyldodecanol? A2: The Guerbet reaction proceeds through a four-step sequence:[3][6]

  • Dehydrogenation: The primary alcohol (1-decanol) is first oxidized to form an aldehyde.[3][6]

  • Aldol Condensation: Two molecules of the intermediate aldehyde react with each other in an aldol condensation.[3][6][7]

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the β-branched primary alcohol, 2-octyldodecanol.[3][6][7]

Q3: What are the essential catalysts for this reaction? A3: The Guerbet reaction requires a dual-catalyst system. An alkali metal hydroxide or alkoxide, such as potassium hydroxide (KOH), is necessary for the condensation steps.[3][6][7] Additionally, a dehydrogenation/hydrogenation co-catalyst, typically a transition metal, is crucial to facilitate the hydrogen transfer steps.[3][6] Copper-nickel co-catalysts have proven to be particularly effective, enhancing both reaction rate and selectivity.[1][8]

Q4: What are the typical starting materials and reagents? A4: The primary starting material is 1-decanol.[4] Other necessary reagents include an alkaline substance, most commonly potassium hydroxide or sodium hydroxide, and a dehydrogenation/hydrogenation co-catalyst.[7][9] The reaction is often carried out while bubbling an inert gas like nitrogen through the mixture.[7]

Troubleshooting Guide

Q1: I am observing low or no conversion of my starting material (1-decanol). What are the possible causes and solutions? A1:

  • Potential Cause 1: Inactive Catalyst. The alkaline catalyst (e.g., KOH) may be of poor quality or degraded. The co-catalyst may be poisoned or inactive. Without the co-catalyst, the reaction may not proceed to completion even after extended periods.[7][10]

    • Solution: Use fresh, high-purity potassium or sodium hydroxide. Ensure the co-catalyst is handled and stored correctly to prevent deactivation. Consider using a highly effective co-catalyst, such as a copper-nickel system supported on alumina.[1][7]

  • Potential Cause 2: Insufficient Temperature. The Guerbet reaction requires high temperatures, typically in the range of 200-250°C.[3][8][9] If the temperature is too low, the reaction rate will be negligible.

    • Solution: Verify the accuracy of your thermometer and ensure the reaction mixture consistently maintains the target temperature (e.g., 220°C).[7][10]

  • Potential Cause 3: Inefficient Water Removal. The reaction produces one equivalent of water.[3] If water is not effectively removed from the reaction mixture, it can inhibit the reaction equilibrium.

    • Solution: Use a reaction setup, such as a flask with a condenser and separator (like a Dean-Stark trap), specifically designed to remove water as it forms.[7][11]

Q2: My reaction has a high conversion rate, but the yield of 2-octyldodecanol is low, with many byproducts. What went wrong? A2:

  • Potential Cause 1: Suboptimal Catalyst System. The choice of co-catalyst significantly impacts selectivity. Some catalysts, while promoting the conversion of the starting alcohol, may also favor the formation of byproducts such as aldehydes, unsaturated compounds, and carboxylic acids.[7] For instance, using copper chromite or Raney nickel alone may result in lower selectivity compared to a copper-nickel combination.[7][10]

    • Solution: Optimize your catalyst system. A copper-nickel co-catalyst with a specific Cu/Ni weight ratio (e.g., 80/20) has been shown to provide high yield (89.9%) and selectivity (95.0%).[1][7]

  • Potential Cause 2: Incorrect Reaction Temperature or Time. While high temperatures are necessary, excessively high temperatures or prolonged reaction times can promote side reactions, such as the Cannizzaro reaction, which disproportionates aldehydes into alcohols and carboxylic acids.[3]

    • Solution: Carefully control the reaction temperature and time. With an efficient catalyst like copper-nickel, a reaction time of 3 hours at 220°C can be sufficient.[7][8] Monitor the reaction progress (e.g., by tracking water formation) to determine the optimal endpoint.[7]

  • Potential Cause 3: Presence of Impurities. Impurities in the starting 1-decanol, such as alcohols with branching at the 2-position, are unreactive in the Guerbet condensation and can lead to lower yields.[12]

    • Solution: Use a high-purity grade of 1-decanol (e.g., 99% purity) as the starting material.[7]

Q3: The final product is discolored and has a bad odor. How can I fix this? A3:

  • Potential Cause: This is typically due to the presence of aldehyde and unsaturated compound byproducts, which can cause discoloration and unpleasant smells.[7]

    • Solution 1 (Prevention): Optimize the reaction conditions (catalyst, temperature, time) to minimize the formation of these byproducts in the first place. Using a highly selective catalyst is key.[7][8]

    • Solution 2 (Purification): Ensure the final product is thoroughly purified. Distillation under reduced pressure is an effective method to separate the desired 2-octyldodecanol from lower-boiling impurities and higher-boiling residues.[7][9]

Data Presentation

Table 1: Comparison of Catalyst Systems on 2-Octyldodecanol Synthesis Yield

Catalyst SystemReaction Time (hours)Yield (% of theoretical)Selectivity (%)Byproduct Concentration (CHO ppm)Reference
Cu-Ni on Alumina (80/20) 389.995.0148[7][10]
Cu-Ni on Alumina (20/80) 5.587.094.5351[7][10]
Raney Nickel ~1085.086.3450[7][10]
Copper Chromite 880.085.0914[7][10]
Copper on Alumina 879.184.2870[7]
No Co-catalyst (KOH only) 10 (incomplete)75.689.1189[7][10]

Visualizations

Guerbet Reaction Pathway A 1-Decanol (2 molecules) H2_out - H₂ A->H2_out B Decanal (Aldehyde) C Aldol Adduct B->C Aldol Condensation H2O_out - H₂O C->H2O_out D Unsaturated Aldehyde H2_in + H₂ D->H2_in E 2-Octyldodecanol H2_out->B Dehydrogenation H2O_out->D Dehydration H2_in->E Hydrogenation

Caption: The four-step reaction mechanism for the synthesis of 2-octyldodecanol via the Guerbet reaction.

Experimental_Workflow start Start charge_reactor Charge Reactor: - 1-Decanol - KOH - Cu-Ni Catalyst start->charge_reactor heat_react Heat to 220°C with N₂ bubbling charge_reactor->heat_react reaction Maintain at 220°C for ~3 hours Collect water byproduct heat_react->reaction cool_down Cool reaction mixture reaction->cool_down filter Filter to remove catalyst and precipitated salts cool_down->filter distill Purify by distillation under reduced pressure filter->distill product Final Product: 2-Octyldodecanol distill->product

Caption: A typical experimental workflow for the laboratory synthesis of 2-octyldodecanol.

Troubleshooting_Yield start Low Yield of 2-Octyldodecanol check_conversion Is conversion of 1-decanol low? start->check_conversion cause_temp Cause: Insufficient Temperature or Inefficient Water Removal check_conversion->cause_temp  Yes cause_catalyst Cause: Inactive Catalyst System (Alkali or Co-catalyst) check_conversion->cause_catalyst  Yes cause_selectivity Cause: Poor Catalyst Selectivity leading to Byproducts check_conversion->cause_selectivity  No (High Conversion) cause_conditions Cause: Suboptimal Temp/Time leading to Side Reactions check_conversion->cause_conditions  No (High Conversion) solution_process Solution: Verify Temp (>220°C) & ensure efficient water removal cause_temp->solution_process solution_catalyst Solution: Use fresh, high-purity catalysts. Consider Cu-Ni system. cause_catalyst->solution_catalyst cause_selectivity->solution_catalyst cause_conditions->solution_process

Caption: A decision tree to diagnose and solve issues related to low product yield.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Octyldodecanol using a Copper-Nickel Catalyst

This protocol is adapted from demonstrated examples in patent literature.[7][10]

Materials and Equipment:

  • 1-liter four-neck flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen gas inlet with flow meter

  • Condenser and water separator (e.g., Dean-Stark apparatus)

  • Heating mantle

  • 1-Decanol (purity ≥ 99%)

  • Granular potassium hydroxide (KOH)

  • Copper-nickel co-catalyst supported on alumina (Cu/Ni weight ratio 80/20)

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the stirrer, thermometer, nitrogen inlet, and the condenser/water separator.

  • Charging the Reactor: To the flask, add 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst.[7]

  • Inerting the System: Begin bubbling nitrogen gas through the mixture at a steady rate (e.g., 30 L/hr).[7]

  • Heating and Reaction: Gradually heat the mixture using the heating mantle. The reaction is considered to begin when the temperature reaches 220°C.[7]

  • Maintaining Conditions: Maintain the reaction temperature at 220°C. Water will begin to form as a byproduct and should be collected in the separator. Continue the reaction until the formation of water ceases, which should take approximately 3 hours under these conditions.[7][10]

  • Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the liquid reaction mixture to cool. Filter the cooled mixture to remove the co-catalyst and any precipitated potassium carboxylate salts.[7]

  • Purification: Transfer the filtrate to a suitable flask for vacuum distillation. Purify the product by distilling under reduced pressure to separate the 2-octyl-1-dodecanol from unreacted starting material and other byproducts.[7][9]

  • Analysis: The final product should be a clear, colorless liquid.[2][13] Analyze the product for purity and identity (e.g., via gas chromatography) and assess residual impurities like aldehydes.[9] An expected yield for this protocol is approximately 424 g (89.9% of the theoretical value).[7]

References

Technical Support Center: Synthesis of 2-Octyl-1-Decanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-octyl-1-decanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-octyl-1-decanol via the Guerbet reaction of 1-decanol.

Issue 1: Low Yield of 2-Octyl-1-Decanol

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Suboptimal Catalyst System: The choice and concentration of the base and/or co-catalyst can significantly impact the reaction rate and overall yield.

  • Presence of Water: Excess water in the reaction mixture can hinder the reaction's progress.

  • Side Reactions: Competing side reactions may be consuming the starting material or the desired product.

Troubleshooting Steps:

  • Verify Reaction Conditions:

    • Ensure the reaction temperature is maintained within the optimal range, typically between 220°C and 250°C.[1]

    • Confirm that the reaction has been allowed to proceed for a sufficient duration. Reaction times can range from 3 to 10 hours depending on the catalyst system.[1][2]

  • Evaluate Catalyst System:

    • The combination of an alkali hydroxide (e.g., potassium hydroxide) and a transition metal co-catalyst (e.g., copper-nickel) has been shown to be effective.[1][2]

    • Refer to the data below for a comparison of different catalyst systems and their reported yields.

  • Ensure Anhydrous Conditions:

    • Use dry reagents and solvents.

    • Employ a Dean-Stark apparatus or a similar setup to effectively remove the water generated during the reaction.

  • Minimize Side Reactions:

    • Optimize the catalyst system and reaction conditions to favor the Guerbet condensation over competing reactions.

    • The use of specific promoters, such as acetone or 2-ethylhexanal, has been reported to enhance the conversion of 1-decanol.[3]

Issue 2: Presence of Significant Impurities in the Final Product

Common Impurities and Their Origin:

  • Unreacted 1-Decanol: A common impurity resulting from an incomplete reaction.

  • Aldehydes (e.g., 2-octyldodecanal): Formed as intermediates in the Guerbet reaction. Their presence in the final product indicates incomplete reduction.[1][4]

  • Carboxylic Acids and Esters: Resulting from side reactions such as the Cannizzaro and Tishchenko reactions, respectively.[5]

  • Unsaturated Compounds: The iodine value (IV) in some reported syntheses suggests the presence of unsaturated intermediates that have not been fully hydrogenated.[1][4]

  • Higher Molecular Weight Alcohols: Formed from further condensation reactions.

Troubleshooting and Purification:

  • Optimize the Hydrogenation Step: The presence of aldehydes and unsaturated compounds suggests that the hydrogenation step of the Guerbet reaction is inefficient. Ensure the hydrogenation catalyst (e.g., nickel, copper) is active and present in a sufficient amount.

  • Post-Reaction Work-up:

    • After the reaction, the mixture should be cooled and filtered to remove the catalyst and any precipitated salts.[1][2]

  • Purification by Fractional Distillation:

    • Fractional distillation under reduced pressure is the most effective method for purifying 2-octyl-1-decanol and removing unreacted 1-decanol and other volatile impurities.[3]

    • Collect the fraction corresponding to the boiling point of 2-octyl-1-decanol (approximately 234-238 °C at 33 mmHg).[6]

  • Analytical Monitoring:

    • Utilize analytical techniques such as Gas Chromatography (GC) to monitor the purity of the product and identify specific impurities.[7]

    • The United States Pharmacopeia-National Formulary (USP-NF) provides detailed analytical procedures for 2-octyl-1-decanol.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-octyl-1-decanol?

A1: The primary method for synthesizing 2-octyl-1-decanol is the Guerbet reaction, which involves the self-condensation of a primary alcohol, in this case, 1-decanol, at high temperatures in the presence of a catalyst.[5]

Q2: What are the key steps in the Guerbet reaction mechanism?

A2: The Guerbet reaction proceeds through a four-step sequence:

  • Oxidation of the primary alcohol (1-decanol) to an aldehyde.

  • Aldol condensation of two aldehyde molecules.

  • Dehydration of the aldol adduct to form an unsaturated aldehyde.

  • Hydrogenation of the unsaturated aldehyde to yield the β-alkylated dimer alcohol (2-octyl-1-decanol).[5]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions in the Guerbet synthesis of 2-octyl-1-decanol include:

  • Cannizzaro reaction: Disproportionation of the intermediate aldehyde to form the corresponding alcohol and carboxylic acid.[5]

  • Tishchenko reaction: Dimerization of the intermediate aldehyde to form an ester.[5]

  • Dehydration: Formation of ethers or olefins.

  • Further aldol condensations: Leading to the formation of higher molecular weight byproducts.

Q4: How can I remove unreacted 1-decanol from my product?

A4: Unreacted 1-decanol can be effectively removed from the final product by fractional distillation under reduced pressure. Due to the difference in boiling points between 1-decanol and 2-octyl-1-decanol, a careful distillation will allow for their separation.[3]

Q5: What analytical techniques are recommended for quality control?

A5: Gas Chromatography (GC) is a widely used technique to assess the purity of 2-octyl-1-decanol and to identify and quantify impurities.[7] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can also be employed for the analysis of non-volatile impurities.[8][9]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of 2-octyl-1-decanol, highlighting the impact of different catalyst systems on yield and selectivity.

Table 1: Comparison of Catalyst Systems in the Synthesis of 2-Octyl-1-Decanol

Catalyst SystemTemperature (°C)Reaction Time (hours)Yield (%)Selectivity (%)Source
Potassium Hydroxide, Copper-Nickel on Alumina220389.995.0[2]
Potassium Hydroxide, Copper-Nickel on Silica220488.294.2[2]
Potassium Hydroxide, Unsupported Copper-Nickel2203.585.693.8[1][2]
Potassium Hydroxide (no co-catalyst)2201075.689.1[2]
Potassium Hydroxide, Copper Chromite, Active Carbon220581.1Not Specified[2]

Table 2: Impurity Profile Under Different Catalytic Conditions

Catalyst SystemIodine Value (IV)Aldehyde (CHO) Concentration (ppm)Source
Potassium Hydroxide, Copper-Nickel on Alumina1.5148[1]
Potassium Hydroxide, Copper-Nickel on Silica1.6174[4]
Potassium Hydroxide, Unsupported Copper-Nickel1.6189[4]
Potassium Hydroxide (no co-catalyst)5.0189[2]
Potassium Hydroxide, Copper Chromite, Raney NickelNot Specified821[4]

Experimental Protocols

Representative Experimental Protocol for the Synthesis of 2-Octyl-1-Decanol

This protocol is based on a representative procedure described in the literature.[1][2]

Materials:

  • 1-Decanol (99% purity)

  • Granular Potassium Hydroxide (KOH)

  • Copper-Nickel co-catalyst (e.g., supported on alumina or silica)

  • Nitrogen gas

Equipment:

  • A 1-liter, four-neck flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Condenser with a water separator (e.g., Dean-Stark apparatus)

  • Heating mantle

Procedure:

  • Reaction Setup:

    • Charge the four-neck flask with 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst.

  • Inert Atmosphere:

    • Begin bubbling nitrogen gas through the mixture at a rate of approximately 30 L/hr.

  • Heating and Reaction:

    • Gradually heat the mixture with stirring.

    • The reaction is typically initiated when the temperature reaches 220°C.

    • Maintain the reaction temperature at 220°C and continue stirring. The reaction progress can be monitored by the collection of water in the separator.

    • The reaction is generally complete when water formation ceases, which can take approximately 3-4 hours.

  • Cooling and Filtration:

    • Once the reaction is complete, cool the reaction mixture.

    • Filter the cooled mixture to remove the co-catalyst and any precipitated potassium carboxylate.

  • Purification:

    • Purify the filtrate by distillation under reduced pressure to obtain 2-octyl-1-decanol.

Mandatory Visualization

Guerbet_Reaction_Mechanism cluster_oxidation Step 1: Oxidation cluster_aldol Step 2 & 3: Aldol Condensation & Dehydration cluster_hydrogenation Step 4: Hydrogenation 1_Decanol 1-Decanol Decanal Decanal 1_Decanol->Decanal -2H Aldol_Adduct Aldol Adduct Decanal->Aldol_Adduct + Decanal Decanal_2 Decanal Unsaturated_Aldehyde 2-Octyl-2-dodecenal Aldol_Adduct->Unsaturated_Aldehyde -H2O 2_Octyl_1_Decanol 2-Octyl-1-decanol Unsaturated_Aldehyde->2_Octyl_1_Decanol +2H

Caption: Guerbet reaction mechanism for the synthesis of 2-octyl-1-decanol.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction_Conditions Verify Reaction Temperature and Time Start->Check_Reaction_Conditions Check_Catalyst Evaluate Catalyst System and Loading Start->Check_Catalyst Check_Water_Removal Ensure Efficient Water Removal Start->Check_Water_Removal Analyze_Impurities Identify Impurities (GC, etc.) Start->Analyze_Impurities Optimize_Reaction_Time Increase Reaction Time/ Temperature Check_Reaction_Conditions->Optimize_Reaction_Time Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Improve_Dehydration Improve Water Removal Method Check_Water_Removal->Improve_Dehydration Unreacted_Starting_Material High Unreacted 1-Decanol Analyze_Impurities->Unreacted_Starting_Material Aldehydes_Unsaturated High Aldehydes/ Unsaturation Analyze_Impurities->Aldehydes_Unsaturated Acids_Esters High Acids/ Esters Analyze_Impurities->Acids_Esters Unreacted_Starting_Material->Optimize_Reaction_Time Yes Optimize_Hydrogenation Optimize Hydrogenation Catalyst/Conditions Aldehydes_Unsaturated->Optimize_Hydrogenation Yes Adjust_Base_Concentration Adjust Base Concentration Acids_Esters->Adjust_Base_Concentration Yes Purify Purify by Fractional Distillation Optimize_Reaction_Time->Purify Optimize_Catalyst->Purify Improve_Dehydration->Purify Optimize_Hydrogenation->Purify Adjust_Base_Concentration->Purify

Caption: Troubleshooting workflow for the synthesis of 2-octyl-1-decanol.

References

handling and disposal of 2-octyldodecanol in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Octyldodecanol Handling and Disposal

This guide provides essential information for the safe handling and disposal of 2-octyldodecanol in a laboratory environment. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this chemical before use.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with 2-octyldodecanol?

A1: 2-Octyldodecanol is considered a hazardous substance.[1] It can cause skin and eye irritation.[2] Direct contact with the eyes may lead to transient discomfort, tearing, or redness, and prolonged contact can cause inflammation.[1] While not considered to have harmful health effects from skin contact, it can cause skin inflammation in some individuals and may cause health damage if it enters the body through wounds.[1] Ingestion is not thought to produce harmful effects, but it may still be damaging to individuals with pre-existing organ damage.[1]

Q2: What personal protective equipment (PPE) is required when handling 2-octyldodecanol?

A2: For handling small quantities, no special equipment is typically needed.[1] However, for larger amounts or when there is a risk of exposure, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields.[1] Contact lenses can pose a special hazard as they may absorb irritants.[1]

  • Hand Protection: General protective gloves, such as light-weight rubber gloves, are recommended.[1][3]

  • Skin Protection: Wear suitable protective clothing, such as overalls or long-sleeved clothing.[1][2][4] A barrier cream can also be used.[1]

  • Respiratory Protection: Generally not required in a well-ventilated area.[4] If ventilation is inadequate or if you are experiencing respiratory irritation, respiratory protection may be necessary.[3][5]

Q3: How should 2-octyldodecanol be stored in the laboratory?

A3: Store 2-octyldodecanol in its original, tightly sealed containers.[1] The storage area should be cool, dry, and well-ventilated.[1] Keep it away from ignition sources, incompatible materials such as strong oxidizing agents, strong acids, and strong bases, and foodstuff containers.[1][2] Protect containers from physical damage and check them regularly for leaks.[1]

Q4: What should I do in case of a 2-octyldodecanol spill?

A4: Spilled 2-octyldodecanol is slippery.[1] For any spill, immediately remove all ignition sources.[1] Avoid breathing vapors and contact with skin and eyes.[1] For detailed protocols, see the "Experimental Protocols" section below.

Q5: How do I dispose of 2-octyldodecanol waste?

A5: All waste must be handled in accordance with local, state, and federal regulations.[1] You should consult your institution's waste management authority for specific disposal instructions.[1] Options may include recycling, incineration at an approved site, or disposal in an authorized landfill.[1] Do not empty into drains.[3] Contaminated packaging should be handled in the same way as the substance itself.[3]

Q6: What is the proper first aid response for exposure to 2-octyldodecanol?

A6:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek medical attention.[2]

  • Skin Contact: Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs or persists, get medical advice.[2]

  • Ingestion: Rinse the mouth with water if the person is conscious.[3] Do NOT induce vomiting.[2] Call a physician or poison control center.[2]

  • Inhalation: Move the person to fresh air.[3] If breathing is irregular or stops, seek immediate medical assistance.[3]

Quantitative Data

PropertyValue
Molecular Formula C20H42O[6]
Molecular Weight 298.55 g/mol [7][8]
CAS Number 5333-42-6[3][6]
Appearance Clear, slightly yellow, odorless oil[1]
Melting Point -1 to 1 °C[7][9]
Boiling Point 234-238 °C / 33 mmHg[7]
Density 0.838 g/mL at 25 °C[7]
Flash Point >170 °C
Solubility Insoluble in water; miscible with ethanol.[7][8]

Experimental Protocols

Protocol for Handling Spills

Minor Spills:

  • Ensure Safety: Remove all sources of ignition from the area.[1]

  • Personal Protection: Wear appropriate PPE, including safety glasses, gloves, and protective clothing.[1]

  • Containment: Contain and absorb the spill using inert materials like sand, earth, or vermiculite.[1]

  • Cleanup: Wipe up the absorbed material and place it into a suitable, labeled container for waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly.[1]

Major Spills:

  • Evacuate: Clear the area of all personnel.[1]

  • Alert Authorities: Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Ignition Sources: Remove all ignition sources if it is safe to do so.[1]

  • Containment: Prevent the spillage from entering drains or waterways.[1] Contain the spill with sand, earth, or vermiculite.[1]

  • Recovery: Collect the recoverable product into labeled containers for recycling.[1]

  • Cleanup: Absorb the remaining product with sand, earth, or vermiculite and place it in appropriate containers for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated.[3]

Visual Workflow

G cluster_prep Preparation & Handling cluster_event Incident Response cluster_spill_response Spill Cleanup cluster_disposal Waste Disposal start Receive 2-Octyldodecanol storage Store in cool, dry, well-ventilated area away from ignition sources & incompatibles start->storage ppe Wear appropriate PPE: - Safety Glasses - Gloves - Lab Coat storage->ppe handling Handle in a well-ventilated area Avoid contact with skin and eyes ppe->handling spill_check Spill Occurs? handling->spill_check waste_gen Generate Waste (Unused chemical, contaminated materials) handling->waste_gen minor_spill Minor Spill: 1. Remove ignition sources 2. Absorb with inert material 3. Place in waste container spill_check->minor_spill Yes (Minor) major_spill Major Spill: 1. Evacuate area 2. Alert emergency services 3. Contain spill 4. Collect for disposal spill_check->major_spill Yes (Major) spill_check->waste_gen No waste_container Place in a labeled, sealed container minor_spill->waste_container major_spill->waste_container waste_gen->waste_container consult_regs Consult local, state, and federal regulations waste_container->consult_regs dispose Dispose through authorized waste management service consult_regs->dispose end End of Lifecycle dispose->end

Caption: Workflow for Safe Handling and Disposal of 2-Octyldodecanol.

References

Validation & Comparative

A Comparative Analysis of 2-Octyl-1-decanol with Other Long-Chain Alcohols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to achieving desired product performance and stability. Among these, long-chain alcohols, particularly Guerbet alcohols, have garnered significant attention for their unique physicochemical properties. This guide provides a detailed comparative analysis of 2-octyl-1-decanol, a C18 branched-chain alcohol, against other long-chain alcohols, offering insights into its performance as an emollient, solvent, and skin penetration enhancer.

Physicochemical Properties: The Advantage of Branching

Guerbet alcohols, including 2-octyl-1-decanol, are synthesized through the Guerbet reaction, a self-condensation of primary alcohols at high temperatures. This process results in a characteristic β-alkylation, creating a branched structure that significantly influences the alcohol's physical properties.[1] Compared to their linear counterparts of similar molecular weight, Guerbet alcohols exhibit substantially lower melting points, rendering them liquid at or near room temperature.[2][3] This liquidity is a significant advantage in formulation, avoiding the need for heating and simplifying the manufacturing process.

The branched nature of Guerbet alcohols also contributes to their low volatility and excellent oxidative stability, enhancing the shelf-life and consistency of formulations.[2][3]

Table 1: Comparative Physicochemical Properties of Long-Chain Alcohols

Property2-Octyl-1-decanol (C18 Guerbet)2-Hexyl-1-decanol (C16 Guerbet)2-Decyl-1-tetradecanol (C24 Guerbet)1-Octadecanol (C18 Linear)
Molecular Formula C₁₈H₃₈OC₁₆H₃₄OC₂₄H₅₀OC₁₈H₃₈O
Molecular Weight ( g/mol ) 270.50242.44354.65270.50
Melting Point (°C) -25-201958-60
Boiling Point (°C) 325289390349
Density (g/mL at 25°C) ~0.835~0.836~0.842~0.812 (at 60°C)
Refractive Index (n20/D) ~1.450~1.449~1.457~1.436 (at 70°C)

Note: The values presented are typical and may vary slightly between different sources.

Performance as a Pharmaceutical Excipient

The unique properties of 2-octyl-1-decanol and other Guerbet alcohols make them versatile excipients in drug development, particularly in topical and transdermal formulations.

Emollient Properties

As emollients, Guerbet alcohols provide a smooth, non-greasy feel to topical preparations, improving their aesthetic appeal and patient compliance.[4] Their ability to fill the spaces between corneocytes helps to reinforce the skin's barrier function and reduce transepidermal water loss (TEWL), leading to improved skin hydration.[4] The low viscosity of branched-chain alcohols allows for easy and even application.[4]

Solvency Power for Active Pharmaceutical Ingredients (APIs)

The efficacy of a topical formulation is highly dependent on the solubility of the API in the vehicle. Long-chain alcohols can act as effective solvents for a range of lipophilic drugs. While direct comparative solubility data for 2-octyl-1-decanol is limited, studies on similar APIs in various alcohols provide a basis for understanding their potential. For instance, the solubility of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac has been shown to be significantly influenced by the alcohol used as a solvent.[5][6][7][8][9][10][11][12][13]

Table 2: Illustrative Solubility of NSAIDs in Different Alcohols

Active Pharmaceutical IngredientSolventSolubility
IbuprofenEthanol~60 mg/mL[12]
IbuprofenAqueous Ethanol (50:50)Optimal flux enhancement in skin permeation studies[10]
Diclofenac SodiumEthanol~35 mg/mL[8]
Diclofenac Sodium2-PropanolLower solubility compared to ethanol and propylene glycol[5]
Diclofenac SodiumPropylene Glycol~40 wt%[5]

This table is for illustrative purposes. Direct solubility of these APIs in 2-octyl-1-decanol requires specific experimental determination.

Skin Penetration Enhancement

Long-chain alcohols can act as skin penetration enhancers, facilitating the transport of APIs across the stratum corneum. The mechanism of action is believed to involve the disruption of the highly ordered lipid lamellae in the intercellular space of the stratum corneum, thereby increasing the fluidity of the lipid bilayer and enhancing drug diffusion.[14][15][16][17][18][19][20]

The enhancement ratio (ER), a measure of the increase in drug flux in the presence of an enhancer compared to the control, is a key parameter in evaluating performance. Studies have shown that the carbon chain length of fatty alcohols influences their penetration enhancement effect, with an optimal chain length often observed for specific drugs.[15][16]

Experimental Protocols

Guerbet Reaction for the Synthesis of 2-Octyl-1-decanol

The synthesis of 2-octyl-1-decanol is typically achieved through the Guerbet reaction, which involves the dimerization of 1-decanol.[1]

General Protocol:

  • A mixture of 1-decanol, a basic catalyst (e.g., potassium hydroxide), and a hydrogenation catalyst (e.g., Raney nickel) is heated in a reactor.

  • The reaction is carried out at a high temperature (typically 180-360°C) under pressure, often in a sealed reactor to prevent the loss of volatile components.[1]

  • Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the product.

  • The reaction mixture is then cooled, and the catalyst is separated by filtration.

  • The crude product is purified by distillation to obtain 2-octyl-1-decanol.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Reduction 2_Decanol 2 RCH₂OH (1-Decanol) Aldehyde 2 RCHO (Decanal) + 2 H₂ 2_Decanol->Aldehyde Oxidation Aldehyde_2 2 RCHO Unsaturated_Aldehyde RCH=C(R)CHO (α,β-Unsaturated Aldehyde) + H₂O Aldehyde_2->Unsaturated_Aldehyde Unsaturated_Aldehyde_2 RCH=C(R)CHO Saturated_Aldehyde RCH₂CH(R)CHO Unsaturated_Aldehyde_2->Saturated_Aldehyde + H₂ Saturated_Aldehyde_2 RCH₂CH(R)CHO Guerbet_Alcohol RCH₂CH(R)CH₂OH (2-Octyl-1-decanol) Saturated_Aldehyde_2->Guerbet_Alcohol + H₂ Franz_Diffusion_Cell_Workflow Start Prepare Skin Membrane Mount_Skin Mount Skin on Franz Cell Start->Mount_Skin Fill_Receptor Fill Receptor Compartment (e.g., PBS at 32°C) Mount_Skin->Fill_Receptor Apply_Formulation Apply Formulation to Donor Compartment Fill_Receptor->Apply_Formulation Sample Withdraw Samples from Receptor at Time Intervals Apply_Formulation->Sample Analyze Analyze API Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Flux (Jss), Permeability (Kp), and Enhancement Ratio (ER) Analyze->Calculate End Comparative Analysis Calculate->End Alcohol_Signaling_Interaction cluster_membrane Cell Membrane Membrane Lipid Bilayer Receptor Membrane Receptor Membrane->Receptor Alters Environment PKC Protein Kinase C Membrane->PKC Modulates Activity Downstream Downstream Signaling Events (Gene Expression, etc.) Receptor->Downstream PKC->Downstream Alcohol Alcohol (e.g., Ethanol) Alcohol->Membrane Perturbs

References

Comparative Toxicological Assessment of 2-Octyl-1-decanol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safety profiles of 2-octyl-1-decanol and similar long-chain alcohols, supported by experimental data and detailed methodologies.

Introduction

2-Octyl-1-decanol is a branched-chain fatty alcohol, specifically a Guerbet alcohol, commonly utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and viscosity agent. Its toxicological profile is of paramount importance for its safe application in consumer products and drug formulations. This guide provides a detailed comparison of the safety assessment of 2-octyl-1-decanol with three alternatives: 2-hexyl-1-decanol (another Guerbet alcohol), isostearyl alcohol (a branched-chain fatty alcohol), and oleyl alcohol (an unsaturated fatty alcohol). The information presented is collated from various toxicological studies and aims to provide a clear, data-driven comparison to aid in substance selection and risk assessment.

Comparative Toxicological Data

The following tables summarize the available quantitative data for 2-octyl-1-decanol and its alternatives across key toxicological endpoints.

Table 1: Acute Toxicity

SubstanceOral LD50 (Rat)Dermal LD50 (Rabbit)
2-Octyl-1-decanol > 5000 mg/kg bw[1]> 3000 mg/kg bw[2]
2-Hexyl-1-decanol > 40 mL/kg bw[3][4]> 2 mL/kg bw[3][4]
Isostearyl Alcohol > 5000 mg/kg bw> 2600 mg/kg bw
Oleyl Alcohol > 5000 mg/kg (rat)[1]8000 mg/kg bw[5]

Table 2: Skin and Eye Irritation

SubstanceSkin Irritation (Rabbit)Eye Irritation (Rabbit)
2-Octyl-1-decanol Severe skin irritant (100 mg/24h)[4]Mild (100 mg/24h)[4]
2-Hexyl-1-decanol Data not availableData not available
Isostearyl Alcohol Minimal to slight irritation (50% in petrolatum)[6]Corneal irritation reported (5% in antiperspirant)[6]
Oleyl Alcohol Mild to Severe (species and concentration dependent)[3][6]Mild (100 mg/24h)[3]

Table 3: Sensitization

SubstanceSpeciesAssayResult
2-Octyl-1-decanol Not specifiedDermal Sensitization Threshold (DST)No safety concerns at current use levels
2-Hexyl-1-decanol Guinea pigNot specifiedNegative[4][7]
Isostearyl Alcohol Guinea pigNot specifiedNot a sensitizer (5% in propylene glycol)[6]
Oleyl Alcohol Guinea pig, HumanMagnusson-Kligman, Patch testSensitizer[2]

Table 4: Mutagenicity

SubstanceAssayResult
2-Octyl-1-decanol Ames Test (OECD 471)Not mutagenic
2-Hexyl-1-decanol Hamster ovary cell mutation assayNegative[4][7]
Isostearyl Alcohol Not specifiedNot mutagenic
Oleyl Alcohol Ames TestData not available

Table 5: Repeated Dose Toxicity

SubstanceStudy DurationSpeciesRouteNOAEL
2-Octyl-1-decanol 90-dayRatOral (gavage)1000 mg/kg/day[2]
2-Hexyl-1-decanol 90-dayRatOral125 mg/kg bw/day (read-across)[8]
Isostearyl Alcohol Not specifiedNot specifiedNot specifiedData not available
Oleyl Alcohol Not specifiedNot specifiedNot specifiedData not available

Experimental Protocols

Detailed methodologies for the key toxicological experiments are crucial for the interpretation and replication of study results. The following are summaries of the standard OECD guidelines frequently employed for the safety assessment of chemicals like 2-octyl-1-decanol and its alternatives.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.

  • Test System: Typically, a single young adult albino rabbit is used for the initial test.

  • Procedure: A small area of the rabbit's dorsal skin is shaved. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch. The patch is secured with non-irritating tape for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring of the skin reactions is performed according to a graded scale. The reversibility of the observed effects is monitored for up to 14 days.[4][9][10]

  • Evaluation: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test System: Albino rabbits are the preferred species. A single animal is used in the initial test.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control. The eyelids are held together for about one second to prevent loss of the material.[5][11][12]

  • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system. The reversibility of any observed effects is assessed over a period of up to 21 days.[5][11][12]

  • Evaluation: The substance is classified based on the severity and persistence of the ocular lesions.

Skin Sensitization (OECD 406)

This guideline describes two primary methods for assessing the skin sensitization potential of a substance: the Guinea Pig Maximization Test (GPMT) and the Buehler Test.

  • Test System: Young adult guinea pigs are used.

  • Procedure (GPMT): This method involves an induction phase where the test substance is administered both intradermally with an adjuvant (Freund's Complete Adjuvant) and topically. This is followed by a challenge phase where a non-irritating concentration of the substance is applied topically to a naive skin site.

  • Procedure (Buehler Test): This is a non-adjuvant test that involves repeated topical applications of the test substance during the induction phase, followed by a topical challenge.

  • Observation: In both tests, the skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a certain percentage of the test animals show a positive response.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

  • Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Observation: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.

  • Test System: Rats are the preferred rodent species.

  • Procedure: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.

  • Observation: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored regularly. Hematological and clinical biochemistry parameters are analyzed at the end of the study. At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Evaluation: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways affected by 2-octyl-1-decanol and its alternatives is not extensively available in the public domain. Skin irritation, a common endpoint for these substances, generally involves the activation of inflammatory pathways. The diagram below illustrates a generalized workflow for assessing skin irritation potential, a key aspect of the toxicological evaluation of these compounds.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (if required) cluster_2 Hazard Classification A Test Substance Application (e.g., on Reconstructed Human Epidermis - OECD 439) B Incubation Period A->B Exposure C Cell Viability Assay (e.g., MTT Assay) B->C Post-incubation D Data Analysis: Viability < 50% -> Irritant Potential C->D Measurement I Irritant vs. Non-Irritant Classification D->I Classification based on in vitro data E Animal Selection and Acclimation (e.g., Albino Rabbit - OECD 404) F Dermal Application of Test Substance E->F G Observation for Erythema and Edema (1, 24, 48, 72 hours) F->G 4-hour exposure H Scoring and Classification G->H Draize Scoring H->I Classification based on in vivo data

Caption: Generalized workflow for skin irritation assessment.

Conclusion

This comparative guide provides a summary of the available toxicological data for 2-octyl-1-decanol and its alternatives.

  • 2-Octyl-1-decanol exhibits low acute oral and dermal toxicity and is not mutagenic in the Ames test. However, it is classified as a severe skin irritant in some studies, although other data suggests it is a mild eye irritant. It has a high NOAEL in a 90-day oral toxicity study, indicating low systemic toxicity upon repeated exposure.

  • 2-Hexyl-1-decanol also shows low acute toxicity and is not a skin sensitizer or mutagen. However, there is a lack of specific data on its skin and eye irritation potential, which is a significant data gap for a direct comparison.

  • Isostearyl alcohol is generally considered to have a very low toxicity profile, being practically non-toxic orally and dermally, and is not a sensitizer. However, some reports indicate potential for mild skin and eye irritation.

  • Oleyl alcohol has low acute toxicity but presents conflicting data regarding skin irritation, ranging from mild to severe, and is a known skin sensitizer in humans.

For researchers and product developers, the choice between these substances will depend on the specific application and the acceptable level of risk for skin and eye irritation and sensitization. While 2-octyl-1-decanol has a more complete dataset, its potential for severe skin irritation warrants careful consideration in formulation development. The alternatives each have their own data gaps and potential hazards that need to be weighed. Further studies, particularly on the skin and eye irritation potential of 2-hexyl-1-decanol and a more definitive understanding of the irritation potential of isostearyl and oleyl alcohols, would be beneficial for a more comprehensive risk assessment. The lack of information on the specific molecular signaling pathways for all these substances highlights an area for future research to better understand their mechanisms of toxicity.

References

2-Octyldodecanol: A High-Performance Solvent Surpassing Traditional Alternatives in Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed performance comparison reveals 2-octyldodecanol as a superior solvent choice for specific applications in pharmaceutical and research settings, offering enhanced solubility for certain active pharmaceutical ingredients (APIs) and unique properties beneficial for formulation development. While not a universal replacement for traditional solvents, its distinct advantages in key areas make it a valuable tool for scientists and researchers.

2-Octyldodecanol, a branched-chain fatty alcohol, is emerging as a high-performance solvent with a unique profile that sets it apart from conventional solvents like ethanol, isopropanol, and propylene glycol. Its larger molecular structure and specific chemical properties contribute to its efficacy in solubilizing poorly soluble compounds and its utility in advanced drug delivery systems. This guide provides a comprehensive comparison of 2-octyldodecanol against traditional solvents, supported by experimental data and detailed protocols, to inform its application in research, drug development, and formulation science.

Performance in Solubility: A Quantitative Comparison

A key performance indicator for any solvent is its ability to dissolve active pharmaceutical ingredients (APIs). Experimental data demonstrates that 2-octyldodecanol exhibits superior solubilizing capacity for certain APIs compared to traditional solvents.

Active Pharmaceutical Ingredient2-OctyldodecanolEthanolIsopropanolPropylene Glycol
Salicylic Acid 15-20% w/w ~14% w/w-3-6% w/w
Ibuprofen < 4.8% w/w> 23% w/w > 23% w/w > 23% w/w
Celecoxib Good (qualitative)~2.5% w/v-3.0% w/v
Ceramide IIIB High (qualitative)---

Table 1: Comparative Solubility of Various APIs in 2-Octyldodecanol and Traditional Solvents. This table summarizes the weight/weight (w/w) or weight/volume (w/v) percentage of the API that can be dissolved in the respective solvent. Data for this table was compiled from multiple sources.

Physicochemical Properties: A Head-to-Head Comparison

The distinct physicochemical properties of 2-octyldodecanol underpin its unique solvent performance.

Property2-OctyldodecanolEthanolIsopropanolPropylene Glycol
Molecular Formula C₂₀H₄₂OC₂H₆OC₃H₈OC₃H₈O₂
Molar Mass ( g/mol ) 298.5546.0760.1076.09
Boiling Point (°C) ~38578.3782.6188.2
Melting Point (°C) -1 to 1-114.1-89-59
Density (g/mL at 20°C) ~0.84~0.789~0.786~1.036
Viscosity (mPa·s at 20°C) ~58~1.2~2.4~56
Solubility in Water Practically InsolubleMiscibleMiscibleMiscible

Table 2: Physicochemical Properties of 2-Octyldodecanol and Traditional Solvents. This table provides a comparative overview of the key physical and chemical properties of the solvents.

2-Octyldodecanol's high molecular weight, boiling point, and viscosity, coupled with its insolubility in water, make it a suitable solvent for oil-based formulations and transdermal delivery systems where sustained release and skin barrier interaction are desired.

Experimental Protocols

General Protocol for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.

G cluster_protocol Equilibrium Solubility Determination Protocol start Start add_excess Add excess solid solute to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at a constant temperature with continuous agitation (e.g., 24-48h) add_excess->equilibrate separate Separate the solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the concentration of the solute in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate end_protocol End calculate->end_protocol

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of the solid solute to a known volume of the solvent (e.g., 2-octyldodecanol, ethanol) in a sealed, inert vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or as a percentage (w/w or w/v).

Protocol for Nanoemulsion Preparation using 2-Octyldodecanol

2-Octyldodecanol is frequently used as the oil phase in the formulation of nanoemulsions for drug delivery.

G cluster_nanoemulsion Nanoemulsion Preparation Workflow start_nano Start oil_phase Prepare Oil Phase: Dissolve API in 2-octyldodecanol start_nano->oil_phase aq_phase Prepare Aqueous Phase: Dissolve surfactant and co-surfactant in water start_nano->aq_phase mix Slowly add aqueous phase to the oil phase with continuous stirring oil_phase->mix aq_phase->mix homogenize Homogenize the mixture (e.g., high-speed homogenization, ultrasonication) mix->homogenize characterize Characterize the nanoemulsion (droplet size, polydispersity index, zeta potential) homogenize->characterize end_nano End characterize->end_nano

Caption: Workflow for nanoemulsion preparation.

Methodology:

  • Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in 2-octyldodecanol. Gentle heating may be applied to facilitate dissolution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol) in purified water.

  • Mixing: Slowly add the aqueous phase to the oil phase while continuously stirring. This initial mixing forms a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization to reduce the droplet size to the nano-range. This can be achieved using a high-speed homogenizer or an ultrasonicator.

  • Characterization: Characterize the resulting nanoemulsion for key parameters such as mean droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Synthesis of 2-Octyldodecanol: The Guerbet Reaction

2-Octyldodecanol is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol at high temperature in the presence of a catalyst.

G cluster_guerbet Guerbet Reaction for 2-Octyldodecanol Synthesis decanol 2x Decyl Alcohol aldehyde Decanal (Intermediate) decanol->aldehyde Dehydrogenation aldol_adduct Aldol Adduct aldehyde->aldol_adduct Aldol Condensation unsaturated_aldehyde Unsaturated Aldehyde aldol_adduct->unsaturated_aldehyde Dehydration octyldodecanol 2-Octyldodecanol unsaturated_aldehyde->octyldodecanol Hydrogenation

Caption: Simplified Guerbet reaction pathway.

Conclusion

2-Octyldodecanol presents a compelling alternative to traditional solvents in specific, high-value applications. Its exceptional ability to solubilize certain poorly soluble APIs, such as salicylic acid, and its favorable physicochemical properties for topical and transdermal formulations make it an invaluable tool for researchers and formulation scientists. While it may not be a universal solvent, its unique performance characteristics warrant its consideration in the development of innovative drug delivery systems and other advanced formulations. The provided experimental protocols offer a starting point for researchers to explore the potential of 2-octyldodecanol in their own work.

Spectroscopic Analysis of 2-Octyl-1-decanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of long-chain alcohols is crucial for their application in various formulations. This guide provides a detailed comparison of the spectroscopic data for 2-octyl-1-decanol against structurally similar Guerbet alcohols, 2-hexyl-1-octanol and 2-decyl-1-tetradecanol. The included experimental data and protocols offer a foundational resource for quality control and structural verification.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-octyl-1-decanol and its comparators.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
2-Octyl-1-decanol 3.54d-CH₂OH
1.46m-CH-
1.20-1.38m-CH₂- (chain)
0.88t-CH₃
2-Hexyl-1-octanol 3.48d (J=5.1 Hz)-CH₂OH
1.20m-CH-, -CH₂- (chain)
0.81t-CH₃
2-Decyl-1-tetradecanol ~3.5d-CH₂OH
~1.2-1.4m-CH-, -CH₂- (chain)
~0.9t-CH₃
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
2-Octyl-1-decanol Data not available in searched sources-
2-Hexyl-1-octanol 65.85, 40.16, 31.89, 30.85, 29.94, 29.35, 22.34, 14.13-CH₂OH, -CH-, various -CH₂-, -CH₃
2-Decyl-1-tetradecanol Data not available in searched sources-
IR Data
CompoundAbsorption Bands (cm⁻¹)Assignment
2-Octyl-1-decanol ~3300 (broad), ~2920, ~2850, ~1460, ~1050O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch
2-Hexyl-1-octanol ~3330 (broad), ~2925, ~2855, ~1465, ~1050O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch
2-Decyl-1-tetradecanol ~3340 (broad), ~2920, ~2850, ~1465, ~1050O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch
Mass Spectrometry Data
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2-Octyl-1-decanol 298.3Data not available in searched sources
2-Hexyl-1-octanol 214.2Data not available in searched sources
2-Decyl-1-tetradecanol 354.4Data not available in searched sources

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, confirming its structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to obtain singlet peaks for each carbon.

    • A higher number of scans is typically required for ¹³C NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As 2-octyl-1-decanol and its analogues are viscous liquids, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Methodology:

  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and purification before it enters the mass spectrometer.

  • Instrument: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 400).

    • Ion Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a long-chain alcohol like 2-octyl-1-decanol.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Octyl-1-decanol Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Comparison Comparison with Alternatives Structure->Comparison

Caption: Workflow for Spectroscopic Analysis of 2-Octyl-1-decanol.

peer-reviewed studies on the efficacy of 2-octyldodecanol in drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-octyldodecanol's performance as a drug delivery agent against other alternatives, supported by experimental data from peer-reviewed studies.

Executive Summary

2-Octyldodecanol, a long-chain branched fatty alcohol, has demonstrated efficacy as a penetration enhancer in topical and transdermal drug delivery systems. Studies indicate that it can significantly increase the permeation of certain drugs through the skin. Its mechanism of action is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum, the skin's main barrier. This guide synthesizes quantitative data from available research to compare its performance and provides detailed experimental protocols for key assays.

Performance Comparison of Penetration Enhancers

The efficacy of a penetration enhancer is often drug-specific and depends on the overall formulation. The following tables summarize quantitative data from studies investigating 2-octyldodecanol and other common enhancers.

Table 1: Comparative Skin Permeation Enhancement of Formoterol Fumarate

Enhancer/FormulationDrug Flux (µg/cm²/h)Enhancement Ratio*Primary Irritation IndexStudy
With 2-Octyldodecanol (1.0 mg/cm²) Data not directly provided, but permeation was "remarkably enhanced"-1.38Kakubari et al., 2006[1]
Without 2-Octyldodecanol (Control)-11.13Kakubari et al., 2006[1]
Hydrogenated Rosin Glycerol EsterSignificantly lower permeation than with 2-octyldodecanol--Kakubari et al., 2006[1]

*Enhancement Ratio is calculated relative to the control formulation without the specific enhancer. A higher ratio indicates greater enhancement. In the study by Kakubari et al. (2006), the permeation of formoterol fumarate was remarkably enhanced by the incorporation of 2-octyldodecanol compared to a formulation with hydrogenated rosin glycerol ester[1].

Table 2: Comparative Efficacy and Irritation of Saturated Fatty Alcohols (for Melatonin)

Enhancer (5% w/v)Flux (µg/cm²/h)Enhancement Ratio*Transepidermal Water Loss (TEWL) (g/m²/h)Skin Blood Flow (Perfusion Units)Study
Octanol1.8 ± 0.23.612.5 ± 1.560 ± 8Kanikkannan & Singh, 2002
Nonanol2.1 ± 0.34.213.2 ± 1.865 ± 9Kanikkannan & Singh, 2002
Decanol2.8 ± 0.45.618.5 ± 2.185 ± 12Kanikkannan & Singh, 2002
Control (Vehicle)0.5 ± 0.118.2 ± 1.140 ± 5Kanikkannan & Singh, 2002

*While this study did not test 2-octyldodecanol directly, it provides a comparative framework for fatty alcohols. The data shows that the permeation enhancement and skin irritation potential of saturated fatty alcohols are dependent on their carbon chain length[2].

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which 2-octyldodecanol enhances skin penetration is by altering the structure of the stratum corneum lipids. This outermost layer of the skin consists of highly organized lipid lamellae that form a formidable barrier.

Spectroscopic studies using Fourier Transform Infrared (FTIR) and Confocal Raman spectroscopy have shown that 2-octyldodecanol penetrates into the stratum corneum and increases the disorder of the lipid chains[3]. This fluidization of the lipid bilayer reduces the diffusional resistance of the stratum corneum, allowing drug molecules to pass through more easily.

2-Octyldodecanol 2-Octyldodecanol Stratum_Corneum Stratum Corneum (Highly Ordered Lipids) 2-Octyldodecanol->Stratum_Corneum Penetrates Lipid_Disruption Disruption of Lipid Bilayer Stratum_Corneum->Lipid_Disruption Interacts with Increased_Fluidity Increased Lipid Fluidity Lipid_Disruption->Increased_Fluidity Reduced_Barrier Reduced Barrier Function Increased_Fluidity->Reduced_Barrier Enhanced_Permeation Enhanced Drug Permeation Reduced_Barrier->Enhanced_Permeation

Caption: Mechanism of 2-octyldodecanol as a penetration enhancer.

Experimental Protocols

1. In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol outlines the general procedure for assessing the skin permeation of a drug using a Franz diffusion cell.

cluster_prep Preparation cluster_assembly Cell Assembly cluster_experiment Experiment Skin_Prep Excised Skin Preparation Mount_Skin Mount Skin on Franz Cell Skin_Prep->Mount_Skin Receptor_Prep Receptor Medium Degassing Fill_Receptor Fill Receptor Chamber Receptor_Prep->Fill_Receptor Equilibrate Equilibrate to 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation to Donor Chamber Equilibrate->Apply_Formulation Sample Sample Receptor Medium at Timepoints Apply_Formulation->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Mix_Oil Mix 2-Octyldodecanol (Oil Phase) and Surfactant Heat Heat Mixture Mix_Oil->Heat Add_Water Add Water Dropwise with Stirring Heat->Add_Water Cool Cool to Room Temperature Add_Water->Cool Nanoemulsion Formation of Nanoemulsion Cool->Nanoemulsion

References

Comparative Analysis of Acute Toxicity for 2-Octyldodecanol and Alternative Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acute Toxicity Profiles with Supporting Experimental Data

This guide provides a comparative analysis of the acute toxicity of 2-octyldodecanol and several alternative long-chain fatty alcohols commonly used in various industrial and pharmaceutical applications. The data presented is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate excipients and chemical entities based on their relative safety profiles. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key toxicity assays.

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for 2-octyldodecanol and its alternatives. The data is primarily presented as the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

Chemical NameCAS NumberTest SpeciesRoute of AdministrationAcute LD50 (mg/kg)Reference(s)
2-Octyldodecanol 5333-42-6RatOral> 5000[1][2]
Guinea PigDermal> 3000[2]
Cetearyl Alcohol 67762-27-0RatOral> 10000[3]
RabbitDermal> 8000[3]
Cetyl Alcohol 36653-82-4MouseOral3200[1][4]
RatOral5000[4]
RabbitDermal> 2600[1][4]
Isostearyl Alcohol 27458-93-1--Data not available[5][6]
Oleyl Alcohol 143-28-2RatOral> 5000[7]
RatDermal> 2000[7]

Experimental Protocols

The acute toxicity data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines for the data cited are OECD Test Guideline 401 (Acute Oral Toxicity), OECD Test Guideline 402 (Acute Dermal Toxicity), OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), and OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[8][9][10][11] A general description of these methodologies is provided below.

Acute Oral Toxicity (Following OECD Guidelines 401, 420, or 423)
  • Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used.[9][10] The animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle.[11] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.[11]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[10] The volume administered is typically kept constant across all dose levels.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.[9] Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The primary endpoint is mortality. The LD50 is calculated for studies following the principles of OECD 401. For studies following OECD 420 or 423, the outcome is an assignment to a toxicity class or a range of lethal doses.[8][9] A gross necropsy of all animals is performed at the end of the study.[10]

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Test Animals: Healthy, young adult animals (typically rabbits or rats) with healthy, intact skin are used.[12][13]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[13]

  • Dose Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area.[13] The application site is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is typically 24 hours.[13]

  • Observation Period: Similar to the oral toxicity studies, animals are observed for mortality and signs of toxicity for at least 14 days.[13]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute toxicity study, from animal preparation to data analysis.

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Animal_Selection Animal Selection (Species, Sex, Age) Animal_Acclimatization->Animal_Selection Dosing Single Dose Administration (Oral or Dermal) Animal_Selection->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Clinical_Signs Observation of Clinical Signs Dosing->Clinical_Signs Body_Weight Body Weight Measurement Dosing->Body_Weight Mortality Mortality Checks Dosing->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Data_Analysis Data Analysis (LD50 Calculation) Body_Weight->Data_Analysis Mortality->Data_Analysis Report Final Report Necropsy->Report Data_Analysis->Report

Generalized workflow for an acute toxicity study.

References

A Comparative Environmental Impact Assessment of 2-Octyl-1-decanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of 2-octyl-1-decanol and its common alternatives, including cetearyl alcohol, isodecyl alcohol, and 2-ethylhexanol. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding chemical selection with consideration for environmental safety.

Executive Summary

2-Octyl-1-decanol, a branched long-chain alcohol, is utilized in various industrial and cosmetic applications. While it is recognized as being readily biodegradable, it is also classified as harmful to aquatic life with long-lasting effects. This guide presents available data on its environmental fate and ecotoxicity, alongside a comparative analysis of key alternatives. The alternatives assessed—cetearyl alcohol, isodecyl alcohol, and 2-ethylhexanol—exhibit varying environmental profiles, with some offering potentially more favorable characteristics in terms of aquatic toxicity. All quantitative data is summarized in the tables below for ease of comparison. Detailed experimental protocols for the key cited studies are also provided.

Data Presentation

Table 1: Aquatic Toxicity Data
ChemicalTest OrganismEndpointValue (mg/L)Exposure TimeGuideline
2-Octyl-1-decanol Data not availableLC50 (Fish)---
Daphnia magnaEC50 (Immobilisation)>10048hOECD 202
Desmodesmus subspicatusErC50 (Growth Rate)>10072hOECD 201
Cetearyl Alcohol Danio rerio (Zebrafish)LC50>100096hOECD 203
Daphnia magnaEC50>100048hOECD 202
Desmodesmus subspicatusErC50>100072hOECD 201
Isodecyl Alcohol Oncorhynchus mykiss (Rainbow Trout)LC501.896hOECD 203
Daphnia magnaEC500.7848hOECD 202
Pseudokirchneriella subcapitataErC501.372hOECD 201
2-Ethylhexanol Pimephales promelas (Fathead Minnow)LC5028.296hOECD 203
Daphnia magnaEC503948hOECD 202
Pseudokirchneriella subcapitataErC5016.672hOECD 201
Table 2: Biodegradability Data
ChemicalTest TypeResultDegradation (%)Duration
2-Octyl-1-decanol OECD 301F (Manometric Respirometry)Readily biodegradable7828 days
Cetearyl Alcohol OECD 301B (CO2 Evolution)Readily biodegradable8428 days
Isodecyl Alcohol OECD 301F (Manometric Respirometry)Readily biodegradable7128 days
2-Ethylhexanol OECD 301C (MITI Test (I))Readily biodegradable>6014 days

Experimental Protocols

OECD Guideline 301F: Manometric Respirometry Test

This test is designed to assess the ready biodegradability of chemicals. A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a manometer. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

OECD Guideline 201: Alga Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in cell density or a surrogate parameter like fluorescence. The results are used to determine the EC50, the concentration that causes a 50% reduction in growth rate.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This acute toxicity test exposes juvenile Daphnia (water fleas) to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim. The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.

OECD Guideline 203: Fish, Acute Toxicity Test

This test assesses the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance, typically for 96 hours, in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the test fish) is determined.

Mandatory Visualization

Signaling Pathway: Non-Polar Narcosis in Aquatic Organisms

The primary mechanism of toxicity for long-chain alcohols like 2-octyl-1-decanol and its alternatives in aquatic organisms is believed to be non-polar narcosis. This is a non-specific mode of action where the chemical accumulates in the lipid-rich cell membranes, causing disruption of membrane function.

NonPolarNarcosis cluster_environment Aquatic Environment cluster_organism Aquatic Organism cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects Chemical Long-Chain Alcohol (e.g., 2-Octyl-1-decanol) CellMembrane Cell Membrane (Lipid Bilayer) Chemical->CellMembrane Partitioning into membrane lipids MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Accumulation leads to ImpairedFunction Impaired Ion Transport & Enzyme Activity MembraneDisruption->ImpairedFunction Causes Narcosis Narcosis (e.g., Anesthesia, Reduced Activity) ImpairedFunction->Narcosis Leads to Toxicity Toxicity (Immobilization, Mortality) Narcosis->Toxicity At higher concentrations

Caption: Conceptual diagram of non-polar narcosis by long-chain alcohols.

Experimental Workflow: Aquatic Toxicity Testing

The following workflow illustrates the general procedure for conducting acute aquatic toxicity tests according to OECD guidelines.

AquaticToxicityWorkflow TestSubstance Prepare Stock Solution of Test Substance TestConcentrations Prepare Serial Dilutions (Test Concentrations) TestSubstance->TestConcentrations Exposure Expose Organisms to Test Concentrations TestConcentrations->Exposure Acclimatize Acclimatize Test Organisms (Fish, Daphnia, or Algae) Acclimatize->Exposure Incubation Incubate under Controlled Conditions (Light, Temp.) Exposure->Incubation Observations Record Observations at Specified Intervals Incubation->Observations DataAnalysis Analyze Data to Determine LC50 or EC50 Observations->DataAnalysis

Caption: Generalized workflow for aquatic toxicity testing.

Logical Relationship: Environmental Risk Assessment Framework

This diagram outlines the logical steps involved in a simplified environmental risk assessment for a chemical substance.

RiskAssessmentFramework HazardID Hazard Identification (Potential for Harm) RiskCharacterization Risk Characterization (Compare Exposure and Toxicity) HazardID->RiskCharacterization Exposure Exposure Assessment (Environmental Concentrations) Exposure->RiskCharacterization DoseResponse Dose-Response Assessment (Toxicity Thresholds) DoseResponse->RiskCharacterization RiskManagement Risk Management (e.g., Use Restrictions) RiskCharacterization->RiskManagement

Caption: Simplified framework for environmental risk assessment.

A Comparative Guide to 2-Octyldodecanol for Advanced Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive regulatory information, comparative performance data, and experimental guidelines for the use of 2-octyldodecanol in research and drug development. It is intended for scientists and professionals in the pharmaceutical and cosmetic industries to objectively evaluate 2-octyldodecanol against other common alternatives.

Regulatory Landscape and Safety Profile

2-Octyldodecanol is a long-chain fatty alcohol widely utilized in cosmetics and personal care products as an emollient, emulsifier, and solvent.[1][2] It is also employed in topical pharmaceutical formulations for its lubricating and emollient properties.[3]

Key Regulatory Status:

  • United States (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the scientific data and concluded that 2-octyldodecanol is safe for use in cosmetics and personal care products.[2][4]

  • Europe (ECHA): It is registered under the REACH Regulation.[1] The European Chemicals Agency (ECHA) provides aggregated GHS information, which indicates the substance does not meet the criteria for classification as hazardous in the majority of notifications.[5]

  • Ecocert: 2-Octyldodecanol is approved by ECOCERT for use in natural and organic cosmetics.[1]

  • Australia & New Zealand: It is listed on the Australian Inventory of Industrial Chemicals and may be used in New Zealand under appropriate group standards.[5]

Overall, 2-octyldodecanol is generally regarded as a nontoxic and nonirritant material at the levels typically employed in formulations.[3] Acute toxicity studies in animals have shown no adverse effects at high doses.[3] While some sources note it can be a minor skin irritant in undiluted forms or for those with sensitive skin, it is broadly considered safe for its intended uses.[1][6]

Performance Comparison of Emollients

The selection of an emollient is critical to a formulation's sensory characteristics, stability, and efficacy. 2-Octyldodecanol is a medium-spreading emollient known for its ability to create a soft, smooth skin feel.[1][7] Its performance is often compared with other natural and synthetic emollients.

Below is a summary of comparative physicochemical data for 2-octyldodecanol and other common emollients.

EmollientTypeDynamic Viscosity (η) (mPa·s)Density (g/cm³)Surface Tension (σ) (mN/m)Spreading Capacity (mm²/10 min)
2-Octyldodecanol Synthetic1140.84131.86600
Dicaprylyl Carbonate Synthetic18-210.84324.961600
Dibutyl Adipate Synthetic18-210.962< 301000
Caprylic/Capric Triglyceride Semi-synthetic~30~0.95< 30550
Macadamia Nut Oil Natural~40-500.916 - 0.92431.6Medium
Grapeseed Oil Natural~40-500.916 - 0.924~33Medium
Castor Oil Natural~600-7000.96437.1Low

Data compiled from studies by Kulawik-Pióro et al. and other sources.[8][9][10]

Experimental Protocols

Objective evaluation of 2-octyldodecanol requires standardized experimental protocols. The following sections detail methodologies for key performance assessments.

In Vitro Skin Permeation and Penetration

This protocol evaluates an ingredient's ability to cross the skin barrier, a key test for topical drug delivery and for assessing the penetration-enhancing effects of excipients like 2-octyldodecanol.[3][11]

Methodology: Franz Diffusion Cell

  • Skin Preparation: Use excised human or animal skin as the membrane barrier.[11] Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • System Setup: The principle of the method is similar to Franz-diffusion cells, where the donor solution is placed in a device equipped with a membrane.[12] The receptor compartment is filled with a suitable buffer solution (e.g., Phosphate Buffer Saline, PBS pH 7.4) and maintained at 32°C to mimic physiological conditions.[12] The solution is continuously stirred.

  • Application: Apply a precise amount of the test formulation containing the active pharmaceutical ingredient (API) and 2-octyldodecanol (or an alternative emollient) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, collect samples from the receptor solution. Replace the collected volume with fresh buffer to maintain sink conditions.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

  • Data Interpretation: The flux (rate of penetration) of the API across the skin is calculated. Comparing the flux of formulations with and without 2-octyldodecanol, or with alternative emollients, determines its effect on skin penetration.[13]

Emulsion Stability Evaluation

As an emulsifier and stabilizer, 2-octyldodecanol's ability to maintain the integrity of an emulsion over time is a critical performance metric.[1][2] Emulsions are thermodynamically unstable, making stability testing essential.[14]

Methodology: Droplet Size and Zeta Potential Analysis

  • Sample Preparation: Prepare oil-in-water (O/W) or water-in-oil (W/O) emulsions using 2-octyldodecanol as a key component of the oil phase.

  • Accelerated Aging: Store the emulsion samples under various stress conditions (e.g., elevated temperatures of 40°C, freeze-thaw cycles) to accelerate destabilization processes like coalescence and creaming.[14]

  • Droplet Size Measurement: At regular intervals, measure the emulsion's droplet size and distribution using techniques like dynamic light scattering (DLS) or laser diffraction. A significant increase in mean globule diameter over time indicates physical instability.[15]

  • Zeta Potential Measurement: Measure the zeta potential of the droplets. Zeta potential indicates the magnitude of the electrostatic charge on the droplet surface, which is a key factor in preventing flocculation.[16] A stable emulsion typically maintains a zeta potential above ±30 mV.[16]

  • Macroscopic Evaluation: Visually inspect samples for signs of instability, such as phase separation, creaming, or sedimentation.

Visualized Workflows and Relationships

To clarify the logical processes in formulation and evaluation, the following diagrams are provided.

Cosmetic_Formulation_Workflow concept Concept & Brief ingredients Ingredient Research & Selection concept->ingredients Define Goals formulation Lab-Scale Formulation ingredients->formulation Select Materials testing Performance, Safety & Stability Testing formulation->testing Create Prototypes refinement Refinement testing->refinement Analyze Data scaleup Pilot Batch & Scale-Up testing->scaleup Approve Formula refinement->formulation Iterate Formula production Full Production & QC scaleup->production Validate Process

Caption: Logical workflow for cosmetic and pharmaceutical product development.

Emollient_Evaluation_Workflow start Select Emollient (e.g., 2-Octyldodecanol) physchem Physicochemical Characterization start->physchem emulsion Emulsion Performance Evaluation start->emulsion skin Skin Interaction Assessment start->skin viscosity Viscosity physchem->viscosity spreading Spreadability physchem->spreading stability Stability Testing (Accelerated Aging) emulsion->stability droplet Droplet Size / Zeta emulsion->droplet permeation In Vitro Permeation (Franz Cell) skin->permeation sensory Sensory Analysis skin->sensory

Caption: Standard experimental workflow for evaluating a new emollient.

References

Safety Operating Guide

Safe Disposal of 1-Decanol, 2-octyl-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Decanol, 2-octyl-, a combustible organic compound, ensuring compliance and minimizing risks for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of 1-Decanol, 2-octyl- should be conducted in a well-ventilated area. In case of a spill, immediately contain the substance with an inert absorbent material such as sand or vermiculite and prevent it from entering drains or waterways.[1]

Quantitative Data for Safe Handling

The following table summarizes key quantitative data for 1-Decanol, 2-octyl-, pertinent to its safe handling and disposal.

PropertyValueReference
Flash Point188 °C (370.4 °F) - open cup[2]
Density0.838 g/mL at 25 °C[2]
Boiling Point234-238 °C at 33 mmHg[2]
Water SolubilityInsoluble[1]

Step-by-Step Disposal Protocol

Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1] The following steps provide a general framework for the proper disposal of 1-Decanol, 2-octyl-.

1. Waste Collection and Storage:

  • Collect waste 1-Decanol, 2-octyl- in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

2. Disposal of Liquid Waste:

  • Do not pour 1-Decanol, 2-octyl- down the drain or into any sewer system.[3]

  • Engage a licensed waste disposal company for the collection and disposal of the chemical waste.

  • Alternatively, consult with your institution's Environmental Health and Safety (EHS) department for specific internal procedures.

  • Incineration at an approved facility is a potential disposal method.[1]

3. Management of Contaminated Materials:

  • Empty Containers:

    • Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and treated as chemical waste.

    • After thorough cleaning, the container may be offered for recycling or reconditioning.[3]

    • If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[3]

  • Contaminated PPE and Absorbents:

    • All materials used to clean up spills (e.g., vermiculite, sand) and contaminated personal protective equipment should be collected in a labeled container.

    • Dispose of these materials as hazardous waste through a licensed disposal company.

Experimental Workflow for Disposal

The logical flow for making decisions regarding the disposal of 1-Decanol, 2-octyl- is illustrated in the diagram below.

start Start: 1-Decanol, 2-octyl- for Disposal waste_type Identify Waste Type start->waste_type liquid_waste Liquid 1-Decanol, 2-octyl- waste_type->liquid_waste Liquid contaminated_solid Contaminated Solids (PPE, absorbents) waste_type->contaminated_solid Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solids Collect in Labeled, Sealed Container contaminated_solid->collect_solids triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse contact_disposal Contact Licensed Waste Disposal Company or EHS collect_liquid->contact_disposal end End: Proper Disposal Complete contact_disposal->end collect_solids->contact_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate recycle_container Recycle or Recondition Container triple_rinse->recycle_container Recycling Available puncture_dispose Puncture and Dispose in Landfill (if permitted) triple_rinse->puncture_dispose No Recycling collect_rinsate->collect_liquid recycle_container->end puncture_dispose->end

Caption: Disposal Decision Workflow for 1-Decanol, 2-octyl-.

This comprehensive approach to the disposal of 1-Decanol, 2-octyl- will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize consulting your institution's specific guidelines and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.